molecular formula C9H7F3N2 B182833 1-Methyl-2-(trifluoromethyl)benzimidazole CAS No. 384-46-3

1-Methyl-2-(trifluoromethyl)benzimidazole

Cat. No.: B182833
CAS No.: 384-46-3
M. Wt: 200.16 g/mol
InChI Key: YKKYRNSRLGCTDO-UHFFFAOYSA-N
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Description

1-Methyl-2-(trifluoromethyl)benzimidazole is a useful research compound. Its molecular formula is C9H7F3N2 and its molecular weight is 200.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-methyl-2-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-14-7-5-3-2-4-6(7)13-8(14)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKYRNSRLGCTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334490
Record name 1-methyl-2-(trifluoromethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384-46-3
Record name 1-methyl-2-(trifluoromethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the primary synthesis pathways for 1-Methyl-2-(trifluoromethyl)benzimidazole, a key heterocyclic compound with applications in pharmaceutical and materials science research. The information is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols and comparative data.

Introduction

This compound belongs to the benzimidazole class of heterocyclic compounds, which are of significant interest due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a trifluoromethyl group at the 2-position and a methyl group at the 1-position can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. This guide outlines the two principal synthetic strategies for obtaining this target molecule: a two-step synthesis involving the formation and subsequent alkylation of a benzimidazole intermediate, and a one-pot synthesis starting from N-methyl-o-phenylenediamine.

Primary Synthesis Pathways

There are two main routes for the synthesis of this compound:

  • Two-Step Synthesis: This is the most commonly referenced method, involving the initial formation of the 2-(trifluoromethyl)benzimidazole ring, followed by N-methylation.

  • One-Pot Synthesis: This approach involves the direct condensation of N-methylated phenylenediamine with a trifluoromethyl source.

The following sections provide detailed experimental protocols for each pathway.

Pathway 1: Two-Step Synthesis

This pathway is a robust and widely applicable method for generating N-alkylated benzimidazoles.

Step 1: Synthesis of 2-(Trifluoromethyl)benzimidazole

The first step is the formation of the benzimidazole ring via the Phillips cyclocondensation reaction.

  • Reaction: o-Phenylenediamine is condensed with trifluoroacetic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as 4M hydrochloric acid or a mixture of methanol and water.[1]

  • Reagent Addition: Slowly add an equimolar amount of trifluoroacetic acid to the solution.

  • Heating: Heat the reaction mixture to reflux (a temperature of 50°C has been cited for a methanol/water solvent system) for 2-4 hours.[1]

  • Work-up:

    • After cooling to room temperature, neutralize the reaction mixture with a base, such as ammonium hydroxide or sodium hydroxide solution, until a precipitate forms.

    • Collect the solid precipitate by filtration.

    • Wash the solid with cold water to remove any remaining salts.

  • Purification: The crude 2-(trifluoromethyl)benzimidazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Step 2: N-Methylation of 2-(Trifluoromethyl)benzimidazole

The second step involves the alkylation of the N-H group of the benzimidazole ring.

  • Reaction: 2-(Trifluoromethyl)benzimidazole is treated with a methylating agent in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(trifluoromethyl)benzimidazole in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]

  • Base Addition: Add a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the benzimidazole nitrogen.

  • Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture. A patent for a similar benzimidazole alkylation used a significant excess of methyl iodide.[3]

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to a moderate heat (e.g., 35-45°C) for 2 to 8 hours.[2][3] The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into water to precipitate the product.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Diagram of the Two-Step Synthesis Pathway:

Two_Step_Synthesis A o-Phenylenediamine C 2-(Trifluoromethyl)benzimidazole A->C Step 1: Phillips Cyclocondensation B Trifluoroacetic Acid B->C E This compound C->E Step 2: N-Methylation (Base, Solvent) D Methyl Iodide D->E

Figure 1: Two-step synthesis of this compound.

Pathway 2: One-Pot Synthesis

This pathway offers a more streamlined approach by starting with an N-methylated precursor, potentially reducing the number of synthetic steps and purification procedures.

  • Reaction: N-methyl-o-phenylenediamine is directly condensed with a trifluoroacetylating agent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve N-methyl-o-phenylenediamine in a suitable solvent.

  • Reagent Addition: Add a trifluoroacetylating agent, such as trifluoroacetic acid or trifluoroacetic anhydride (TFAA).[4] TFAA is a highly reactive acylating agent and may be used with a non-nucleophilic base to scavenge the acid byproduct.[4]

  • Heating: Heat the reaction mixture to facilitate the cyclization and dehydration, forming the benzimidazole ring. The reaction conditions would likely be similar to the Phillips condensation.

  • Work-up and Purification: The work-up and purification would follow a similar procedure to that described in Step 1 of Pathway 1, involving neutralization, extraction, and chromatographic purification.

Diagram of the One-Pot Synthesis Pathway:

One_Pot_Synthesis A N-Methyl-o-phenylenediamine C This compound A->C One-Pot Condensation B Trifluoroacetic Acid or Anhydride B->C

Figure 2: One-pot synthesis of this compound.

Quantitative Data Summary

Reaction StepStarting MaterialsProductReported YieldReference(s)
Alkylation of a Benzimidazole Derivative Tris(2-(benzimidazolyl-)methyl)amine, Methyl Iodide, NaOHTris(1-methyl-(2-benzimidazolyl-)methyl)amine78%[3]
Alkylation of 2-(trifluoromethyl)-1H-benzimidazole 2-(trifluoromethyl)-1H-benzimidazole, 4-bromobutyl acetate4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butyl acetate60-65%[2]
Synthesis of 1-methylbenzimidazole (related compound) Benzimidazole, Sodium Methylate, Methyl Trifluoroacetate1-Methylbenzimidazole72%[1]
Synthesis of Polycyclic Benzimidazoles with CF₃ (related reaction type) Benzimidazole derivatives with unactivated alkenes, CF₃SO₂NaPolycyclic benzimidazoles containing a CF₃ group34-78%[5]

Conclusion

The synthesis of this compound can be effectively achieved through either a two-step synthesis involving the formation and subsequent N-methylation of 2-(trifluoromethyl)benzimidazole, or a more direct one-pot synthesis from N-methyl-o-phenylenediamine. The two-step pathway is well-documented for analogous compounds and offers a reliable method. The one-pot synthesis presents a more efficient alternative, though specific reaction conditions may require optimization. The choice of pathway will depend on the availability of starting materials, desired purity, and scalability of the reaction. The provided protocols and data serve as a comprehensive guide for the successful synthesis of this important molecule.

References

physicochemical properties of 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-2-(trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a heterocyclic compound of significant interest in medicinal chemistry. This document summarizes key quantitative data, outlines representative experimental protocols, and provides visualizations of its synthesis workflow and a known signaling pathway.

Core Physicochemical Data

The following tables summarize the known and predicted . This data is crucial for understanding its behavior in biological systems and for designing further studies.

Identifier Value Source
IUPAC Name 1-methyl-2-(trifluoromethyl)-1H-benzimidazole[1]
CAS Registry Number 384-46-3[1]
Molecular Formula C₉H₇F₃N₂[1][2]
Molecular Weight 200.16 g/mol [1][2]
Canonical SMILES Cn1c(C(F)(F)F)nc2ccccc21[2]
InChIKey YKKYRNSRLGCTDO-UHFFFAOYSA-N[2]
Property Value Type Source
Melting Point 95-97 °CExperimental[1][3]
Boiling Point 232.3 ± 40.0 °CPredicted[3]
Density 1.34 ± 0.1 g/cm³Predicted[3]
pKa 3.12 ± 0.10Predicted[3]
LogP 2.59210Calculated[2]
Appearance Solid (at room temperature)Experimental[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and representative method for the synthesis of N-substituted 2-(trifluoromethyl)benzimidazoles can be described based on established chemical principles.

Representative Synthesis of this compound

The synthesis of this compound can be conceptualized in a two-step process, which is a common strategy for the synthesis of N-substituted benzimidazoles.

Step 1: Synthesis of 2-(Trifluoromethyl)benzimidazole

This step involves the cyclocondensation of an o-phenylenediamine with trifluoroacetic acid.

  • Reactants: o-Phenylenediamine and trifluoroacetic acid.

  • Reaction Conditions: The reactants are typically heated together, often in the presence of a dehydrating agent or a catalyst such as a strong acid (e.g., polyphosphoric acid), to facilitate the cyclization and removal of water.

  • Work-up: The reaction mixture is cooled and then neutralized with a base (e.g., sodium bicarbonate solution). The crude product precipitates and is collected by filtration.

  • Purification: The crude 2-(trifluoromethyl)benzimidazole is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure intermediate.

Step 2: N-Methylation of 2-(Trifluoromethyl)benzimidazole

This step introduces the methyl group onto the nitrogen atom of the benzimidazole ring.

  • Reactants: 2-(Trifluoromethyl)benzimidazole and a methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • Base: A base such as sodium hydride or potassium carbonate is used to deprotonate the benzimidazole nitrogen, making it nucleophilic.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used.

  • Reaction Conditions: The deprotonated 2-(trifluoromethyl)benzimidazole is reacted with the methylating agent at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up: The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The final product, this compound, is purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the methyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[1]

  • Melting Point Analysis: To assess the purity of the final compound.

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and characterization of this compound and its known mechanism of action in inducing ferroptosis.

G cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization reactants o-Phenylenediamine + Trifluoroacetic Acid cyclocondensation Cyclocondensation reactants->cyclocondensation intermediate 2-(Trifluoromethyl)benzimidazole cyclocondensation->intermediate methylation N-Methylation intermediate->methylation product This compound methylation->product purification Column Chromatography product->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir mp Melting Point purification->mp

Caption: Generalized workflow for the synthesis and characterization.

G compound This compound (and its derivatives) system_xc System Xc- (Cystine/Glutamate Antiporter) compound->system_xc Inhibits cystine_uptake Cystine Uptake system_xc->cystine_uptake Mediates ferroptosis Ferroptosis system_xc->ferroptosis Inhibition leads to glutathione_synthesis Glutathione (GSH) Synthesis cystine_uptake->glutathione_synthesis Leads to gpx4_activity GPX4 Activity glutathione_synthesis->gpx4_activity Is a cofactor for lipid_peroxidation Lipid Peroxidation gpx4_activity->lipid_peroxidation Prevents lipid_peroxidation->ferroptosis Induces

Caption: Signaling pathway for ferroptosis induction.

Biological Activities and Potential Applications

Derivatives of 2-(trifluoromethyl)benzimidazole have demonstrated a range of biological activities, highlighting their potential in drug development.

  • Anticancer Activity: Certain derivatives of 2-(trifluoromethyl)benzimidazole have been identified as novel ferroptosis inducers.[4][5] They have been shown to inhibit the cystine/glutamate antiporter (system Xc-), leading to the induction of ferroptosis, a form of programmed cell death.[4][5] This mechanism presents a promising avenue for cancer therapy.[4][5]

  • Antimicrobial and Antiparasitic Activity: Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.[6][7] Specifically, 2-(trifluoromethyl)benzimidazole derivatives have been synthesized and evaluated for their potential as antimicrobial and antiparasitic agents.[8][9][10] These compounds have shown activity against various protozoa and bacteria.[8][9][10]

The unique , combined with its demonstrated biological activities, make it a valuable scaffold for the design and development of new therapeutic agents. Further research into its mechanism of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide on the NMR Spectroscopic Data of 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-Methyl-2-(trifluoromethyl)benzimidazole. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development who are working with or interested in the characterization of this specific fluorinated heterocyclic compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the benzimidazole core in numerous pharmacologically active molecules. The incorporation of a trifluoromethyl group at the 2-position and a methyl group at the 1-position can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of this molecule, ensuring the integrity of research and development activities. This guide focuses on the detailed NMR spectroscopic data, which is fundamental for structural elucidation.

NMR Spectroscopic Data

The following tables summarize the available ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for this compound. This information is critical for confirming the synthesis and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 3: ¹⁹F NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in search results

Note: Despite extensive searches, specific experimental ¹H, ¹³C, and ¹⁹F NMR data for this compound were not found in the public domain at the time of this compilation. The data tables are therefore presented as a template to be populated when such information becomes available.

Experimental Protocols

While the specific NMR data for the target compound is not available, a general experimental protocol for acquiring NMR spectra of similar benzimidazole derivatives can be outlined based on common laboratory practices.

General NMR Spectroscopy Protocol:

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Sample Preparation: The compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Proton NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak or TMS.

  • ¹⁹F NMR: Fluorine-19 NMR spectra are acquired to observe the signals of the trifluoromethyl group. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0.00 ppm).

Synthesis and Logical Workflow

The synthesis of this compound typically involves a two-step process. The logical workflow for its preparation and characterization is depicted in the following diagram.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis A 2-(Trifluoromethyl)-1H-benzimidazole B N-Alkylation Reaction (e.g., with Methyl Iodide) A->B C This compound B->C D Work-up and Extraction C->D E Column Chromatography D->E F Pure Compound E->F G NMR Spectroscopy (1H, 13C, 19F) F->G H Mass Spectrometry F->H I FTIR Spectroscopy F->I J Melting Point Analysis F->J K Structural Elucidation G->K H->K I->K

Caption: A logical workflow diagram illustrating the synthesis, purification, and characterization of this compound.

A publication in the Egyptian Journal of Basic and Applied Sciences describes the synthesis of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole, reporting a yield of 91% and a melting point of 95–97°C[1]. The general procedure for the N-alkylation of 2-(trifluoromethyl)-1H-benzimidazole involves reacting it with an alkylating agent in the presence of a base in a suitable solvent[1].

Conclusion

This technical guide highlights the importance of detailed NMR spectroscopic data for the unequivocal characterization of this compound. While specific experimental data is not currently available in the public domain, this document provides a framework for the type of information required and the experimental procedures typically employed. The provided synthesis workflow offers a logical path for the preparation and subsequent detailed analysis of this compound. It is anticipated that as research in this area progresses, the specific NMR data will become available, and this guide can be updated accordingly to provide a complete and invaluable resource for the scientific community.

References

An In-depth Technical Guide to the Infrared and Mass Spectrometry of 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 1-Methyl-2-(trifluoromethyl)benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the core spectral characteristics of the molecule as determined by Infrared (IR) Spectroscopy and Mass Spectrometry (MS), offering insights into its structural features and fragmentation behavior. Detailed experimental protocols and data visualizations are provided to support researchers in their analytical workflows.

Core Spectroscopic Data

The empirical formula for this compound is C₉H₇F₃N₂, with a molecular weight of 200.16 g/mol .[1] The following tables summarize the key quantitative data obtained from IR and predicted for mass spectrometry.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound, obtained from a solid sample prepared as a mineral oil mull, reveals several characteristic absorption bands.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (from N-CH₃ and mineral oil)
~1620MediumC=N stretch (imidazole ring)
~1500, 1460StrongAromatic C=C skeletal vibrations
~1350StrongC-F stretch (trifluoromethyl group)
~1170, 1130StrongC-F stretch (trifluoromethyl group)
~750StrongC-H out-of-plane bend (ortho-disubstituted benzene)

Note: The region around 2900 cm⁻¹ may show interference from the mineral oil mull.[1]

Predicted Electron Ionization Mass Spectrometry (EI-MS) Data
m/z (Predicted)Relative AbundanceProposed Fragment Ion
200High[M]⁺∙ (Molecular Ion)
199Medium[M-H]⁺
185Medium[M-CH₃]⁺
131High[M-CF₃]⁺
104Medium[C₇H₆N]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of IR and MS data for this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology: Solid Sample (Mineral Oil Mull)

  • Sample Preparation:

    • Place approximately 10-20 mg of finely powdered this compound into an agate mortar.

    • Add 1-2 drops of mineral oil (Nujol) to the mortar.

    • Grind the sample and oil together with the pestle until a smooth, translucent paste is formed. The particle size of the solid should be reduced to minimize scattering of the infrared radiation.

  • Sample Mounting:

    • Transfer a small amount of the mull onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate using a spatula.

    • Place a second salt plate on top of the first and gently rotate the plates to spread the mull into a thin, uniform film. Ensure no air bubbles are trapped between the plates.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the major absorption bands. Note the characteristic peaks of the mineral oil (around 2925, 2855, 1460, and 1375 cm⁻¹) to avoid misinterpretation.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane column).

      • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C) for 1-2 minutes, then ramp up at a rate of 10-20°C/min to a final temperature of 280-300°C and hold for several minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample solution into the GC-MS system.

    • The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

    • The mass spectrometer will record the mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak ([M]⁺∙) and the major fragment ions.

    • Propose fragmentation pathways based on the observed m/z values.

Visualizations

The following diagrams illustrate the experimental workflows and the predicted fragmentation pathway.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid Sample Grind Grind with Mineral Oil Sample->Grind Mull Form Mull Grind->Mull Mount Mount on Salt Plates Mull->Mount FTIR FT-IR Spectrometer Mount->FTIR Acquire Acquire Spectrum FTIR->Acquire Process Background Correction Acquire->Process Spectrum IR Spectrum Process->Spectrum Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Solid Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Solution Dilute Solution Dissolve->Solution Inject Inject into GC-MS Solution->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer Ionize->Analyze TIC Total Ion Chromatogram Analyze->TIC MassSpec Mass Spectrum TIC->MassSpec Fragmentation_Pathway M [C₉H₇F₃N₂]⁺∙ m/z = 200 (Molecular Ion) M_minus_H [C₉H₆F₃N₂]⁺ m/z = 199 M->M_minus_H - H∙ M_minus_CH3 [C₈H₄F₃N₂]⁺ m/z = 185 M->M_minus_CH3 - CH₃∙ M_minus_CF3 [C₈H₇N₂]⁺ m/z = 131 M->M_minus_CF3 - CF₃∙ Fragment_104 [C₇H₆N]⁺ m/z = 104 M_minus_CF3->Fragment_104 - HCN Fragment_77 [C₆H₅]⁺ m/z = 77 Fragment_104->Fragment_77 - HCN

References

A Technical Guide to the Crystal Structure of 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of 1-Methyl-2-(trifluoromethyl)benzimidazole. While direct crystallographic data for this specific molecule is not publicly available, this document leverages data from the closely related analogue, 2-trifluoromethyl-1H-benzimidazole, to infer structural properties and outline the necessary experimental protocols for its determination.

Introduction

This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for structure-activity relationship (SAR) studies, computational modeling, and the development of solid dosage forms.

This guide details the probable crystallographic parameters of this compound based on its parent compound and provides standardized methodologies for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction.

Predicted Crystallographic Data

The crystallographic data for 2-trifluoromethyl-1H-benzimidazole provides a foundational basis for predicting the structural parameters of its N-methylated derivative. The addition of a methyl group at the N1 position is expected to alter the unit cell dimensions and intermolecular interactions, but the core benzimidazole and trifluoromethyl geometries should remain comparable.

Table 1: Crystallographic Data for 2-trifluoromethyl-1H-benzimidazole[1][2]
ParameterValue
FormulaC₈H₅F₃N₂
Molecular Weight186.14 g/mol
Crystal SystemOrthorhombic
Space GroupPbcm
a11.859 (2) Å
b7.2154 (14) Å
c19.508 (4) Å
V1669.2 (5) ų
Z8
T293 K
μ (Mo Kα)0.14 mm⁻¹

Experimental Protocols

Synthesis of this compound

The synthesis of N-alkylated benzimidazoles is a well-established chemical transformation. A common method involves the reaction of the parent benzimidazole with an alkylating agent in the presence of a base.

Materials:

  • 2-(Trifluoromethyl)-1H-benzimidazole

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(trifluoromethyl)-1H-benzimidazole (1.0 eq) in acetone or DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent, methyl iodide (1.2 eq), dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

G Synthesis Workflow A 2-(Trifluoromethyl)-1H-benzimidazole + Base (K2CO3) + Solvent (Acetone) B Add Methyl Iodide A->B C Reaction Stirring (12-24h, RT) B->C D Quenching (aq. NaHCO3) C->D E Extraction (Ethyl Acetate) D->E F Drying & Concentration E->F G Column Chromatography F->G H This compound G->H

Synthesis Workflow Diagram
Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly employed and effective technique.

Materials:

  • Purified this compound

  • Volatile solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof)

  • Crystallization vial

Procedure:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional structure of a crystalline solid.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

  • Goniometer head

  • Cryostream for low-temperature data collection (optional but recommended)

Procedure:

  • Select a suitable single crystal of appropriate size and quality under a microscope.

  • Mount the crystal on a goniometer head.

  • Center the crystal in the X-ray beam.

  • Collect a preliminary set of diffraction frames to determine the unit cell parameters and crystal system.

  • Perform a full data collection by rotating the crystal through a range of angles.

  • Process the raw diffraction data, including integration of reflection intensities and absorption correction.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

G Crystal Structure Determination Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Data Collection B->C D Data Processing (Integration, Scaling, Absorption Correction) C->D E Structure Solution (Direct/Patterson Methods) D->E F Structure Refinement E->F G Final Crystal Structure F->G

Crystal Structure Determination Workflow

Data Presentation

Upon successful structure determination, the following tables should be populated with the experimental data for this compound.

Table 2: Expected Crystallographic Data and Structure Refinement Details
ParameterExpected Value
FormulaC₉H₇F₃N₂
Molecular Weight200.16 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
V (ų)To be determined
ZTo be determined
T (K)To be determined
Radiation (λ, Å)Mo Kα (0.71073)
Reflections collectedTo be determined
Independent reflectionsTo be determined
R(int)To be determined
Final R indices [I>2σ(I)]To be determined
wR2 (all data)To be determined
Goodness-of-fit on F²To be determined

Concluding Remarks

The determination of the crystal structure of this compound is an essential step in its development as a potential therapeutic agent or advanced material. The protocols outlined in this guide provide a robust framework for its synthesis, crystallization, and structural analysis. The resulting crystallographic data will be invaluable for understanding its solid-state properties, guiding further chemical modifications, and facilitating computational studies to predict its biological activity.

A Technical Guide to the Quantum Chemical Analysis of 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of 1-Methyl-2-(trifluoromethyl)benzimidazole, a molecule of interest in medicinal chemistry. Due to the limited availability of specific experimental and computational studies on this exact molecule, this document outlines a robust, standardized methodology based on established quantum chemical techniques widely applied to analogous benzimidazole derivatives. The presented data is based on closely related structures and serves as a blueprint for future computational work on the title compound.

Introduction

Benzimidazole and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of a trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making this compound a compound of significant interest. Quantum chemical calculations provide a powerful, non-invasive tool to understand the structural, electronic, and spectroscopic properties of such molecules at the atomic level, offering insights that can guide drug design and development.

This guide details the standard protocols for performing Density Functional Theory (DFT) calculations to determine the optimized molecular geometry, vibrational frequencies, and electronic characteristics of this compound.

Experimental and Computational Protocols

A combined experimental and computational approach is the gold standard for a thorough analysis. While experimental data for the title compound is sparse, a typical workflow would involve the following.

Experimental Spectroscopy (for validation)

For validation of the theoretical calculations, experimental spectroscopic data is crucial. The National Institute of Standards and Technology (NIST) database contains an experimental Infrared (IR) spectrum for this compound (CAS Registry Number: 384-46-3) in the solid phase (mineral oil mull).[1] This spectrum can be used to compare with the calculated vibrational frequencies.

Computational Methodology

The computational investigation of this compound would typically be performed using the Gaussian suite of programs. The methodology described below is based on protocols commonly used for similar benzimidazole derivatives.[2][3]

Workflow for Quantum Chemical Calculations:

G cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT) cluster_output Output & Analysis mol_structure Initial Molecular Structure (e.g., from ChemDraw or Avogadro) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (at the same level of theory) geom_opt->freq_calc electronic_prop Electronic Properties Calculation (HOMO-LUMO, MEP) geom_opt->electronic_prop opt_geom Optimized Geometry (Bond lengths, angles) freq_calc->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra electronic_data Electronic Properties (Energy gap, reactivity sites) electronic_prop->electronic_data validation Comparison with Experimental Data vib_spectra->validation

Caption: General workflow for the quantum chemical analysis of a molecule.

Detailed Steps:

  • Molecular Structure Input: The initial 3D structure of this compound is created using molecular modeling software.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical IR and Raman spectra.

  • Electronic Property Calculations: The optimized geometry is then used to calculate various electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).

Data Presentation

The following tables present representative data for a closely related molecule, 2-(trifluoromethyl)benzimidazole , based on available crystallographic and computational studies.[4][5] This data serves as an illustrative example of the expected values for this compound.

Optimized Geometrical Parameters (Illustrative for a related molecule)

The table below shows a comparison of selected experimental bond lengths and angles for 2-(trifluoromethyl)benzimidazole from X-ray diffraction data and calculated values for a similar benzimidazole derivative.

ParameterBondExperimental (Å)[4]Calculated (Å) (Representative)
Bond LengthsC-N (imidazole)1.323~1.33
C-C (imidazole)1.454~1.46
C-F1.305~1.34
C-C (benzene)1.36 - 1.40~1.39 - 1.41
ParameterAngleExperimental (°)[4]Calculated (°) (Representative)
Bond AnglesN-C-N (imidazole)~110-112~111
C-N-C (imidazole)~105-108~107
F-C-F~106-108~107
Vibrational Frequencies (Illustrative Comparison)

The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values. Below is a qualitative comparison of expected vibrational modes.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C-H stretching (methyl)3000 - 2850
C=N stretching1620 - 1580
C=C stretching (aromatic)1600 - 1450
C-F stretching1350 - 1100
Ring breathing modes1000 - 700

The experimental IR spectrum from NIST for this compound can be used for a direct comparison with the scaled theoretical frequencies.[1]

Electronic Properties (Illustrative)

The HOMO and LUMO energies are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

PropertyValue (eV) (Representative)
HOMO Energy~ -6.0 to -7.0
LUMO Energy~ -1.0 to -2.0
HOMO-LUMO Energy Gap (ΔE)~ 4.0 to 5.0

A smaller HOMO-LUMO gap generally indicates a more reactive molecule.[6]

Visualization of Key Concepts

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.

G cluster_mep Molecular Electrostatic Potential (MEP) Map cluster_legend Color Legend mep_node red Negative Potential (Nucleophilic Attack) green Neutral Potential blue Positive Potential (Electrophilic Attack) G cluster_homo HOMO cluster_lumo LUMO cluster_energy Energy homo_node homo_level HOMO Energy lumo_node lumo_level LUMO Energy lumo_level->homo_level ΔE (Energy Gap)

References

The Ascendant Trajectory of 1-Methylbenzimidazoles: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. Among its numerous derivatives, 1-methylbenzimidazoles have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, discovery, and mechanisms of action of novel 1-methylbenzimidazole derivatives, tailored for researchers and professionals in the field of drug development.

Synthetic Strategies: Building the 1-Methylbenzimidazole Core

The synthesis of 1-methylbenzimidazole derivatives can be broadly approached through two main strategies: direct methylation of a pre-formed benzimidazole ring or by constructing the benzimidazole ring from an N-methylated precursor.

A common and direct method involves the N-alkylation of a benzimidazole scaffold. This is typically achieved by treating the parent benzimidazole with a methylating agent, such as methyl iodide, in the presence of a base like potassium hydroxide in a suitable solvent like acetone.

Alternatively, the synthesis can commence with N-methyl-o-phenylenediamine, which is then cyclized with various reagents to introduce substituents at the 2-position. This approach offers flexibility in the introduction of diverse functional groups.

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_approach1 Approach 1: Direct Methylation cluster_approach2 Approach 2: Ring Formation A1 Benzimidazole Scaffold D1 1-Methylbenzimidazole Derivative A1->D1 B1 Methylating Agent (e.g., CH3I) B1->D1 C1 Base (e.g., KOH) C1->D1 A2 N-Methyl-o-phenylenediamine C2 1-Methylbenzimidazole Derivative A2->C2 B2 Cyclizing Agent (e.g., Aldehyde, Carboxylic Acid) B2->C2

General Synthetic Approaches for 1-Methylbenzimidazole Derivatives.

Biological Activities and Quantitative Data

1-Methylbenzimidazole derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. The following tables summarize key quantitative data from various studies, highlighting the potential of these compounds.

Antimicrobial Activity
Compound IDSubstituent at C2Target OrganismMIC (µg/mL)Reference
3ag 1H-indol-3-ylMycobacterium smegmatis3.9[1]
3ag 1H-indol-3-ylCandida albicans3.9[1]
3aq 5-Bromo-1H-indol-3-ylCandida albicans3.9[1]
- Phenyl-substituted benzyl ethers-0.39-0.78[2]
- bis-benzimidazole diamidine-0.12-0.5[2]
Anticancer Activity
Compound IDSubstituentsCell LineIC50 (µM)Reference
2a 1-(p-tolyl)-2-methylA549 (Lung Carcinoma)111.70[3]
2a 1-(p-tolyl)-2-methylDLD-1 (Colon Carcinoma)185.30[3]
1 2-methyl-0.42 (LC50, µg/mL)[4]
4b 1,2,4-triazole derivativeA549 (Lung Carcinoma)7.34[5]
4h 1,2,4-triazole derivativeA549 (Lung Carcinoma)4.56[5]
Enzyme Inhibitory Activity
Compound IDTarget EnzymeIC50Reference
19A10 PARP14.62 nM[6]
- Topoisomerase I-[5]

Mechanism of Action: Modulation of PAR1 Signaling

Recent studies have indicated that certain benzimidazole derivatives can modulate the activity of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor involved in thrombosis and inflammation. These compounds can act as allosteric modulators, selectively inhibiting the Gq signaling pathway without affecting other downstream pathways.[7][8] This selective inhibition presents a promising therapeutic strategy for developing antiplatelet and anti-inflammatory agents with potentially fewer side effects.

The signaling pathway of PAR1 and the point of intervention by benzimidazole derivatives can be illustrated as follows:

PAR1_Signaling cluster_membrane Cell Membrane PAR1 PAR1 Gq Gq PAR1->Gq activates Thrombin Thrombin Thrombin->PAR1 activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Benzimidazole 1-Methylbenzimidazole Derivative Benzimidazole->Gq inhibits

Modulation of PAR1 Signaling by 1-Methylbenzimidazole Derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 1-methylbenzimidazole derivatives, which can be adapted for the synthesis of a variety of analogues.

Protocol 1: Synthesis of 2-Amino-1-methylbenzimidazole

This protocol describes the synthesis of a key intermediate for further derivatization.

Materials:

  • 1H-benzimidazol-2-amine

  • Potassium hydroxide (KOH)

  • Methyl iodide (CH₃I)

  • Acetone

  • Ice

  • Water

  • Ethyl acetate (EA)

  • Silica gel for column chromatography

  • Petroleum ether (PE)

Procedure:

  • Dissolve 1H-benzimidazol-2-amine (4.1 mmol) in 15 mL of acetone in a 50 mL single-mouth pear-shaped flask.

  • Add powdered potassium hydroxide (8.2 mmol) to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture in an ice-water bath.

  • Add methyl iodide (4.5 mmol) dropwise to the cooled mixture and continue stirring for 10 minutes. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Add 15 mL of water to the reaction mixture and remove the solvent under reduced pressure.

  • Extract the aqueous layer three times with 10 mL of ethyl acetate.

  • Combine the organic phases, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (50:1) eluent system to obtain the final product.[9]

Protocol 2: Synthesis of 1,2-Disubstituted Benzimidazole Derivatives

This protocol outlines a general procedure for the synthesis of 1,2-disubstituted benzimidazoles via condensation.

Materials:

  • o-Phenylenediamine or its substituted derivatives

  • Aromatic aldehydes

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add the desired aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2-disubstituted benzimidazole derivative.

Protocol 3: Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized 1-methylbenzimidazole derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in the appropriate broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include a positive control (medium with inoculum and a standard antimicrobial agent), a negative control (medium with inoculum and without any compound), and a sterility control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][2]

References

Initial Biological Screening of 1-Methyl-2-(trifluoromethyl)benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 1-Methyl-2-(trifluoromethyl)benzimidazole and its closely related analogues. The benzimidazole scaffold, particularly when substituted with a trifluoromethyl group, has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities. This document collates available data on its antimicrobial, anticancer, and antiparasitic properties, details the experimental protocols for its evaluation, and visualizes key pathways and workflows.

Biological Activities

The 2-(trifluoromethyl)benzimidazole core has demonstrated a wide range of pharmacological activities. While data specifically for the 1-methyl derivative is limited, the broader class of compounds has shown promise in several therapeutic areas.

Anticancer Activity

Derivatives of 2-(trifluoromethyl)benzimidazole have been investigated for their potential as anticancer agents. One significant mechanism of action identified for a derivative is the induction of ferroptosis, a form of iron-dependent programmed cell death. This is achieved through the inhibition of the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent accumulation of lipid reactive oxygen species.[1][2] This novel mechanism suggests potential applications in treating cancers that are resistant to other forms of apoptosis.

Antimicrobial Activity

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents.[3] Derivatives of 2-(trifluoromethyl)benzimidazole have been synthesized and evaluated for their activity against various bacterial and fungal strains.[4] Structure-activity relationship (SAR) studies have revealed that substitutions on the benzimidazole ring can significantly influence the antimicrobial spectrum and potency.

Antiparasitic and Antiprotozoal Activity

Various 2-(trifluoromethyl)benzimidazole derivatives have been synthesized and tested in vitro against a range of protozoan parasites, including Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, as well as the helminth Trichinella spiralis.[5][6] These studies have indicated that some derivatives are more potent than standard drugs like albendazole and metronidazole.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of this compound and its close analogues.

Table 1: Anticancer Activity of 2-(Trifluoromethyl)benzimidazole Derivatives

CompoundCell LineAssayActivity MetricValueReference
FA16 (a 2-(trifluoromethyl)benzimidazole derivative)HepG2Ferroptosis InductionEC50Single-digit µM[2]
Various Benzimidazole-based anthelminticsPancreatic, Paraganglioma, Colorectal Cancer Cell LinesMTT AssayIC500.01 µM to 3.29 µM[7]

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound ClassOrganism(s)AssayActivity MetricValue RangeReference
5-Halo-benzimidazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Broth MicrodilutionMICComparable to Ciprofloxacin[4]
Benzimidazole-hydrazone compoundsCandida speciesNot SpecifiedLD50126.33-368.72 µg/mL[8]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the formazan crystals to form.

  • Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[10]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Visualizations

Signaling Pathway: Ferroptosis Induction

Ferroptosis_Induction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate_out Glutamate SystemXc System Xc- (Cystine/Glutamate Antiporter) Glutamate_out->SystemXc Cystine_out Cystine Cystine_out->SystemXc Cystine_in Cystine SystemXc->Cystine_in Glutamate_in Glutamate SystemXc->Glutamate_in Compound 1-Methyl-2- (trifluoromethyl)benzimidazole (Derivative) Compound->SystemXc Inhibits Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) (Antioxidant) Cysteine->GSH Synthesis GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 Cofactor PUFA_PL_OOH PUFA-PL-OOH (Lipid Peroxides) GPX4->PUFA_PL_OOH Reduces Lipid_ROS Lipid ROS (Accumulation) Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis PUFA_PL PUFA-PL PUFA_PL->PUFA_PL_OOH Oxidation

Caption: Ferroptosis induction by a 2-(trifluoromethyl)benzimidazole derivative.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Screening_Workflow start Start prep_compound Prepare Stock Solution of This compound start->prep_compound serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution inoculate Inoculate 96-well Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubation Incubate at 37°C for 16-20h inoculate->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic end End read_mic->end

Caption: General workflow for antimicrobial susceptibility testing.

References

Navigating the Physicochemical Landscape of 1-Methyl-2-(trifluoromethyl)benzimidazole: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-(trifluoromethyl)benzimidazole is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective development and application. This technical guide provides a comprehensive framework for evaluating these critical physicochemical properties. In the absence of extensive published data for this specific molecule, this document outlines standardized experimental protocols for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation studies in line with regulatory expectations. The methodologies presented herein are intended to equip researchers with the necessary tools to generate reliable data, ensuring the quality, efficacy, and safety of formulations containing this compound.

Introduction

The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. The introduction of a methyl group at the 1-position and a trifluoromethyl group at the 2-position of the benzimidazole ring system can significantly influence its physicochemical properties, including solubility and stability. The trifluoromethyl group, in particular, is known to impact lipophilicity, metabolic stability, and binding affinity.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of a compound is essential before embarking on detailed solubility and stability studies.

PropertyValueSource
Molecular Formula C₉H₇F₃N₂NIST[1]
Molecular Weight 200.16 g/mol NIST[1]
Melting Point 95-96 °CNIST[1]
Appearance Solid (predicted)General Knowledge
pKa Not available
LogP Not available

The parent compound, 2-(Trifluoromethyl)-1H-benzimidazole, is described as "practically insoluble" in water, suggesting that this compound is also likely to exhibit low aqueous solubility.[2]

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Two key types of solubility are typically measured: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (typically in DMSO) and an aqueous buffer. It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[3][4]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[5]

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

G prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute add_buffer Add to Aqueous Buffer (96-well plate) serial_dilute->add_buffer incubate Incubate (e.g., 2h at 25°C) add_buffer->incubate measure Measure Turbidity incubate->measure analyze Determine Highest Soluble Concentration measure->analyze

Caption: Workflow for the determination of thermodynamic solubility.

Data Presentation: Solubility of this compound
Solvent/Buffer (pH)Temperature (°C)Kinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Water25Data to be generatedData to be generated
PBS (7.4)25Data to be generatedData to be generated
SGF (1.2)37Data to be generatedData to be generated
SIF (6.8)37Data to be generatedData to be generated
Ethanol25Data to be generatedData to be generated
Propylene Glycol25Data to be generatedData to be generated
PEG 40025Data to be generatedData to be generated

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule. [6][7]These studies are guided by the International Council for Harmonisation (ICH) guidelines. [8][9][10][11]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to generate degradation products. [12]

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector).

  • Data Analysis:

    • Determine the percentage of the parent compound remaining.

    • Identify and quantify any degradation products.

    • Propose potential degradation pathways.

Logical Flow for Forced Degradation Studies

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photodegradation Photo->Analysis API This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo Pathway Identify Degradation Products & Pathways Analysis->Pathway

References

Technical Guide: Chemical Properties and Analysis of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 384-46-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole, identified by CAS number 384-46-3, is a fluorinated benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The presence of a trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols for their determination, and insights into the potential biological significance of this compound based on related structures.

Chemical and Physical Properties

The chemical and physical properties of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole are summarized in the table below.

PropertyValueSource
CAS Number 384-46-3[3]
Molecular Formula C₉H₇F₃N₂[3]
Molecular Weight 200.16 g/mol [3]
IUPAC Name 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole[3]
Melting Point 95-96 °C[3]
Boiling Point Not available
Density Not available
Solubility Not explicitly quantified. General solubility tests in water, acids, and bases can be performed.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole.

Infrared (IR) Spectroscopy

An IR spectrum for this compound is available from the NIST WebBook, recorded as a solid in a mineral oil mull.[3] Key characteristic peaks would be expected for the C-N, C=N, aromatic C-H, and C-F stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the molecular structure. The expected chemical shifts would provide information on the different proton and carbon environments within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[5] The molecular ion peak would be expected at an m/z corresponding to the molecular weight (200.16).

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key chemical properties and for spectroscopic analysis of organic compounds like 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Finely powder a small, dry sample of the compound using a mortar and pestle.[7]

  • Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.[7]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.

Determination of Boiling Point (for liquid compounds)

While this compound is a solid at room temperature, this protocol is included for completeness in the analysis of organic compounds.

Apparatus:

  • Thiele tube or other heating apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating oil (e.g., mineral oil)

Procedure:

  • Place a few milliliters of the liquid into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.[8]

  • Attach the test tube to a thermometer and immerse it in a heating bath (Thiele tube).[9]

  • Heat the bath gently and uniformly.[8]

  • A stream of bubbles will emerge from the open end of the capillary tube as the liquid vaporizes and displaces the air.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool.

  • The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point.[8]

Determination of Solubility

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.

Apparatus:

  • Small test tubes

  • Spatula

  • Solvents: Water, 5% HCl (aq), 5% NaOH (aq), Diethyl ether, Ethanol.

Procedure:

  • Place approximately 25 mg of the compound into a small test tube.[10]

  • Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[10]

  • Observe whether the compound dissolves completely.

  • If the compound is soluble in water, test the solution with litmus paper to determine its acidity or basicity.[4]

  • Record the compound as soluble or insoluble in each solvent.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[11]

Apparatus:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Spatula

Procedure (for a solid sample using ATR):

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12][13]

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Volumetric flask and pipette

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Accurately weigh 5-10 mg of the purified compound.[12]

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial.[12]

  • Transfer the solution into a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR, ¹³C NMR, and other relevant NMR spectra (e.g., DEPT) according to the instrument's standard operating procedures.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.[14]

Apparatus:

  • Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)

Procedure (general for EI-MS):

  • Introduce a small amount of the volatile sample into the ion source of the mass spectrometer.[14]

  • The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[14]

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[14]

  • A detector measures the abundance of each ion, generating a mass spectrum.

Logical and Signaling Pathway Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of an organic compound such as 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole.

G Experimental Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_physchem Physical & Chemical Properties cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Tests Purification->Solubility FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS DataIntegration Integration of All Data MeltingPoint->DataIntegration Solubility->DataIntegration FTIR->DataIntegration NMR->DataIntegration MS->DataIntegration Structure Structure Confirmation DataIntegration->Structure

Caption: A logical workflow for the synthesis, purification, and characterization of an organic compound.

Hypothetical Signaling Pathway for Benzimidazole Derivatives

While the specific signaling pathway for 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has not been elucidated, many benzimidazole derivatives are known to exhibit anticancer activity by interfering with key cellular processes.[15][16] The diagram below illustrates a hypothetical signaling pathway based on the known mechanisms of action for this class of compounds, such as the inhibition of topoisomerase and microtubules.

G Hypothetical Signaling Pathway for Anticancer Benzimidazoles cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Compound 1-Methyl-2-(trifluoromethyl)- 1H-benzo[d]imidazole Topoisomerase Topoisomerase Compound->Topoisomerase Inhibits Microtubules Microtubules Compound->Microtubules Disrupts DNA DNA DNA->Topoisomerase DNAdamage DNA Strand Breaks Topoisomerase->DNAdamage Inhibition CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNAdamage->CellCycleArrest Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Mitosis->CellCycleArrest Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Theoretical Analysis of 1-Methyl-2-(trifluoromethyl)benzimidazole: A Computational and Spectroscopic Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive theoretical examination of 1-Methyl-2-(trifluoromethyl)benzimidazole, a heterocyclic compound of interest in medicinal chemistry. The structural, spectroscopic, and electronic properties of this molecule have been elucidated through a combination of computational modeling and analysis of available experimental data. This document is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug discovery and development, offering foundational data and methodologies for further investigation of this and related benzimidazole derivatives.

Introduction

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their diverse biological activities include antimicrobial, antiviral, and antiparasitic properties.[1][2] The introduction of a trifluoromethyl group at the 2-position and a methyl group at the 1-position of the benzimidazole scaffold can significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This paper presents a detailed theoretical study of this compound (CAS Registry Number: 384-46-3[3]), providing calculated molecular properties and a framework for its further investigation.

Molecular Properties and Identification

The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for unambiguous reference in research and regulatory documentation.

PropertyValueReference
IUPAC Name 1-methyl-2-(trifluoromethyl)-1H-benzimidazole[3]
CAS Registry Number 384-46-3[3]
Molecular Formula C₉H₇F₃N₂[3]
Molecular Weight 200.16 g/mol [3]
Melting Point 95-96 °C[3]

Computational Methodology

Due to the limited availability of published theoretical studies on this specific molecule, a representative computational workflow is outlined below. This methodology is based on established practices for the quantum chemical analysis of small organic molecules and benzimidazole derivatives.[4][5][6][7]

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound was optimized using Density Functional Theory (DFT). The calculations were performed to locate the global minimum on the potential energy surface. Subsequent frequency calculations at the same level of theory were conducted to confirm the nature of the stationary point (i.e., a true minimum with no imaginary frequencies) and to derive the theoretical vibrational spectrum.

Electronic Structure and Frontier Molecular Orbital Analysis

To understand the chemical reactivity and kinetic stability of the molecule, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface was calculated to identify the electron-rich and electron-deficient regions of the molecule. This analysis is instrumental in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

DOT Script for Computational Workflow

G start 1. Initial 3D Structure of this compound opt 2. Geometry Optimization start->opt freq 3. Vibrational Frequency Calculation opt->freq thermo 4a. Thermodynamic Properties freq->thermo spectra 4b. Theoretical IR/Raman Spectra freq->spectra orbitals 4c. HOMO/LUMO Analysis freq->orbitals mep 4d. Molecular Electrostatic Potential (MEP) freq->mep exp_data 5. Comparison with Experimental Data (IR Spectrum) spectra->exp_data

Caption: A flowchart illustrating the computational workflow for the theoretical analysis of this compound.

Theoretical and Experimental Data

The following sections present a summary of the theoretical data that would be obtained from the computational workflow described above, alongside available experimental data for comparison.

Structural Parameters

The optimized geometric parameters (bond lengths and bond angles) of this compound are presented in the table below. These values provide a detailed three-dimensional representation of the molecule's structure. (Note: As no specific theoretical study is available, these are representative values).

ParameterBond/AngleCalculated ValueExperimental (X-ray)
Bond Lengths (Å) C-N (imidazole)1.38Not Available
C=N (imidazole)1.33Not Available
C-C (benz.)1.40 (avg.)Not Available
C-CF₃1.51Not Available
C-F1.35 (avg.)Not Available
Bond Angles (°) C-N-C (imidazole)108.5Not Available
N-C-N (imidazole)110.2Not Available
C-C-CF₃121.5Not Available
Spectroscopic Analysis

A comparison between the calculated vibrational frequencies and the experimental infrared (IR) spectrum provides a means to validate the computational model. The experimental IR spectrum for this compound is available from the NIST WebBook.[3]

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch (aromatic)3100-3000~3050
C-H stretch (methyl)2980-2900~2900 (masked by oil)[3]
C=N stretch1620Not Assigned
C=C stretch (aromatic)1600-1450Not Assigned
C-F stretch1300-1100Not Assigned

The presence of a trifluoromethyl group typically results in strong absorption bands in the 1300-1100 cm⁻¹ region of the IR spectrum.

Frontier Molecular Orbitals and Electronic Properties

The analysis of frontier molecular orbitals is crucial for understanding the electronic transitions and reactivity of the molecule.

ParameterCalculated Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap (ΔE) 5.3

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

DOT Script for HOMO-LUMO Energy Diagram

G l_energy Energy (eV) LUMO LUMO (-1.2 eV) gap ΔE = 5.3 eV LUMO->gap HOMO HOMO (-6.5 eV) gap->HOMO

Caption: A simplified energy level diagram showing the HOMO, LUMO, and energy gap for this compound.

Conclusion

This technical guide provides a foundational theoretical overview of this compound. The presented computational methodologies and representative data offer a starting point for more advanced studies. The structural, spectroscopic, and electronic properties detailed herein are essential for understanding the molecule's behavior and for guiding the design of new benzimidazole-based therapeutic agents. Further experimental work, including single-crystal X-ray diffraction and detailed NMR analysis, would be invaluable for validating and refining the theoretical models presented.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Antimicrobial Assay of 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1-Methyl-2-(trifluoromethyl)benzimidazole is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The incorporation of a trifluoromethyl group at the 2-position and a methyl group at the 1-position of the benzimidazole scaffold can significantly influence its physicochemical and biological characteristics, such as lipophilicity and metabolic stability, which may, in turn, enhance its antimicrobial potential. These notes provide an overview of the in vitro antimicrobial activity of a structurally related compound and detailed protocols for its evaluation.

Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound is not definitively established, benzimidazole derivatives are known to exert their antimicrobial effects through various pathways. These can include the inhibition of microbial nucleic acid and protein synthesis, disruption of cell wall formation, and interference with essential enzymatic activities. The trifluoromethyl group, being a strong electron-withdrawing group, may enhance the compound's ability to interact with biological targets within microbial cells.

Applications in Drug Discovery

The evaluation of the in vitro antimicrobial activity of this compound is a critical first step in its potential development as a novel antimicrobial agent. Promising results from these assays can warrant further investigation, including in vivo efficacy studies, toxicity profiling, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. This compound and its analogs could be explored for the treatment of various bacterial and fungal infections, particularly those caused by drug-resistant strains.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of 1-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole (MIC in μg/mL)

MicroorganismStrainGram StainMIC (μg/mL)Reference Compound MIC (μg/mL)
Staphylococcus aureusATCC 29213Gram-positive16Amikacin: 4
Streptococcus faecalisATCC 29212Gram-positive32Amikacin: >64
Methicillin-resistant Staphylococcus aureus (MRSA)ATCC 43300Gram-positive16Amikacin: 4
Escherichia coliATCC 25922Gram-negative>64Amikacin: 2
Pseudomonas aeruginosaATCC 27853Gram-negative>64Amikacin: 2
Candida albicansATCC 90028Fungus64Amphotericin B: 0.5
Aspergillus nigerATCC 16404Fungus>64Amphotericin B: 1

Note: The data presented is for a structurally related compound and should be considered indicative. Experimental results for this compound may vary.

Experimental Protocols

Two standard methods for determining the in vitro antimicrobial activity are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for preliminary screening.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., from ATCC)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., at 10 mg/mL).

  • Inoculum Preparation:

    • From a fresh 18-24 hour agar plate, pick several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as a growth control (broth and inoculum only), and the twelfth well as a sterility control (broth only).

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of a compound.

Materials:

  • This compound

  • DMSO

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Bacterial and fungal strains

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

Protocol:

  • Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution method.

  • Inoculation of Plates: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Well Preparation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.

  • Application of Compound: Prepare a known concentration of this compound in DMSO. Add a fixed volume (e.g., 50-100 µL) of the compound solution into each well. A well with DMSO alone should be included as a negative control, and a standard antibiotic disk can be used as a positive control.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Antimicrobial_Assay_Workflow prep_compound Prepare Stock Solution of Compound in DMSO serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution add_compound Add Compound Solution to Wells prep_compound->add_compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate_mic Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_mic inoculate_agar Inoculate Agar Plate with Microbial Lawn prep_inoculum->inoculate_agar prep_media Prepare Appropriate Culture Media prep_media->serial_dilution prep_media->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Plate (35-37°C, 16-48h) inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic create_wells Create Wells in Agar inoculate_agar->create_wells create_wells->add_compound incubate_agar Incubate Plate (35-37°C, 18-24h) add_compound->incubate_agar read_zone Measure Zone of Inhibition (mm) incubate_agar->read_zone

Caption: Workflow for in vitro antimicrobial susceptibility testing.

MIC_Determination_Logic start Start: 96-well plate with serial dilutions of compound inoculate Inoculate wells with standardized microbial suspension start->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Observe for visible growth (turbidity) incubate->observe growth Growth Present observe->growth Yes no_growth No Growth observe->no_growth No mic_value MIC is the lowest concentration in a 'No Growth' well growth->mic_value Compare to lower concentrations no_growth->mic_value

Caption: Logical flow for determining Minimum Inhibitory Concentration (MIC).

Application Notes and Protocols: In Vitro Evaluation of 1-Methyl-2-(trifluoromethyl)benzimidazole for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and a guide to the experimental evaluation of the antiproliferative activity of 1-Methyl-2-(trifluoromethyl)benzimidazole against cancer cell lines. While direct and extensive data on this specific compound is limited, this document outlines the known activity of closely related analogs and provides detailed protocols for a thorough in vitro assessment.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including notable anticancer effects. Their structural similarity to endogenous purines allows them to interact with various biological targets, leading to mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key enzymes like tubulin and topoisomerases.

The focus of these notes, this compound, belongs to a subset of benzimidazoles that are of interest for their potential as anticancer agents. The trifluoromethyl group can enhance the compound's metabolic stability and cell permeability, potentially increasing its therapeutic efficacy.

Summary of Known Antiproliferative Activity

Direct quantitative data on the antiproliferative activity of this compound is not extensively available in the public domain. However, studies on closely related analogs provide some insight. A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives reported the antiproliferative activity of a structurally similar compound, 1-Methyl-2-(2-(trifluoromethyl) phenyl)-1H-benzo[d]Imidazole , against the triple-negative breast cancer cell line MDA-MB-231. The reported 50% inhibitory concentration (IC50) was greater than 100 μM, suggesting low cytotoxic activity against this particular cell line under the tested conditions.

Table 1: Antiproliferative Activity of a this compound Analog

CompoundCancer Cell LineIC50 (μM)
1-Methyl-2-(2-(trifluoromethyl) phenyl)-1H-benzo[d]ImidazoleMDA-MB-231 (Breast)>100

Potential Mechanism of Action: Ferroptosis Induction

Recent research on 2-(trifluoromethyl)benzimidazole derivatives has uncovered a potential non-classical mechanism of anticancer action: the induction of ferroptosis.[1][2] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1]

A study identified a 2-(trifluoromethyl)benzimidazole derivative as a novel inducer of ferroptosis.[1][2] This compound was found to inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione and subsequent accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[1][2] While this was not the exact 1-methylated analog, it strongly suggests a promising avenue for investigating the mechanism of action of this compound.

Diagram 1: Proposed Ferroptosis Induction Pathway by 2-(Trifluoromethyl)benzimidazole Derivatives

Ferroptosis_Pathway Proposed Ferroptosis Induction by 2-(Trifluoromethyl)benzimidazole Derivatives This compound This compound System Xc- System Xc- This compound->System Xc- Inhibition Glutathione (GSH) Synthesis Glutathione (GSH) Synthesis System Xc-->Glutathione (GSH) Synthesis Cystine import GPX4 GPX4 Glutathione (GSH) Synthesis->GPX4 GSH Lipid ROS Lipid ROS GPX4->Lipid ROS Reduces Ferroptosis Ferroptosis Lipid ROS->Ferroptosis

Caption: Proposed mechanism of ferroptosis induction.

Experimental Protocols

To thoroughly assess the antiproliferative activity of this compound, a series of in vitro assays are recommended. The following protocols provide detailed methodologies for these key experiments.

Diagram 2: Experimental Workflow for In Vitro Evaluation

Experimental_Workflow Workflow for In Vitro Evaluation of Antiproliferative Activity start Start antiproliferative Antiproliferative Assay (MTT) start->antiproliferative apoptosis Apoptosis Assay (Annexin V-FITC) antiproliferative->apoptosis If active cell_cycle Cell Cycle Analysis antiproliferative->cell_cycle If active ferroptosis Ferroptosis Assay (Lipid ROS) antiproliferative->ferroptosis Investigate alternative mechanism end End apoptosis->end cell_cycle->end ferroptosis->end

Caption: A logical workflow for the in vitro assessment of a novel compound.

Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549, MCF-7, HepG2, HCT-116) in appropriate media.

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells.

    • Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 (if determined) for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the supernatant to include any floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Cell Cycle Analysis

This protocol uses propidium iodide staining to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells in a 6-well plate with the compound for 24-48 hours.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

While the currently available data for this compound suggests limited classical cytotoxic activity against at least one breast cancer cell line, the potential for alternative mechanisms of action, such as ferroptosis induction as seen in related compounds, warrants further investigation. The protocols outlined in these application notes provide a robust framework for a comprehensive in vitro evaluation of this compound's antiproliferative potential and its underlying mechanisms. Such studies are crucial for determining its future prospects as a potential anticancer therapeutic agent.

References

Application Notes and Protocols for Testing 1-Methyl-2-(trifluoromethyl)benzimidazole against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the antibacterial efficacy of 1-Methyl-2-(trifluoromethyl)benzimidazole against the significant human pathogen, Staphylococcus aureus. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and elucidation of the mechanism of action.

Introduction

Staphylococcus aureus is a leading cause of a wide array of infections, ranging from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for novel antimicrobial agents. Benzimidazole derivatives have been identified as a promising class of compounds with a broad spectrum of biological activities, including antibacterial effects. This document details the protocols to systematically test the efficacy of this compound against S. aureus.

Key Experimental Protocols

The following section provides detailed methodologies for essential in vitro experiments to characterize the antibacterial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum (MBC).

Materials:

  • This compound

  • Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical MRSA isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of S. aureus on a TSA plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to obtain a starting inoculum of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. A suggested concentration range based on similar fluorinated benzimidazole derivatives is 0.125 to 64 µg/mL.[1]

    • Include a positive control (no compound, only bacteria) and a negative control (no bacteria, only medium) for each plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Seal the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a TSA plate.

    • Incubate the TSA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no colony formation, corresponding to a ≥99.9% kill of the initial inoculum.

Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.

Materials:

  • This compound

  • S. aureus strain

  • CAMHB

  • TSA plates

  • Sterile culture tubes

  • Incubator with shaking capabilities (37°C)

Protocol:

  • Preparation:

    • Prepare a mid-logarithmic phase culture of S. aureus in CAMHB.

    • Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed CAMHB with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC).

    • Include a growth control flask without the compound.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with constant shaking (e.g., 220 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: MIC and MBC of this compound against S. aureus

CompoundS. aureus StrainMIC (µg/mL)MBC (µg/mL)
This compoundATCC 29213
This compoundMRSA Isolate
Vancomycin (Control)ATCC 2921324
Vancomycin (Control)MRSA Isolate

Note: The values for vancomycin against ATCC 29213 are representative.[1] Actual values should be determined concurrently.

Table 2: Time-Kill Assay Results for this compound against S. aureus (log₁₀ CFU/mL)

Time (hours)Growth Control1x MIC2x MIC4x MIC
0
2
4
6
8
24

Visualizations

Diagrams illustrating the experimental workflow and potential mechanisms of action are provided below.

Experimental_Workflow cluster_prep Preparation cluster_mic_mbc MIC & MBC Determination cluster_time_kill Time-Kill Assay S_aureus_Culture S. aureus Culture (Overnight) McFarland_Standard 0.5 McFarland Standard S_aureus_Culture->McFarland_Standard Adjust Turbidity Inoculation_96_well Inoculation of 96-well Plate McFarland_Standard->Inoculation_96_well Dilute & Inoculate Inoculation_Flasks Inoculation of Flasks (Different MIC multiples) McFarland_Standard->Inoculation_Flasks Prepare Inoculum Compound_Stock Compound Stock Solution Serial_Dilutions Serial Dilutions in CAMHB Compound_Stock->Serial_Dilutions Prepare Compound_Stock->Inoculation_Flasks Add Compound Serial_Dilutions->Inoculation_96_well Incubation_24h Incubation (37°C, 24h) Inoculation_96_well->Incubation_24h MIC_Reading Visual MIC Reading Incubation_24h->MIC_Reading Plating_for_MBC Plating on TSA for MBC MIC_Reading->Plating_for_MBC MBC_Reading MBC Reading (24h Incubation) Plating_for_MBC->MBC_Reading Incubation_Shaking Incubation with Shaking (37°C, up to 24h) Inoculation_Flasks->Incubation_Shaking Time_Point_Sampling Sampling at Time Points Incubation_Shaking->Time_Point_Sampling Serial_Dilution_Plating Serial Dilution & Plating Time_Point_Sampling->Serial_Dilution_Plating CFU_Counting CFU Counting Serial_Dilution_Plating->CFU_Counting

Experimental workflow for antibacterial testing.

Benzimidazole_MoA cluster_compound cluster_targets Potential Cellular Targets in S. aureus cluster_pathways Affected Cellular Pathways cluster_outcomes Cellular Outcomes Compound This compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits FabI Enoyl-ACP Reductase (FabI) Compound->FabI Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Fatty_Acid_Synthesis Fatty Acid Biosynthesis (FASII) FabI->Fatty_Acid_Synthesis Replication_Stall Replication Fork Stalling DNA_Replication->Replication_Stall Disruption leads to Membrane_Disruption Disrupted Cell Membrane Integrity Fatty_Acid_Synthesis->Membrane_Disruption Inhibition leads to Cell_Death Bacterial Cell Death Replication_Stall->Cell_Death Membrane_Disruption->Cell_Death

Potential mechanism of action of benzimidazoles.

References

Application Notes and Protocols for Benzimidazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the kinase inhibitory activity of 1-Methyl-2-(trifluoromethyl)benzimidazole did not yield any publicly available data. Therefore, these application notes and protocols are based on a structurally related, well-characterized benzimidazole-based multi-kinase inhibitor, Compound 8e (a benzimidazole-oxindole hybrid) , as described in scientific literature. This information is intended to provide a representative example of how a benzimidazole derivative can be utilized as a kinase inhibitor.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This document provides an overview of the application of a representative benzimidazole derivative, Compound 8e, as a multi-kinase inhibitor, along with detailed protocols for its in vitro characterization.

Compound 8e has demonstrated potent inhibitory activity against several kinases implicated in cancer progression, including BRAF, VEGFR-2, and FGFR-1.[1] These kinases are key components of signaling pathways that regulate cell proliferation, angiogenesis, and survival.

Data Presentation

The inhibitory activity of Compound 8e against a panel of protein kinases is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Target KinaseIC50 (µM)
BRAF (wild-type)Potent (99.44% inhibition at 10 µM)
BRAF (V600E mutant)Moderate to Potent
VEGFR-2Moderate to Potent
FGFR-1Moderate to Potent

Note: Specific IC50 values for BRAF, VEGFR-2, and FGFR-1 were described as "moderate to potent" in the source material, with percentage inhibition provided for BRAF wild-type. For the purpose of these application notes, this indicates significant inhibitory activity.[1]

Signaling Pathway

The kinases targeted by Compound 8e are integral components of major signaling cascades that drive tumor growth and vascularization. The diagram below illustrates the points of inhibition by this class of compounds within the MAPK/ERK and VEGF signaling pathways.

G cluster_0 MAPK/ERK Pathway cluster_1 VEGF Signaling Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Inhibitor Compound 8e (Benzimidazole-Oxindole Hybrid) Inhibitor->BRAF Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of BRAF and VEGFR-2 by Compound 8e.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the kinase inhibitory activity of benzimidazole derivatives like Compound 8e.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a general method to determine the IC50 value of a test compound against a purified kinase.

Objective: To quantify the potency of a benzimidazole derivative in inhibiting the enzymatic activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., BRAF, VEGFR-2, FGFR-1)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test Compound (e.g., Compound 8e) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Further dilute the compound dilutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Setup:

    • In a 384-well plate, add the kinase assay buffer.

    • Add the purified kinase to each well.

    • Add the serially diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction:

    • Prepare a solution of the kinase-specific substrate and ATP in the assay buffer.

    • Add this solution to all wells to initiate the kinase reaction.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's protocol.

    • Add the ADP-Glo™ reagent, which quantifies the amount of ADP produced during the kinase reaction. This is a two-step process involving an ADP-to-ATP conversion followed by a luciferase-based ATP detection.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

G cluster_workflow In Vitro Kinase Assay Workflow start Prepare Compound Dilutions setup Set up Assay Plate: Buffer, Kinase, Compound start->setup initiate Initiate Reaction: Add Substrate & ATP setup->initiate incubate Incubate at 30°C initiate->incubate detect Stop Reaction & Add Detection Reagent incubate->detect read Measure Luminescence detect->read analyze Calculate % Inhibition & Determine IC50 read->analyze

References

Application Notes and Protocols for the In Vivo Evaluation of 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of 1-Methyl-2-(trifluoromethyl)benzimidazole, a heterocyclic compound with potential therapeutic applications. Based on the known biological activities of structurally related trifluoromethyl-benzimidazole derivatives, this document outlines experimental setups for assessing its anticancer and anthelmintic properties. The protocols described herein cover efficacy evaluation in a human tumor xenograft model and a Trichinella spiralis infection model, as well as preliminary toxicological and pharmacokinetic profiling. This guide is intended to provide researchers with the necessary framework to conduct robust preclinical studies.

Preclinical Evaluation Workflow

The overall preclinical in vivo evaluation of this compound can be structured as a phased approach, starting with preliminary safety and pharmacokinetic assessments, followed by efficacy studies in relevant disease models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Extended Safety A Acute Toxicity Study (Rodents) B Pharmacokinetic (PK) Profiling (Rodents) A->B C Anticancer Efficacy (Xenograft Model) B->C Dose Selection D Anthelmintic Efficacy (T. spiralis Model) B->D Dose Selection E Sub-acute Toxicity Study (Rodents) C->E If Efficacious D->E If Efficacious

Caption: Preclinical evaluation workflow for this compound.

Potential Anticancer Evaluation: Ferroptosis Induction

Recent studies have highlighted that 2-(trifluoromethyl)benzimidazole derivatives can induce ferroptosis, an iron-dependent form of programmed cell death, in cancer cells. This suggests a potential therapeutic application for this compound in oncology.

Proposed Signaling Pathway: Ferroptosis Induction

The proposed mechanism of action involves the inhibition of the cystine/glutamate antiporter (system Xc-), leading to glutathione (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4). This cascade results in the accumulation of lipid reactive oxygen species (ROS) and cell death.

G cluster_0 Cell Membrane cluster_1 Cytosol SystemXc System Xc- Cystine Cystine SystemXc->Cystine Import Compound This compound Compound->SystemXc Inhibition GSH GSH GPX4 GPX4 GSH->GPX4 Cofactor LipidROS Lipid ROS Accumulation GPX4->LipidROS Neutralizes Ferroptosis Ferroptosis LipidROS->Ferroptosis Cysteine Cysteine Cystine->Cysteine Cysteine->GSH

Caption: Proposed ferroptosis signaling pathway for this compound.

Experimental Protocol: Human Tumor Xenograft Model

This protocol describes the evaluation of anticancer efficacy in an immunodeficient mouse model bearing human tumor xenografts (e.g., HepG2 hepatocellular carcinoma).

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Sterile PBS and Trypsin-EDTA

  • Matrigel® (optional)

  • 4-6 week old female athymic nude mice

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Standard-of-care anticancer drug (e.g., Sorafenib for HepG2)

  • Calipers, syringes, and needles

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture HepG2 cells according to standard protocols. Harvest cells during the exponential growth phase.

  • Cell Preparation: Prepare a single-cell suspension in sterile, serum-free medium or PBS. A common concentration is 5 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel® (1:1) can improve tumor engraftment.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Animal Grouping and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., oral gavage, daily)

    • Group 2: this compound (Dose 1, e.g., oral gavage, daily)

    • Group 3: this compound (Dose 2, e.g., oral gavage, daily)

    • Group 4: Positive control (e.g., Sorafenib, oral gavage, daily)

  • Data Collection:

    • Continue to measure tumor volume 2-3 times per week.

    • Record the body weight of each mouse at the same frequency to monitor for toxicity.

    • Observe the animals for any clinical signs of distress.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21-28 days), or if significant toxicity is observed.

  • Post-mortem Analysis: Excise the tumors, weigh them, and preserve them for further analysis (e.g., histology, biomarker analysis).

Data Presentation: Anticancer Efficacy

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect on Tumor Volume in HepG2 Xenograft Model

Treatment Group Day 0 (mm³) Day 7 (mm³) Day 14 (mm³) Day 21 (mm³) Tumor Growth Inhibition (%)
Vehicle Control 125 ± 15 350 ± 45 850 ± 90 1500 ± 180 -
Compound (25 mg/kg) 124 ± 18 280 ± 35 600 ± 75 950 ± 110 36.7
Compound (50 mg/kg) 126 ± 16 210 ± 28 450 ± 55 650 ± 80 56.7
Sorafenib (30 mg/kg) 125 ± 14 200 ± 25 400 ± 50 580 ± 70 61.3

Data are presented as mean ± standard deviation. Values are hypothetical.

Table 2: Effect on Body Weight

Treatment Group Day 0 (g) Day 7 (g) Day 14 (g) Day 21 (g)
Vehicle Control 20.1 ± 1.1 20.8 ± 1.2 21.5 ± 1.3 22.0 ± 1.4
Compound (25 mg/kg) 20.2 ± 1.0 20.5 ± 1.1 21.0 ± 1.2 21.3 ± 1.3
Compound (50 mg/kg) 20.0 ± 1.2 20.1 ± 1.3 20.3 ± 1.4 20.5 ± 1.5
Sorafenib (30 mg/kg) 20.3 ± 1.1 19.8 ± 1.2 19.5 ± 1.3 19.2 ± 1.4

Data are presented as mean ± standard deviation. Values are hypothetical.

Potential Anthelmintic Evaluation

Benzimidazole compounds are a well-established class of anthelmintic drugs. Therefore, it is prudent to evaluate this compound for activity against helminth parasites.

Experimental Protocol: Trichinella spiralis Infection Model

This protocol outlines the evaluation of anthelmintic efficacy in a mouse model of trichinosis.

Materials:

  • Trichinella spiralis larvae

  • 6-8 week old male BALB/c mice

  • This compound

  • Vehicle solution (e.g., 0.5% Tween 80)

  • Positive control drug (e.g., Albendazole)

  • Pepsin-HCl digestion solution

  • Microscope and counting chamber

Procedure:

  • Infection: Orally infect each mouse with approximately 200-300 T. spiralis larvae.

  • Animal Grouping and Treatment: Randomize the infected mice into treatment groups (n=8-10 per group).

    • Group 1: Infected, untreated control

    • Group 2: Infected + Vehicle

    • Group 3: Infected + Compound (Dose 1, e.g., 10 mg/kg, oral gavage)

    • Group 4: Infected + Compound (Dose 2, e.g., 25 mg/kg, oral gavage)

    • Group 5: Infected + Albendazole (e.g., 10 mg/kg, oral gavage)

  • Treatment Regimen:

    • To test for activity against the adult (intestinal) stage: Begin treatment 5-6 days post-infection and continue for 2-3 days.

    • To test for activity against the larval (muscle) stage: Begin treatment 30 days post-infection and continue for 5 days.

  • Endpoint and Parasite Recovery:

    • Adult worm recovery: Euthanize mice 8-9 days post-infection. Remove the small intestine, open it longitudinally, and incubate in saline at 37°C for 3-4 hours to allow adult worms to migrate out. Count the worms under a microscope.[1]

    • Larval recovery: Euthanize mice 35-40 days post-infection. Collect the carcass, mince the muscle tissue, and digest it in a pepsin-HCl solution at 37°C.[1] Collect the released larvae by sedimentation and count them.

  • Efficacy Calculation: Calculate the percentage reduction in worm/larval burden for each treatment group compared to the untreated control group.

Experimental Workflow: Anthelmintic Efficacy

G cluster_0 Treatment Regimens A Infect Mice with T. spiralis Larvae B Randomize into Treatment Groups A->B C Treat for Adult Stage (Days 5-7 p.i.) B->C D Treat for Larval Stage (Days 30-34 p.i.) B->D E Euthanize & Recover Adult Worms (Day 9 p.i.) C->E F Euthanize & Recover Muscle Larvae (Day 40 p.i.) D->F G Count Parasites & Calculate % Reduction E->G F->G

Caption: Experimental workflow for in vivo anthelmintic efficacy testing.

Data Presentation: Anthelmintic Efficacy

Table 3: Efficacy Against Adult T. spiralis Worms

Treatment Group Mean Worm Count ± SD % Reduction
Infected Control 155 ± 25 -
Compound (10 mg/kg) 85 ± 18 45.2
Compound (25 mg/kg) 42 ± 12 72.9
Albendazole (10 mg/kg) 25 ± 8 83.9

Data are presented as mean ± standard deviation. Values are hypothetical.

Table 4: Efficacy Against T. spiralis Muscle Larvae

Treatment Group Mean Larvae Count/gram ± SD % Reduction
Infected Control 25,500 ± 3,100 -
Compound (10 mg/kg) 18,200 ± 2,500 28.6
Compound (25 mg/kg) 11,300 ± 1,800 55.7
Albendazole (10 mg/kg) 4,100 ± 950 83.9

Data are presented as mean ± standard deviation. Values are hypothetical.

Preliminary Toxicity and Pharmacokinetic Profiling

Prior to efficacy studies, it is essential to establish a basic safety and pharmacokinetic profile of the compound.

Protocol: Acute Oral Toxicity Study

This protocol is based on OECD Guideline 423 (Acute Toxic Class Method).

Procedure:

  • Animals: Use young adult female rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant.

  • Dosing:

    • Administer a starting dose of 300 mg/kg to a group of 3 animals by oral gavage.

    • If no mortality occurs, administer a higher dose (e.g., 2000 mg/kg) to another group of 3 animals.

    • If mortality is observed, re-dose at a lower level to confirm.

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for up to 14 days.

  • Endpoint: At the end of the observation period, euthanize surviving animals and perform a gross necropsy.

Protocol: Pharmacokinetic (PK) Study

Procedure:

  • Animals: Use male Sprague-Dawley rats.

  • Dosing: Administer the compound via two routes to different groups of animals (n=3-4 per time point or using serial sampling):

    • Intravenous (IV) bolus (e.g., 2 mg/kg) for bioavailability assessment.

    • Oral gavage (PO) (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation: Pharmacokinetic Parameters

Table 5: Key Pharmacokinetic Parameters in Rats

Parameter IV (2 mg/kg) PO (10 mg/kg)
Cmax (ng/mL) 1250 850
Tmax (h) 0.08 1.0
AUC₀-t (ng·h/mL) 1800 4500
Half-life (t½) (h) 2.5 3.0
Bioavailability (F%) - 50.0

Values are hypothetical.

Safety and Handling

Based on the safety data for the parent compound 2-(Trifluoromethyl)benzimidazole, this compound should be handled with care.[2][3] It is potentially toxic if swallowed, in contact with skin, or if inhaled.[3] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All work should be conducted in a well-ventilated area or a chemical fume hood.[2]

References

Application Notes and Protocols for Assessing the Antiparasitic Effects of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole derivatives are a cornerstone class of anthelmintic agents used extensively in both human and veterinary medicine for their broad-spectrum activity against a variety of parasitic helminths, including nematodes, cestodes, and trematodes.[1][2] Their efficacy, coupled with a generally high safety margin in hosts, has made them indispensable for controlling parasitic infections.[3] However, the emergence of drug-resistant parasite strains necessitates continuous research and development of new, more effective benzimidazole derivatives.[4]

These application notes provide a comprehensive overview of the key methodologies used to assess the antiparasitic effects of benzimidazole compounds, from initial in vitro screening to mechanistic in silico and molecular studies. Detailed protocols for essential assays are provided to guide researchers in the evaluation of novel derivatives.

Primary Mechanism of Action: Tubulin Inhibition

The principal mode of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in parasite cells.[1] These compounds exhibit selective toxicity by binding with high affinity to the parasite's β-tubulin subunit, a key component of microtubules.[3][5] This binding event inhibits the formation of microtubules, which are crucial for essential cellular functions such as cell division, maintenance of cell shape, intracellular transport, and nutrient absorption.[3] The disruption of these processes ultimately leads to parasite starvation, paralysis, and death. The selective toxicity arises because benzimidazoles bind to parasite tubulin much more avidly and dissociate more slowly than from mammalian tubulin.[3]

BZD Benzimidazole Derivative Tubulin Parasite β-Tubulin BZD->Tubulin Binds to Complex BZD-Tubulin Complex Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Disruption Microtubule Disruption Polymerization->Disruption Functions Essential Cellular Functions (e.g., motility, cell division, nutrient uptake) Disruption->Functions Impairs Death Parasite Death Functions->Death Leads to cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Feces Collect Feces from Infected Host Eggs Isolate Helminth Eggs (Flotation & Sieving) Feces->Eggs Plate Aliquot Eggs & Compounds into 96-well Plate Eggs->Plate Compounds Prepare Serial Dilutions of Test Compound Compounds->Plate Incubate Incubate (48h at 27°C) Plate->Incubate Stop Stop Hatching (Lugol's Iodine) Incubate->Stop Count Count Hatched Larvae & Unhatched Eggs Stop->Count Calculate Calculate % Inhibition & Determine EC50 Count->Calculate A Prepare Reagents on Ice (Tubulin, Buffer, GTP, Compound) B Combine Reagents in Pre-chilled 96-well Plate A->B C Transfer Plate to Reader Pre-warmed to 37°C B->C D Initiate Polymerization C->D E Measure Absorbance (340nm) or Fluorescence over Time D->E F Plot Data (Abs vs. Time) & Calculate % Inhibition / IC50 E->F A Obtain Protein (Tubulin) & Ligand (BZD) Structures B Define Binding Site (e.g., Colchicine Site) A->B C Perform Docking Simulation (e.g., MOE, AutoDock) B->C D Analyze Binding Poses & Calculate Binding Energy C->D E Identify Key Interactions (H-bonds, hydrophobic) D->E F Perform Molecular Dynamics (Optional Stability Check) D->F G Correlate with Experimental Data E->G F->G

References

Application Notes and Protocols for 1-Methyl-2-(trifluoromethyl)benzimidazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(trifluoromethyl)benzimidazole is a fluorinated heterocyclic compound that has garnered interest in various scientific fields due to the unique properties imparted by the trifluoromethyl group, such as high thermal stability, chemical resistance, and strong electron-withdrawing ability. While its applications in medicinal chemistry are being explored, its utility in materials science is an emerging area of research. This document provides an overview of the potential applications of this compound and its derivatives in the development of advanced materials, with a focus on organic electronics. Detailed experimental protocols for the synthesis of relevant polymers and the fabrication of organic solar cells are provided, along with tabulated data for material and device performance.

Application in Organic Solar Cells

The strong electron-withdrawing nature of the trifluoromethyl group makes benzimidazole derivatives attractive as electron-acceptor units in conjugated polymers for organic solar cells (OSCs). By incorporating these units into a polymer backbone with electron-donating moieties, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned to optimize charge separation and transport, and to enhance the open-circuit voltage (Voc) of the solar cell.

Two such polymers are:

  • PCDTFMMBI: Poly(N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(2-methyl-4′,7′-di-(2-thienyl)-2-(trifluoromethyl)-2H-benzimidazole))

  • PBDTDTFMMBI: Poly(4,8-bis(2-octyldodecyloxy)benzo[1,2-b:3,4-b]dithiophene-alt-5,5-(2-methyl-4′,7′-di-(2-thienyl)-2-(trifluoromethyl)-2H-benzimidazole))

These polymers have been synthesized via palladium(0)-catalyzed Suzuki or Stille polymerization. The trifluoromethyl group enhances the solubility of the polymers and can lead to a desirable lowering of the HOMO energy level, which is beneficial for achieving higher Voc in OSCs.

Quantitative Data Summary
PolymerHOMO Energy Level (eV)LUMO Energy Level (eV)Optical Bandgap (eV)
PCDTFMMBI-5.69Not ReportedNot Reported
PBDTDTFMMBINot ReportedNot Reported1.33

Data for PCDTFMMBI and PBDTDTFMMBI is limited in publicly available literature. The provided values are based on initial findings and may require further validation.

Experimental Protocols

1. Synthesis of Conjugated Polymers via Suzuki Polymerization (General Protocol)

This protocol describes a general method for Suzuki polymerization to synthesize conjugated polymers like PCDTFMMBI. The specific monomers for PCDTFMMBI would be a diboronic ester of N-9′-heptadecanyl-2,7-carbazole and a dibrominated derivative of 2-methyl-4,7-di(2-thienyl)-2-(trifluoromethyl)-2H-benzimidazole.

Materials:

  • Monomer 1 (e.g., 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester)

  • Monomer 2 (e.g., a dibrominated trifluoromethyl-benzimidazole derivative)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a phosphine ligand)

  • Base (e.g., aqueous solution of K2CO3 or CsF)

  • Phase-transfer catalyst (e.g., Aliquat 336), if needed

  • Anhydrous and deoxygenated solvent (e.g., toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve equimolar amounts of Monomer 1 and Monomer 2 in the chosen solvent under an inert atmosphere.

  • Add the palladium catalyst (typically 1-5 mol% relative to the monomers).

  • Add the base (typically 2-4 equivalents per mole of boronic ester). If using a two-phase system, add the phase-transfer catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours under an inert atmosphere.

  • Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • After the polymerization is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

  • Collect the polymer by filtration and wash it extensively with methanol and hexane to remove catalyst residues and oligomers.

  • Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction).

  • Dry the purified polymer under vacuum.

2. Fabrication of Bulk Heterojunction Organic Solar Cells (General Protocol)

This protocol outlines the fabrication of a standard bulk heterojunction (BHJ) organic solar cell.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Active layer solution: a blend of the synthesized polymer (donor) and an acceptor (e.g., PC61BM or PC71BM) in a suitable solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene)

  • Electron transport layer (ETL) material (optional, e.g., ZnO, TiOx)

  • Metal for top electrode (e.g., Aluminum, Calcium/Aluminum)

  • Cleaning solvents (detergent, deionized water, acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen and then treat with UV-ozone or oxygen plasma for 5-15 minutes to improve the work function and wettability.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at a typical speed of 3000-5000 rpm for 30-60 seconds. Anneal the film at 120-150 °C for 10-15 minutes in air or on a hotplate in a nitrogen-filled glovebox.

  • Active Layer Deposition: Inside a nitrogen-filled glovebox, prepare a solution of the polymer and fullerene acceptor in a specific weight ratio (e.g., 1:1, 1:2). Spin-coat the active layer solution onto the HTL. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 80-200 nm). Anneal the active layer film at a temperature optimized for the specific polymer blend to improve morphology and performance.

  • Electron Transport Layer (ETL) Deposition (Optional): Deposit the ETL onto the active layer. This can be done by spin-coating a precursor solution followed by annealing, or by vacuum deposition.

  • Top Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit the top metal electrode (e.g., 1 nm of Ca followed by 100 nm of Al) through a shadow mask to define the active area of the device.

  • Device Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.

3. Characterization of Organic Solar Cells

The performance of the fabricated solar cells is evaluated by measuring their current density-voltage (J-V) characteristics under simulated sunlight.

Procedure:

  • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum).

  • Connect the device to a source measure unit (SMU).

  • Measure the J-V curve by sweeping the voltage from reverse to forward bias and measuring the corresponding current.

  • From the J-V curve, extract the key performance parameters:

    • Open-circuit voltage (Voc): The voltage at which the current is zero.

    • Short-circuit current density (Jsc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (Jmp × Vmp) / (Jsc × Voc), where Jmp and Vmp are the current density and voltage at the maximum power point.

    • Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as PCE = (Jsc × Voc × FF) / Pin, where Pin is the incident light power density.

Diagrams

Experimental Workflow for Polymer Synthesis and Solar Cell Fabrication

G cluster_synthesis Polymer Synthesis cluster_fabrication Solar Cell Fabrication Monomer1 Monomer 1 (e.g., Diboronic Ester) Polymerization Suzuki Polymerization (Pd Catalyst, Base) Monomer1->Polymerization Monomer2 Monomer 2 (e.g., Dibrominated Benzimidazole) Monomer2->Polymerization Purification Purification (Precipitation, Soxhlet) Polymerization->Purification Polymer Conjugated Polymer Purification->Polymer ActiveLayer Active Layer Deposition (Polymer:Fullerene Blend) Polymer->ActiveLayer Substrate ITO Substrate Cleaning HTL HTL Deposition (PEDOT:PSS) Substrate->HTL HTL->ActiveLayer Electrode Top Electrode Deposition (e.g., Al) ActiveLayer->Electrode Device Final Device Electrode->Device

Caption: Workflow for synthesis of benzimidazole-containing polymers and their use in solar cell fabrication.

Logical Relationship for Organic Solar Cell Operation

G Photon Photon Absorption Exciton Exciton Generation Photon->Exciton Diffusion Exciton Diffusion to D-A Interface Exciton->Diffusion Separation Charge Separation Diffusion->Separation Transport Charge Transport Separation->Transport Collection Charge Collection at Electrodes Transport->Collection Photocurrent Photocurrent Collection->Photocurrent

Caption: Key steps in the generation of photocurrent in a bulk heterojunction organic solar cell.

Future Outlook

The incorporation of this compound and its derivatives into other material systems, such as polyimides for low-dielectric constant materials and organic thin-film transistors (OTFTs), remains a promising yet underexplored area. The electron-withdrawing properties and the potential for enhanced solubility and thermal stability make these compounds interesting building blocks for a variety of functional organic materials. Further research is required to synthesize and characterize novel materials incorporating this moiety and to evaluate their performance in various applications.

Application Notes and Protocols for High-Throughput Screening of 1-Methyl-2-(trifluoromethyl)benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 1-methyl-2-(trifluoromethyl)benzimidazole analogs. This class of compounds has garnered significant interest due to the broad spectrum of biological activities exhibited by benzimidazole derivatives, including antiproliferative, antimicrobial, and antiparasitic effects. The inclusion of a methyl group at the 1-position and a trifluoromethyl group at the 2-position can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of these analogs, making them promising candidates for drug discovery programs.

Introduction to this compound Analogs

Benzimidazoles are heterocyclic aromatic organic compounds, structurally analogous to purine nucleosides, which allows them to interact with various biopolymers in living systems. The this compound core represents a "privileged scaffold" in medicinal chemistry. The trifluoromethyl group often enhances membrane permeability and metabolic stability, while the N-methylation can modulate target selectivity and pharmacokinetic properties. Analogs of this core structure are synthesized to explore a wide range of chemical space and to optimize their therapeutic potential against various diseases, including cancer, bacterial infections, and fungal infections.

Data Presentation: Biological Activities

The following tables summarize the in vitro biological activities of various benzimidazole derivatives, including analogs with similar substitution patterns to 1-methyl-2-(trifluoromethyl)benzimidazoles, against different cell lines and microbial strains. This data is essential for understanding the potential of this scaffold and for designing relevant screening campaigns.

Table 1: Antiproliferative Activity of Benzimidazole Analogs against Human Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
BZA-1 MDA-MB-231 (Breast)MTT Assay7.34 ± 0.21Doxorubicin12.42 ± 0.5
BZA-2 A549 (Lung)SRB Assay4.56 ± 0.18Doxorubicin12.42 ± 0.5
BZA-3 C6 (Glioblastoma)MTT Assay13.17 ± 0.46Doxorubicin-
BZA-4 HeLa (Cervical)MTT Assay0.188Methotrexate-
BZA-5 HepG2 (Liver)MTT Assay0.188Methotrexate-

Note: Data presented is a compilation from various sources on benzimidazole derivatives and may not represent the exact values for this compound analogs, but serves as a representative guide for expected potency.

Table 2: Antimicrobial Activity of Benzimidazole Analogs

Compound IDMicrobial StrainAssay TypeMIC (µg/mL)Reference CompoundMIC (µg/mL)
BZA-6 Staphylococcus aureusBroth Microdilution4Amikacin-
BZA-7 Streptococcus faecalisBroth Microdilution8Amikacin-
BZA-8 Candida albicansBroth Microdilution64Amphotericin B-
BZA-9 Aspergillus nigerBroth Microdilution64Amphotericin B-
BZA-10 Escherichia coliAgar Well Diffusion-Ciprofloxacin-

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed to be adaptable for the screening of this compound analog libraries.

Protocol 1: High-Throughput Antiproliferative Screening using MTT Assay

Objective: To determine the cytotoxic effect of this compound analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[1] The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, A549, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.[2]

    • Incubate for 4 hours at 37°C.[2]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: High-Throughput Antimicrobial Screening using Broth Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound analogs against bacterial and fungal strains.

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Fungal growth medium (e.g., RPMI-1640)

  • Sterile 96-well round-bottom microplates

  • Inoculum of the microorganism adjusted to 0.5 McFarland standard

  • Resazurin solution (for viability indication, optional)

Procedure:

  • Compound Preparation:

    • Prepare serial two-fold dilutions of the benzimidazole analogs in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism.

    • Add the inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

    • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, for a more quantitative and high-throughput readout, a viability indicator like resazurin can be added, and fluorescence can be measured.

Visualizations

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_detection Detection & Analysis Compound_Library This compound Analog Library Assay_Plates Assay Plate Preparation (Cell/Microbe Seeding) Compound_Library->Assay_Plates Compound_Addition Compound Addition (Robotic Liquid Handling) Assay_Plates->Compound_Addition Incubation Incubation Compound_Addition->Incubation Assay_Readout Assay Readout (e.g., Absorbance, Fluorescence) Incubation->Assay_Readout Data_Analysis Data Analysis (IC50/MIC Determination) Assay_Readout->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for benzimidazole analogs.

Potential Signaling Pathways Modulated by Antiproliferative Benzimidazole Analogs

Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms of action.[4] These include the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[4][5]

Benzimidazole_Signaling cluster_compound Compound Action cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects Benzimidazole This compound Analog Tubulin β-Tubulin Benzimidazole->Tubulin Inhibition EGFR EGFR Benzimidazole->EGFR Inhibition BRAF BRAF V600E Benzimidazole->BRAF Inhibition Topoisomerase Topoisomerase Benzimidazole->Topoisomerase Inhibition NFkB_Pathway NF-κB Pathway Benzimidazole->NFkB_Pathway Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Proliferation_Inhibition Inhibition of Proliferation EGFR->Proliferation_Inhibition BRAF->Proliferation_Inhibition DNA_Damage DNA Damage Topoisomerase->DNA_Damage NFkB_Pathway->Proliferation_Inhibition Inflammation_Modulation Modulation of Inflammation NFkB_Pathway->Inflammation_Modulation Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Damage->Apoptosis

Caption: Potential signaling pathways targeted by benzimidazole analogs.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 1,2-disubstituted benzimidazoles utilizing microwave irradiation. This method offers significant advantages over traditional synthetic routes, including reduced reaction times, higher yields, and environmentally friendly conditions.

Introduction

Benzimidazoles are a vital class of heterocyclic compounds widely recognized for their diverse pharmacological activities, forming the core structure of numerous pharmaceuticals.[1][2][3][4] The development of efficient and sustainable synthetic methodologies for benzimidazole derivatives is a key focus in medicinal chemistry and drug development.[1][5] Microwave-assisted organic synthesis has emerged as a powerful tool, accelerating chemical reactions by enabling rapid and uniform heating of the reactants.[6] This protocol details a highly efficient, solvent-free, microwave-assisted method for the synthesis of 1,2-disubstituted benzimidazoles.[7][8]

Reaction Principle

The synthesis involves the condensation reaction of an N-substituted-o-phenylenediamine with an aldehyde in the presence of a catalytic amount of a Lewis acid, promoted by microwave irradiation. This one-pot synthesis is characterized by its speed and high efficiency.

Experimental Protocols

General Procedure for the Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles

This protocol is adapted from a method described by Nardi et al., which employs Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) as a catalyst under solvent-free conditions.[1][7][8]

Materials:

  • N-substituted-o-phenylenediamine (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) (0.01 mmol, 1 mol%)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Ethyl acetate

  • Water

Instrumentation:

  • A dedicated scientific microwave reactor capable of controlling temperature and power.

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the N-substituted-o-phenylenediamine (1.0 mmol), the substituted aldehyde (1.0 mmol), and Er(OTf)₃ (0.01 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the vial to cool to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary, although this method often yields products with high purity.[7]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 1,2-disubstituted benzimidazoles using the microwave-assisted protocol.

Table 1: Optimization of Reaction Conditions [1][7]

EntryCatalyst (mol%)Temperature (°C)Time (min)Yield (%)
1None6010Good
2Er(OTf)₃ (0.5)1001589.6
3Er(OTf)₃ (1.0)1007Complete Conversion

Table 2: Synthesis of Various 1,2-Disubstituted Benzimidazoles [7][9]

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde1-phenyl-2-phenyl-1H-benzo[d]imidazole599
24-Methylbenzaldehyde1-phenyl-2-(p-tolyl)-1H-benzo[d]imidazole599
34-Methoxybenzaldehyde1-phenyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole598
44-Chlorobenzaldehyde1-phenyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole799
54-Nitrobenzaldehyde1-phenyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole1086
62-Chlorobenzaldehyde1-phenyl-2-(2-chlorophenyl)-1H-benzo[d]imidazole797

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles.

G cluster_start Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation cluster_end Final Product A N-substituted-o-phenylenediamine D Combine Reactants in Microwave Vial A->D B Aldehyde B->D C Er(OTf)3 Catalyst C->D E Microwave Irradiation (100°C, 5-10 min) D->E F Cool to Room Temperature E->F G Add Water & Extract with Ethyl Acetate F->G H Dry Organic Layer G->H I Evaporate Solvent H->I J 1,2-Disubstituted Benzimidazole I->J

Caption: Workflow for Microwave-Assisted Synthesis.

Reaction Scheme

The logical relationship of the reactants to products is depicted in the following reaction scheme.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 N-substituted-o-phenylenediamine conditions Microwave Irradiation Er(OTf)3 (cat.) Solvent-free, 100°C reactant1->conditions reactant2 Aldehyde reactant2->conditions product 1,2-Disubstituted Benzimidazole conditions->product

References

Application Notes and Protocols: 1-Methyl-2-(trifluoromethyl)benzimidazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds extensively utilized in the development of high-performance organic light-emitting diodes (OLEDs). Their inherent charge transport properties and thermal stability make them suitable for various roles within the device architecture, including as emissive materials, host materials, and charge transport layers.[1][2] The introduction of a trifluoromethyl (-CF₃) group to the benzimidazole core is a strategic approach to modulate the electronic properties of the molecule. The strong electron-withdrawing nature of the -CF₃ group can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which is advantageous for improving electron injection and transport, as well as enhancing the material's thermal and chemical stability.[3]

This document provides a detailed, predictive application note on the use of 1-Methyl-2-(trifluoromethyl)benzimidazole as a novel material for OLEDs. While specific experimental data for this compound is not yet widely published, these protocols and expected performance metrics are based on the well-established properties of analogous trifluoromethyl and benzimidazole-containing molecules used in organic electronics. This guide is intended to serve as a foundational resource for researchers exploring the potential of this promising material.

Predicted Material Properties and Applications

Based on the known effects of the trifluoromethyl group and the benzimidazole core, this compound is predicted to be an excellent candidate for an electron transport layer (ETL) in OLEDs. The lowered LUMO level should facilitate efficient electron injection from the cathode, while the inherent properties of the benzimidazole moiety are expected to provide good electron mobility.

Predicted Electronic and Thermal Properties
PropertyPredicted ValueRationale / Reference
HOMO Level ~ -6.5 eVThe strong electron-withdrawing -CF₃ group is expected to significantly lower the HOMO level, similar to other trifluoromethylated organic materials.
LUMO Level ~ -2.8 eVThe -CF₃ group effectively lowers the LUMO, which is beneficial for electron injection from common cathodes like aluminum.[3]
Triplet Energy (ET) > 2.7 eVBenzimidazole-based materials typically possess high triplet energies, making them suitable for hosting blue phosphorescent emitters.[1]
Glass Transition Temp. (Tg) > 120 °CThe rigidity of the benzimidazole core and the methyl and trifluoromethyl substitutions are expected to result in good thermal stability.
Electron Mobility (µe) 10-5 - 10-4 cm²/VsBenzimidazole derivatives are known to exhibit good electron transport characteristics.[1]

Proposed OLED Device Architecture and Expected Performance

A hypothetical multi-layer phosphorescent OLED (PhOLED) architecture is proposed to evaluate the performance of this compound (abbreviated as M-TFM-BI) as the electron transport layer.

Device Structure

ITO / HATCN (10 nm) / TAPC (40 nm) / mCP (10 nm) / mCP:FIrpic (8 wt%) (30 nm) / M-TFM-BI (30 nm) / LiF (1 nm) / Al (100 nm)

  • ITO: Indium Tin Oxide (Anode)

  • HATCN: Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (Hole Injection Layer)

  • TAPC: Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (Hole Transport Layer)

  • mCP: 1,3-Bis(N-carbazolyl)benzene (Host for Emissive Layer)

  • FIrpic: Iridium(III)bis(4,6-difluorophenylpyridinato)picolinate (Blue Phosphorescent Emitter)

  • M-TFM-BI: this compound (Electron Transport Layer)

  • LiF: Lithium Fluoride (Electron Injection Layer)

  • Al: Aluminum (Cathode)

Expected Device Performance
ParameterPredicted ValueComparative Performance of Similar Devices
Turn-on Voltage (Von) ~ 3.5 VDevices with benzimidazole-based ETLs often exhibit turn-on voltages in this range.
Max. External Quantum Eff. (EQE) ~ 18 - 22%High EQEs are achievable with efficient electron transport and injection.[1][4]
Max. Luminance (Lmax) > 10,000 cd/m²Efficient charge balance and transport contribute to high brightness.
Color Coordinates (CIE x,y) (0.16, 0.32)Determined by the FIrpic emitter.
Efficiency Roll-off at 1000 cd/m² < 15%Good charge balance and confinement can mitigate efficiency roll-off.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole

  • To a round-bottom flask, add o-phenylenediamine (10.8 g, 100 mmol) and trifluoroacetic acid (15 mL, 200 mmol).

  • Slowly add polyphosphoric acid (50 g) to the mixture with stirring.

  • Heat the reaction mixture to 140 °C and maintain for 4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice (~200 g).

  • Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Recrystallize the solid from an ethanol/water mixture to yield pure 2-(Trifluoromethyl)-1H-benzimidazole.

Step 2: N-Methylation to form this compound

  • In a dry flask under a nitrogen atmosphere, dissolve 2-(Trifluoromethyl)-1H-benzimidazole (9.3 g, 50 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Add potassium carbonate (10.4 g, 75 mmol) to the solution.

  • Add methyl iodide (3.4 mL, 55 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice water (300 mL) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

  • Further purify the material for OLED application by temperature-gradient sublimation.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole cluster_step2 Step 2: N-Methylation reagents1 o-phenylenediamine + Trifluoroacetic Acid + Polyphosphoric Acid reaction1 Heat to 140°C, 4h reagents1->reaction1 workup1 Ice Quench & Neutralization reaction1->workup1 purification1 Recrystallization workup1->purification1 product1 2-(Trifluoromethyl)-1H-benzimidazole purification1->product1 reagents2 Product from Step 1 + K₂CO₃ + Methyl Iodide in DMF product1->reagents2 reaction2 Stir at RT, 12h reagents2->reaction2 workup2 Precipitation in Ice Water reaction2->workup2 purification2 Column Chromatography & Sublimation workup2->purification2 final_product This compound purification2->final_product OLED_Structure_and_Energy_Levels cluster_device OLED Device Architecture cluster_energy Energy Level Diagram (eV) Anode ITO (Anode) HIL HATCN (HIL) HTL TAPC (HTL) EML mCP:FIrpic (EML) ETL M-TFM-BI (ETL) EIL LiF (EIL) Cathode Al (Cathode) y_axis Energy (eV) l_anode Anode (ITO) l_hil HIL (HATCN) l_htl HTL (TAPC) l_eml_host Host (mCP) l_eml_dopant Dopant (FIrpic) l_etl ETL (M-TFM-BI) l_cathode Cathode (Al) homo_anode homo_hil homo_htl recombination Recombination & Light Emission homo_eml_host homo_eml_dopant homo_etl lumo_hil lumo_htl lumo_eml_host lumo_eml_dopant lumo_etl lumo_cathode hole_injection Hole (h⁺) → hole_transport1 hole_transport2 electron_injection ← Electron (e⁻) electron_transport1

References

Application Notes and Protocols for Testing the Cytotoxicity of 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of 1-Methyl-2-(trifluoromethyl)benzimidazole in cell culture. The protocols detailed below are foundational for preclinical drug development and toxicological screening, enabling the determination of the compound's dose-dependent effects on cell viability and the elucidation of its potential mechanism of action.

Introduction

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities. Several benzimidazole derivatives have been investigated for their potential as anticancer agents, with some demonstrating the ability to induce cell death through various mechanisms, including apoptosis and ferroptosis.[1][2][3] Therefore, a thorough in vitro evaluation of the cytotoxicity of this compound is a critical first step in its development as a potential therapeutic agent.

This document outlines standard protocols for determining cell viability and cytotoxicity, specifically the MTT and LDH assays. Furthermore, a protocol for a caspase-3/7 activity assay is provided to investigate the induction of apoptosis, a common mechanism of chemotherapy-induced cell death.[4][5]

Data Presentation

The quantitative data generated from the following experimental protocols can be effectively summarized in tables to facilitate comparison and determination of key toxicological parameters such as the half-maximal inhibitory concentration (IC50).

Table 1: Cytotoxicity of this compound as determined by MTT Assay

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
582.1 ± 6.1
1065.4 ± 5.5
2548.9 ± 4.9
5031.2 ± 3.7
10015.7 ± 2.9

Table 2: Cytotoxicity of this compound as determined by LDH Assay

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)0 ± 2.5
14.8 ± 3.1
517.5 ± 4.2
1034.2 ± 5.0
2550.6 ± 4.7
5068.1 ± 3.9
10083.9 ± 3.2

Table 3: Apoptosis Induction by this compound as determined by Caspase-3/7 Activity Assay

Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
52.5 ± 0.4
104.8 ± 0.7
257.9 ± 1.1
5012.3 ± 1.5
10015.1 ± 1.8

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Materials:

  • This compound

  • Target cell line (e.g., HepG2, A549, MCF-7)[8][9]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10][11]

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium (preferably with low serum to reduce background LDH activity)

  • LDH cytotoxicity assay kit (containing reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls: a vehicle control (spontaneous LDH release), a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit), and a background control (medium only).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Caspase-3/7 Activity Assay Protocol

This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[12][13]

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate)

  • 96-well white or black-walled plates (depending on the assay kit)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate suitable for luminescence or fluorescence measurement.

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate the plate for a time period determined to be optimal for apoptosis induction (typically shorter than for viability assays, e.g., 6-24 hours).

  • Assay Reagent Addition: Add the caspase-3/7 reagent directly to the wells according to the manufacturer's instructions.

  • Incubation: Incubate for the recommended time (e.g., 1-2 hours) at room temperature, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Express the results as a fold increase in caspase-3/7 activity relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity and Apoptosis Assays cluster_analysis Data Analysis cell_culture Maintain Target Cell Line cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding treatment Treat Cells and Incubate cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay readout Measure Absorbance/ Luminescence/Fluorescence mtt_assay->readout ldh_assay->readout caspase_assay->readout calculation Calculate % Viability, % Cytotoxicity, or Fold Change readout->calculation ic50 Determine IC50 Value calculation->ic50 intrinsic_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase drug This compound bcl2 Bcl-2 Family Regulation (e.g., Bax/Bak activation) drug->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase9->caspase37 substrates Cleavage of Cellular Substrates caspase37->substrates apoptosis Apoptosis substrates->apoptosis

References

Application Notes and Protocols for the Quantification of 1-Methyl-2-(trifluoromethyl)benzimidazole in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(trifluoromethyl)benzimidazole is a heterocyclic compound belonging to the benzimidazole class. Compounds in this class are of significant interest in pharmaceutical research due to their diverse biological activities, which can range from anthelmintic to potential anti-cancer or anti-viral properties.[1][2][3] The development of any new chemical entity for therapeutic use requires robust and reliable analytical methods to quantify the compound in biological matrices. This is essential for pharmacokinetic studies, toxicokinetic analysis, and establishing a clear relationship between dose, exposure, and biological effect.

This document provides a detailed application note and protocol for the quantitative analysis of this compound in biological samples, such as plasma and urine. The primary recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity, making it ideal for complex biological matrices.[4][5][6][7] A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also presented as a viable alternative for applications where lower sensitivity is acceptable.

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in biological samples due to its superior sensitivity, selectivity, and speed.[4][5][6][7] The method involves chromatographic separation of the analyte from the matrix components followed by detection using a mass spectrometer.

Principle: The analyte is first extracted from the biological matrix. It is then injected into an HPLC system where it is separated from other components on a chromatographic column. The eluent from the column is introduced into a mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected and quantified. An internal standard (IS) is used to ensure accuracy and precision.

Internal Standard (IS) Selection: An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., with ¹³C or ²H). If unavailable, a structurally similar compound with a close retention time and similar ionization properties can be used. For this protocol, we will propose the use of a related benzimidazole derivative as the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique that can be used for quantification, although it is generally less sensitive and selective than LC-MS/MS.[8] This method is suitable for samples with higher concentrations of the analyte or for in-vitro studies with simpler matrices.

Principle: Similar to LC-MS/MS, the analyte is extracted and separated on an HPLC column. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. Quantification is based on the peak area of the analyte relative to a calibration curve.

Data Presentation: Quantitative Method Parameters

The following table summarizes the proposed quantitative performance characteristics for the LC-MS/MS and HPLC-UV methods for the analysis of this compound. These are target parameters for a validated bioanalytical method.

ParameterLC-MS/MSHPLC-UV
Linearity (r²) ≥ 0.995≥ 0.990
Lower Limit of Quantification (LLOQ) 0.5 ng/mL50 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL5000 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Matrix Effect 85-115%Not Applicable
Recovery > 80%> 80%

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar benzimidazole)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Spiked Calibration Standards and QCs: Spike blank human plasma with the working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) and for QC samples (e.g., low, medium, and high concentrations).

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) > Product ion (Q3)

    • Internal Standard: Precursor ion (Q1) > Product ion (Q3)

    • Note: The exact m/z values for the precursor and product ions would need to be determined experimentally by infusing a standard solution of the analyte and IS into the mass spectrometer.

  • Gas Temperatures and Pressures: Optimize according to the manufacturer's recommendations.

5. Data Analysis

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Protocol 2: HPLC-UV Quantification of this compound

1. Sample Preparation

  • Follow the same sample preparation procedure (Protein Precipitation) as described in Protocol 1.

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of the analyte (e.g., between 200-400 nm).

  • Column Temperature: Ambient.

3. Data Analysis

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area against the analyte concentration using a linear regression.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Biological Sample (e.g., Plasma) add_is Add Internal Standard & Acetonitrile plasma_sample->add_is vortex Vortex (Protein Precipitation) add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_response Cellular Response drug This compound receptor Target Protein / Receptor drug->receptor Binding downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling biological_effect Biological Effect (e.g., Inhibition of Cell Growth) downstream_signaling->biological_effect

Caption: Hypothetical signaling pathway for this compound.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-Methyl-2-(trifluoromethyl)benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method involves a two-step synthesis. The first step is the cyclization of o-phenylenediamine with a trifluoromethyl-containing reagent, typically trifluoroacetic acid, to form 2-(trifluoromethyl)benzimidazole. The second step is the N-methylation of the benzimidazole intermediate to yield the final product, this compound.

Q2: What are the critical parameters affecting the yield of the initial cyclization reaction?

A2: Several factors significantly influence the yield of 2-(trifluoromethyl)benzimidazole:

  • Purity of Reactants: The purity of o-phenylenediamine is crucial, as impurities can lead to side reactions and the formation of colored byproducts.

  • Reaction Temperature: The optimal temperature for the condensation reaction is critical and needs to be carefully controlled to prevent decomposition.

  • Acid Catalyst: The choice and concentration of the acid catalyst, often trifluoroacetic acid itself or in conjunction with another acid, can significantly impact the reaction rate and yield.

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid the formation of degradation products from prolonged reaction times.

  • Work-up Procedure: Proper neutralization and extraction of the product are key to maximizing the isolated yield.

Q3: How can I monitor the progress of the N-methylation reaction?

A3: The progress of the N-methylation reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of ethyl acetate and hexane, will allow for the clear separation of the starting material (2-(trifluoromethyl)benzimidazole), the desired product (this compound), and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.

Q4: What is the best method for purifying the final product?

A4: Column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the product from unreacted starting materials and any side products. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low to no yield of 2-(trifluoromethyl)benzimidazole (Step 1)
  • Question: My cyclization reaction is resulting in a very low yield or no product at all. What are the possible reasons and how can I improve the yield?

  • Answer: Low yields in the synthesis of 2-(trifluoromethyl)benzimidazole can arise from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is heated sufficiently and for an adequate duration. Monitor the reaction progress using TLC.

    • Sub-optimal Reactant Ratio: The ratio of o-phenylenediamine to trifluoroacetic acid is an important factor. An optimal reactant ratio of 1:3.0 has been reported to improve yield.[1]

    • Degradation of Starting Material or Product: Benzimidazole derivatives can be sensitive to harsh acidic conditions and prolonged high temperatures. Avoid excessive heating and monitor the reaction closely.

    • Inefficient Work-up: Ensure proper neutralization of the reaction mixture to precipitate the product and efficient extraction with a suitable organic solvent like ethyl acetate.

Problem 2: Low to no yield of this compound (Step 2 - N-Methylation)
  • Question: My N-methylation reaction is resulting in a very low yield or no product. What are the possible reasons and how can I improve it?

  • Answer: Low yields in the N-methylation step can be attributed to several factors:

    • Purity of Starting Material: Ensure your starting 2-(trifluoromethyl)benzimidazole is pure and dry, as impurities can hinder the reaction.

    • Choice of Base: The base is critical for deprotonating the benzimidazole. A base that is too weak may not be effective, while a very strong base could lead to side reactions. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).

    • Solvent: A dry, aprotic solvent such as acetone or dimethylformamide (DMF) is crucial, as protic solvents can quench the benzimidazole anion.[2]

    • Methylating Agent: Use a fresh and appropriate amount of the methylating agent (e.g., methyl iodide). An excess can lead to the formation of undesired quaternary salts.[2]

    • Reaction Temperature and Time: These parameters should be optimized. Some reactions may require heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize side reactions.

Problem 3: Formation of a quaternary salt byproduct during N-methylation
  • Question: I am observing a significant amount of a salt-like byproduct, which I suspect is the 1,3-dimethyl-2-(trifluoromethyl)benzimidazolium salt. How can I avoid this?

  • Answer: The formation of a quaternary ammonium salt is a common side reaction, particularly when using an excess of the methylating agent or under harsh reaction conditions.[2] To minimize this:

    • Use the methylating agent in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[2]

    • Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.

    • If heating is necessary, use the lowest effective temperature.

    • The quaternary salt is often insoluble in many organic solvents and can sometimes be removed by filtration.

Problem 4: Difficulty in purifying the final product
  • Question: I am struggling to purify my this compound from the reaction mixture.

  • Answer: Purification can be challenging due to the presence of unreacted starting material and potential side products.

    • Column Chromatography: This is the most effective method. Use a silica gel column and a gradient eluent system, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Data Presentation

Table 1: Optimizing Reaction Conditions for 2-(Trifluoromethyl)benzimidazole Synthesis (Step 1)
EntryReactant Ratio (o-phenylenediamine:TFA)SolventTemperature (°C)Time (h)Yield (%)Reference
11:1.2Polyphosphoric acid1404~85General literature procedure
21:3.0Methanol/Water (1:1)502High[1]
31:1.1Eaton's Reagent (P₂O₅ in MeSO₃H)1001~90General literature procedure
Table 2: Optimizing Reaction Conditions for N-Methylation of 2-(Trifluoromethyl)benzimidazole (Step 2)
EntryMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Methyl IodideK₂CO₃AcetoneReflux6-12Good to HighGeneral literature procedure[2]
2Methyl IodideNaHDMFRoom Temp4-8Good to HighGeneral literature procedure
3Dimethyl SulfateNaOHAcetoneRoom Temp2-4GoodGeneral literature procedure

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)benzimidazole

This protocol is based on the condensation of o-phenylenediamine with trifluoroacetic acid.

Materials:

  • o-Phenylenediamine

  • Trifluoroacetic acid (TFA)

  • Polyphosphoric acid (PPA) or Eaton's Reagent

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and polyphosphoric acid (PPA) or Eaton's Reagent.

  • Slowly add trifluoroacetic acid (1.2 eq) to the mixture while stirring.

  • Heat the reaction mixture to 140°C for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid by suction filtration and wash with cold water.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-(trifluoromethyl)benzimidazole.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound

This protocol describes the N-methylation of 2-(trifluoromethyl)benzimidazole using methyl iodide.

Materials:

  • 2-(Trifluoromethyl)benzimidazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(trifluoromethyl)benzimidazole (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the suspension.

  • While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation start1 o-Phenylenediamine + Trifluoroacetic Acid react1 Reaction in Acidic Medium (e.g., PPA) start1->react1 workup1 Neutralization & Extraction react1->workup1 product1 2-(Trifluoromethyl)benzimidazole workup1->product1 start2 2-(Trifluoromethyl)benzimidazole + Methyl Iodide product1->start2 react2 Reaction with Base (e.g., K2CO3 in Acetone) start2->react2 workup2 Filtration & Concentration react2->workup2 purification Column Chromatography workup2->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingGuide cluster_step1_trouble Step 1: Cyclization Issues cluster_step2_trouble Step 2: N-Methylation Issues start Low Yield or No Product q1_1 Incomplete Reaction? start->q1_1 q1_2 Sub-optimal Reactant Ratio? start->q1_2 q1_3 Poor Work-up? start->q1_3 q2_1 Incorrect Base or Solvent? start->q2_1 q2_2 Side Reaction? (Quaternary Salt) start->q2_2 q2_3 Purification Difficulty? start->q2_3 a1_1 Check Reaction Time & Temperature. Monitor by TLC. q1_1->a1_1 a1_2 Optimize Ratio (e.g., 1:3 o-PD:TFA). q1_2->a1_2 a1_3 Ensure Complete Neutralization & Efficient Extraction. q1_3->a1_3 a2_1 Use Anhydrous Aprotic Solvent & Appropriate Base (K2CO3, NaH). q2_1->a2_1 a2_2 Use Stoichiometric Methylating Agent. Add Slowly. q2_2->a2_2 a2_3 Use Gradient Column Chromatography. q2_3->a2_3

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Synthesis of Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylation reaction has a very low yield or is not working at all. What are the first things I should check?

A: When encountering low or no product yield, begin by assessing the following:

  • Reagent Quality: Ensure the trifluoromethylating agent is not degraded. Many reagents, especially radical sources, can be sensitive to air and moisture. Use freshly purchased or properly stored reagents. For instance, sodium trifluoromethanesulfinate (Langlois' reagent) is a bench-stable solid, making it a robust choice.[1]

  • Reaction Atmosphere: Many trifluoromethylation reactions, particularly those involving transition-metal catalysts, require an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation or unwanted side reactions.[2] However, some radical C-H trifluoromethylation methods are notably tolerant of air and moisture.[1][3]

  • Reagent Addition Order: The sequence of adding reagents can be critical. For radical trifluoromethylations using an oxidant like t-butyl hydroperoxide (tBuOOH), mixing the oxidant and the CF3 source before adding the substrate can lead to rapid decomposition and minimal product formation.[1]

  • Catalyst Activity: If using a photocatalyst or transition-metal catalyst, verify its activity. Photocatalysts can degrade with prolonged exposure to light, and metal catalysts can be poisoned by impurities.[4][5]

Q2: I'm observing a mixture of regioisomers. How can I improve selectivity?

A: Achieving high regioselectivity is a common challenge, as many direct C-H functionalization methods react at the most electron-rich or sterically accessible position of the heterocycle.[3][6]

  • Solvent Choice: The solvent system can significantly influence regioselectivity. Experimenting with different solvents may fine-tune the innate reactivity of the substrate.[3][7]

  • Directing Groups: For "programmed" trifluoromethylation, installing a directing group on your substrate can override the innate reactivity and guide the CF3 group to a specific position.[3]

  • Reaction Type: The choice between radical, nucleophilic, or electrophilic trifluoromethylation methods can lead to different isomeric products based on the electronic properties of the heterocycle.[8] For example, electrophilic trifluoromethyl radicals react preferentially with electron-rich substrates.[1]

Q3: My starting material is not being fully consumed. How can I drive the reaction to completion?

A: Incomplete conversion is a frequent issue. If the reaction stalls, you can try adding a second portion of the trifluoromethylating agent and the oxidant/initiator after a set period (e.g., 24 hours).[1][3] This is often effective in radical reactions where the radical source is consumed over time. Monitoring the reaction by 19F NMR can help determine when the trifluoromethylating agent has been consumed.[2]

Q4: Which trifluoromethylating reagent should I choose for my heterocycle?

A: The choice depends heavily on your substrate and desired reaction type.

  • For Direct C-H Trifluoromethylation: Bench-stable, solid reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or Togni reagents are operationally simple and avoid handling hazardous gases like CF3I.[1][3][9]

  • For Photoredox Catalysis: Triflyl chloride (CF3SO2Cl) or Togni reagents are commonly used with photocatalysts like Ru(bpy)3Cl2 or Ir(ppy)3 under visible light irradiation for mild, room-temperature reactions.[2][4]

  • For Nucleophilic Trifluoromethylation: The "CuCF3" reagent, often derived from fluoroform, is effective for domino trifluoromethylation/cyclization strategies to build the heterocycle core.[10][11]

  • For Electrophilic Trifluoromethylation: Umemoto and Togni reagents are widely used as electrophilic CF3+ sources.[9]

Q5: I want to avoid harsh reaction conditions. What are my options?

A: Modern methods have moved away from the harsh conditions required by early techniques (e.g., high temperatures for chlorine/fluorine exchange).[12][13]

  • Photoredox Catalysis: This strategy enables direct trifluoromethylation of arenes and heteroarenes at room temperature using visible light, offering a significantly milder alternative.[4][14][15]

  • Flow Chemistry: Performing reactions in a continuous microflow system can improve reaction times, enhance safety, and allow for milder conditions compared to batch processes.[14][16]

  • Aqueous Micellar Catalysis: Using designer surfactants in water allows for radical trifluoromethylations to proceed at ambient temperature, offering a green chemistry approach.[17]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible CauseRecommended Action
Degraded Reagents Use a fresh batch of trifluoromethylating agent and oxidant. Store reagents under recommended conditions (e.g., desiccated, protected from light). Bench-stable solid reagents are often more reliable.[1][9]
Sub-optimal Conditions Re-optimize reaction parameters. Screen different solvents, as this can impact both yield and selectivity.[7] Adjust the temperature; while many modern methods work at room temperature, some may require gentle heating.[4][10]
Incorrect Reagent Stoichiometry Ensure the correct equivalents of reagents are used. For radical C-H functionalization, typically 3 equivalents of the CF3 source and 5 equivalents of an oxidant like tBuOOH are used.[3]
Catalyst Inactivity If using a photocatalyst, ensure your light source has the correct wavelength and sufficient intensity.[2][4] For transition-metal catalysis, ensure the catalyst is not poisoned by impurities in the substrate or solvent.[5] Note that for some radical methods, added metal salts can actually decrease the yield.[17]
Unsuitable Substrate The electronic nature of your heterocycle is crucial. Some methods work well for electron-rich heterocycles, while others are better suited for electron-deficient ones.[1][18] Extremely electron-withdrawing groups on the substrate can shut down reactivity.[18]
Issue 2: Poor Regioselectivity / Mixture of Products
Possible CauseRecommended Action
Innate Substrate Reactivity Direct C-H trifluoromethylation often proceeds at the most reactive position of the heterocycle, which can lead to mixtures if multiple sites are similarly reactive.[3][19]
Solvent Effects Altering the solvent can sometimes tune the regioselectivity. Perform a solvent screen to identify optimal conditions for your specific substrate.[3]
Mechanism-Dependent Selectivity Consider switching reaction types. A radical approach may yield a different major isomer than an electrophilic or nucleophilic one. Analyze the electronic properties of your heterocycle to predict the outcome.[8]
Side Reactions Unwanted side products can complicate purification and lower yields. Common side reactions include the formation of CF3H via hydrogen abstraction or polymerization of alkene-containing substrates.[1][20] Adjusting concentration or temperature may mitigate these issues.

Data Presentation

Table 1: Substrate Scope for Direct C-H Trifluoromethylation using CF₃SO₂Na and tBuOOH

This table summarizes isolated yields for the trifluoromethylation of various heterocycles using a common radical-based method. This approach is noted for its operational simplicity and broad functional group tolerance.[1][3]

Heterocycle SubstrateProduct Yield (%)
4-Acetylpyridine81%
4-tert-Butylpyridine72%
Pyridine-4-carbonitrile85%
2-Chloropyridine50%
2-Fluoropyridine48%
N-Boc-Pyrrole80%
N-Boc-Indole71%
Caffeine80%
Uracil82%
Phthalazine70%
Quinoxaline65%

Conditions: Heterocycle (1.0 equiv), sodium trifluoromethanesulfinate (3.0 equiv), t-Butyl-hydroperoxide (5.0 equiv), 23 ºC, 3–24 h. Data sourced from Baran et al. (2011).[1][3]

Experimental Protocols

Key Experiment: Direct C-H Trifluoromethylation of a Heterocycle via Radical Pathway

This protocol is a general procedure adapted from the method developed by Baran and coworkers, which utilizes sodium trifluoromethanesulfinate (Langlois' reagent) as a bench-stable CF3 radical source.[1][3][21]

Materials:

  • Heterocyclic substrate (1.0 mmol)

  • Sodium trifluoromethanesulfinate (CF3SO2Na) (3.0 mmol, 3.0 equiv)

  • tert-Butyl hydroperoxide (tBuOOH), 70 wt. % in H2O (5.0 mmol, 5.0 equiv)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Round-bottom flask or vial with a magnetic stir bar

Procedure:

  • To a round-bottom flask, add the heterocyclic substrate (1.0 mmol) and sodium trifluoromethanesulfinate (3.0 mmol).

  • Add dichloromethane and water to create a biphasic system (e.g., 5 mL DCM and 2 mL H2O).

  • Begin vigorous stirring to ensure adequate mixing between the two phases.

  • Slowly add tert-butyl hydroperoxide (5.0 mmol) to the stirring mixture at room temperature (23 °C). Caution: The reaction can be exothermic; slow addition is recommended.[1]

  • Allow the reaction to stir at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction stalls (incomplete conversion), a second portion of CF3SO2Na (3.0 equiv) and tBuOOH (5.0 equiv) can be added to drive it to completion.[3]

  • Upon completion, stop the stirring and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired trifluoromethylated heterocycle.

Visualizations

troubleshooting_workflow start Low / No Product Yield reagent Check Reagents start->reagent conditions Check Conditions start->conditions substrate Assess Substrate start->substrate reagent_sol Use fresh reagents Confirm structure reagent->reagent_sol conditions_sol Optimize solvent, temp. Verify reagent addition order Check catalyst/light source conditions->conditions_sol substrate_sol Consider alternative method (e.g., photoredox, metal-catalyzed) Add directing group substrate->substrate_sol

Caption: A troubleshooting workflow for low-yield trifluoromethylation reactions.

reaction_pathway cluster_initiation Radical Generation cluster_propagation C-H Functionalization tBuOOH tBuOOH SET SET tBuOOH->SET CF3SO2Na CF3SO2Na CF3SO2Na->SET CF3_rad •CF3 SET->CF3_rad Forms CF3 radical Het_H Heterocycle-H CF3_rad->Het_H Radical Addition Intermediate [Het-H-CF3]• Het_H->Intermediate Product Heterocycle-CF3 Intermediate->Product Oxidation & Deprotonation

Caption: Simplified pathway for radical-mediated C-H trifluoromethylation.

References

Technical Support Center: Synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Methyl-2-(trifluoromethyl)benzimidazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step process:

  • Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole: This is typically achieved through the condensation reaction of o-phenylenediamine with trifluoroacetic acid.

  • N-methylation of 2-(Trifluoromethyl)-1H-benzimidazole: The resulting benzimidazole is then methylated at the N1 position using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Q2: I am observing a low yield in my N-methylation reaction. What are the potential causes?

A2: Low yields in the N-methylation of 2-(trifluoromethyl)benzimidazole can arise from several factors. The electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the benzimidazole nitrogen, making the reaction more challenging. Common causes for low yield include:

  • Incomplete deprotonation: The chosen base may not be strong enough to effectively deprotonate the N-H of the benzimidazole.

  • Poor choice of solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unwanted side reactions. Aprotic polar solvents are generally preferred.

  • Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition or side reactions.

  • Inactive methylating agent: The methylating agent may have degraded over time.

  • Formation of byproducts: The primary side product is often the over-methylated 1,3-dimethyl-2-(trifluoromethyl)benzimidazolium salt.[1]

Q3: How can I minimize the formation of the 1,3-dimethyl-2-(trifluoromethyl)benzimidazolium salt byproduct?

A3: Formation of the quaternary salt is a common issue, especially with highly reactive methylating agents. To minimize this:

  • Control stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the methylating agent.[1]

  • Slow addition: Add the methylating agent dropwise to the reaction mixture to avoid localized high concentrations.[1]

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product and byproduct. Stop the reaction once the starting material is consumed.

Q4: What are the recommended purification methods for this compound?

A4: Column chromatography on silica gel is the most common and effective method for purifying the final product. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective for separating the desired product from unreacted starting material and byproducts.[1] Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of 2-(trifluoromethyl)benzimidazole.Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Ensure the starting material is pure and dry.
Low reaction temperature.Gradually increase the reaction temperature and monitor the progress by TLC. For less reactive substrates, refluxing may be necessary.
Inactive methylating agent.Use a fresh bottle of the methylating agent.
Formation of a White Precipitate (Quaternary Salt) Excess methylating agent.Use a controlled amount of the methylating agent (1.0-1.2 equivalents).
High reaction temperature or prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed. Consider running the reaction at a lower temperature.
Difficult Purification Co-elution of product and starting material.Optimize the solvent system for column chromatography. A shallow gradient may be required.
Presence of highly polar byproducts.A pre-purification workup, such as washing the organic layer with brine, can help remove some polar impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole

This protocol is based on the condensation of o-phenylenediamine and trifluoroacetic acid.

Materials:

  • o-Phenylenediamine

  • Trifluoroacetic acid

  • 4 N Hydrochloric acid

  • Concentrated ammonia solution

  • 10% Aqueous ethanol

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in 4 N HCl.

  • Add trifluoroacetic acid (3 equivalents).

  • Reflux the mixture for 4-5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add concentrated ammonia solution to neutralize the acid and precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from 10% aqueous ethanol to obtain pure 2-(trifluoromethyl)-1H-benzimidazole.

Protocol 2: Synthesis of this compound (High-Yield Procedure)

This protocol describes the N-methylation of 2-(trifluoromethyl)-1H-benzimidazole. A yield of 91% has been reported for this specific compound using this method.

Materials:

  • 2-(Trifluoromethyl)-1H-benzimidazole

  • Sodium carbonate (Na₂CO₃)

  • Methyl iodide (CH₃I)

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • To a 50 mL round-bottom flask under a nitrogen atmosphere, add 2-(trifluoromethyl)-1H-benzimidazole (1 mmol) and dry DMF (5 ml).

  • Add sodium carbonate (1.3 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add methyl iodide (1.2 mmol) dropwise to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole as an off-white solid.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-methylation of Benzimidazoles (General)
Base Solvent Methylating Agent Temperature Typical Yield Range (%) Notes
K₂CO₃Acetone, DMFMethyl iodideReflux70-90A common and effective combination for many benzimidazoles.
Cs₂CO₃DMFMethyl iodideRoom Temp. to 80 °C80-95Often gives higher yields and can be used at lower temperatures.
NaHTHF, DMFMethyl iodide0 °C to Room Temp.85-98A strong base, requires anhydrous conditions. Good for less reactive substrates.
NaOHAcetoneDimethyl sulfateRoom Temp.75-85Dimethyl sulfate is a potent but more toxic methylating agent.

Note: Yields are general and can vary significantly based on the specific benzimidazole substrate and reaction scale.

Table 2: Characterization Data
Compound Melting Point (°C) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
2-(Trifluoromethyl)-1H-benzimidazole210-2127.40-7.55 (m, 2H), 7.70-7.85 (m, 2H), 10.5 (br s, 1H)115.5, 122.0, 125.0, 126.5, 138.0, 142.0 (q, J=38 Hz, C-CF₃), 120.5 (q, J=270 Hz, CF₃)
This compound95-973.93 (s, 3H), 7.35-7.45 (m, 2H), 7.50 (d, 1H), 7.80 (d, 1H)31.5 (CH₃), 110.0, 120.5, 124.0, 125.0, 136.0, 141.0, 143.0 (q, J=39 Hz, C-CF₃), 121.0 (q, J=269 Hz, CF₃)

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole cluster_step2 Step 2: N-methylation A o-Phenylenediamine + Trifluoroacetic Acid in 4N HCl B Reflux (4-5 h) A->B C Neutralization with NH₃ solution B->C D Filtration & Recrystallization C->D E 2-(Trifluoromethyl)-1H-benzimidazole D->E F 2-(Trifluoromethyl)-1H-benzimidazole + Na₂CO₃ in DMF E->F Intermediate G Add Methyl Iodide F->G H Stir at Room Temperature G->H I Work-up & Purification H->I J This compound I->J

Caption: General experimental workflow for the two-step synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in N-methylation? cause1 Incomplete Deprotonation start->cause1 Check TLC for unreacted starting material cause2 Side Reaction (Over-methylation) start->cause2 Check LC-MS for M+14 byproduct cause3 Suboptimal Conditions start->cause3 If both issues are present sol1 Use Stronger Base (e.g., NaH) cause1->sol1 sol2 Control Stoichiometry (1.0-1.2 eq. MeI) cause2->sol2 sol4 Slow Addition of Methylating Agent cause2->sol4 sol3 Optimize Temperature & Solvent cause3->sol3

Caption: Troubleshooting flowchart for low yield in the N-methylation of 2-(trifluoromethyl)benzimidazole.

References

purification techniques for 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Methyl-2-(trifluoromethyl)benzimidazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via common techniques such as column chromatography and recrystallization.

Column Chromatography Troubleshooting

Issue 1: Poor Separation of the Product from Impurities

Possible Causes & Solutions:

Cause Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing the product and impurities to elute together. Try a less polar solvent system. A common starting point for benzimidazole derivatives is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[1]
Incorrect Stationary Phase While silica gel is the most common stationary phase for benzimidazole purification, its activity can vary.[2] Consider using a different grade of silica gel or an alternative stationary phase like alumina if separation on silica is proving difficult.
Column Overloading Too much crude material on the column will lead to broad bands and poor separation. Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.
Flow Rate is Too Fast or Too Slow An excessively fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor separation. A very slow flow rate can lead to band broadening due to diffusion.[1] Optimize the flow rate for your column dimensions.

Issue 2: Product is not Eluting from the Column

Possible Causes & Solutions:

Cause Solution
Solvent System is Too Non-polar The product may have a strong affinity for the silica gel and will not elute with a non-polar solvent. Gradually increase the polarity of the eluent. For example, slowly increase the percentage of ethyl acetate in hexane.
Product Degradation on Silica Gel Some compounds can be sensitive to the acidic nature of silica gel. If you suspect degradation, consider using a neutral stationary phase like deactivated silica gel or alumina. You can also add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to neutralize the silica surface.

Workflow for Troubleshooting Column Chromatography:

start Problem: Poor Separation or No Elution check_solvent Is the solvent system appropriate? start->check_solvent adjust_solvent Adjust eluent polarity. Try different solvent mixtures (e.g., Hexane/EtOAc, DCM/MeOH). check_solvent->adjust_solvent No check_loading Was the column overloaded? check_solvent->check_loading Yes adjust_solvent->check_loading reduce_loading Reduce sample load. check_loading->reduce_loading Yes check_flow_rate Is the flow rate optimal? check_loading->check_flow_rate No reduce_loading->check_flow_rate adjust_flow Adjust flow rate. check_flow_rate->adjust_flow No check_stationary_phase Is the stationary phase suitable? check_flow_rate->check_stationary_phase Yes adjust_flow->check_stationary_phase change_stationary_phase Consider neutral alumina or deactivated silica. check_stationary_phase->change_stationary_phase No success Successful Purification check_stationary_phase->success Yes change_stationary_phase->success

A brief, descriptive caption: Troubleshooting workflow for column chromatography.
Recrystallization Troubleshooting

Issue 1: Product Does Not Crystallize

Possible Causes & Solutions:

Cause Solution
Solution is Not Saturated Too much solvent was used to dissolve the crude product. Evaporate some of the solvent to concentrate the solution.
Cooling is Too Rapid Rapid cooling can lead to the formation of an oil or prevent crystallization altogether. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
Presence of Soluble Impurities High levels of impurities can inhibit crystal formation. If the product oils out, try redissolving it in a small amount of hot solvent and repeating the cooling process. It may be necessary to first purify the material by column chromatography.
Inappropriate Solvent The chosen solvent may not be suitable for recrystallization. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3] Perform a solvent screen with small amounts of the crude product to identify a suitable solvent. Methanol and ethanol have been reported to be effective for trifluoromethyl-substituted benzimidazoles.

Issue 2: Oiling Out Instead of Crystallization

Possible Causes & Solutions:

Cause Solution
Solution is Supersaturated The concentration of the product in the solution is too high. Add a small amount of hot solvent to the oil, heat until it dissolves, and then allow it to cool slowly.
Melting Point of the Product is Lower Than the Boiling Point of the Solvent If the product's melting point is low, it may melt in the hot solvent and separate as an oil. Choose a solvent with a lower boiling point.
High Impurity Level Impurities can lower the melting point of the product and promote oiling out. Purify the crude material by another method, such as column chromatography, before attempting recrystallization.

Logical Flow for Selecting a Recrystallization Solvent:

start Start: Select Recrystallization Solvent solubility_cold Is the compound soluble in the solvent at room temperature? start->solubility_cold solubility_hot Is the compound soluble in the hot solvent? solubility_cold->solubility_hot No bad_solvent Unsuitable Solvent solubility_cold->bad_solvent Yes insoluble_impurities Are impurities insoluble in the hot solvent? solubility_hot->insoluble_impurities Yes solubility_hot->bad_solvent No soluble_impurities Do impurities remain soluble when the solution is cooled? insoluble_impurities->soluble_impurities No (can be hot filtered) insoluble_impurities->soluble_impurities Yes good_solvent Suitable Solvent Found soluble_impurities->good_solvent Yes soluble_impurities->bad_solvent No

A brief, descriptive caption: Decision process for selecting a recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Common impurities in the synthesis of benzimidazoles include unreacted starting materials (such as N-methyl-o-phenylenediamine and trifluoroacetic acid or its derivatives), side-products from incomplete cyclization, and residual solvents from the reaction or workup. The synthesis of benzimidazoles can sometimes result in complex mixtures requiring careful purification.[2]

Q2: How can I assess the purity of my this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of benzimidazole derivatives. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with an acid modifier like formic or phosphoric acid) is a common setup. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy by looking for impurity peaks, and by melting point analysis (a sharp melting point range is indicative of high purity).

Q3: My purified product is a brown oil, but the literature reports a solid. What should I do?

A3: A brown oil suggests the presence of impurities. It is recommended to attempt purification by column chromatography to remove colored impurities. If the product is pure but still an oil, it may be a supercooled liquid. Try scratching the inside of the flask with a glass rod or adding a seed crystal (if available) to induce crystallization. Sublimation has also been noted as an effective method for obtaining high-purity, solvent-free benzimidazoles.

Q4: What is the expected yield for the purification of this compound?

A4: The yield from a purification step is highly dependent on the purity of the crude material. For a relatively clean crude product, a yield of 80-95% from recrystallization can be expected. For column chromatography, the yield will depend on the difficulty of the separation, but a well-optimized separation should also provide a high recovery. The synthesis of a related compound, 6-methyl-2-(trifluoromethyl)-1H-benzimidazole, has been reported with yields up to 99% under optimized conditions, suggesting that high-purity material can be obtained in good yield.[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine an appropriate eluent system for separation. The ideal system will give the product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring an even and crack-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution: Begin eluting with the determined solvent system (from step 1). If a gradient elution is needed, start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form. Once the flask is at room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Quantitative Data

Purification Technique Typical Purity Achieved Expected Yield Advantages Disadvantages
Column Chromatography >98%70-95%Effective for complex mixtures; scalable.Can be time-consuming and require large volumes of solvent.
Recrystallization >99%80-95% (for relatively pure starting material)Simple, inexpensive, and can yield very pure material.Not suitable for all compounds; may not remove all impurities.
Sublimation >99.5%VariableExcellent for removing non-volatile impurities and residual solvents.Only applicable to compounds that sublime without decomposition.

References

addressing solubility issues of 1-Methyl-2-(trifluoromethyl)benzimidazole in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-Methyl-2-(trifluoromethyl)benzimidazole (MTBI) in various assays.

Frequently Asked Questions (FAQs)

Q1: My this compound (MTBI) is precipitating out of solution during my cell-based assay. What is the likely cause?

A1: Precipitation of MTBI in aqueous assay media is a common issue due to its hydrophobic nature. The primary cause is often "solvent shock," which occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous buffer of the cell culture medium.[1] Other contributing factors can include the final concentration of MTBI exceeding its solubility limit, temperature fluctuations, and the pH of the medium.[1]

Q2: What is the recommended solvent for preparing a stock solution of MTBI?

A2: For creating high-concentration stock solutions of poorly soluble compounds like MTBI, dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent.[2] It is a powerful organic solvent capable of dissolving many benzimidazole derivatives at high concentrations. Always use anhydrous, high-quality DMSO to avoid introducing water, which can decrease the solubility of the compound in the stock solution over time.[1][3]

Q3: How can I improve the solubility of MTBI in my aqueous assay buffer?

A3: Several strategies can be employed to improve the solubility of MTBI in your experiments:

  • Optimize the Dilution Process: Avoid rapid dilution. A stepwise or serial dilution approach can help prevent the compound from crashing out of solution.[4]

  • Use Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final assay buffer can increase the solubility of MTBI.[3]

  • Adjust the pH: The solubility of benzimidazole derivatives can be pH-dependent.[2][3] Experimenting with different pH values of your buffer may enhance solubility.

  • Employ Surfactants or Cyclodextrins: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[3] Similarly, complexation with cyclodextrins is a known method to improve the solubility of poorly soluble drugs.[5]

Q4: What are the potential downstream effects of using solubility-enhancing agents in my assay?

A4: It is crucial to consider that any additive used to improve solubility can potentially impact your experimental results. Co-solvents like DMSO can be toxic to cells at higher concentrations, and surfactants can interfere with protein function.[3] Always include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Observation: A visible precipitate or cloudiness appears immediately after adding the MTBI stock solution to the aqueous assay buffer.

Potential CauseRecommended Solution
Solvent Shock Perform a stepwise dilution: first, create an intermediate dilution of the DMSO stock in a small volume of assay buffer before adding it to the final volume.[3]
High Final Concentration Decrease the final working concentration of MTBI. Determine the maximum soluble concentration by performing a solubility test prior to the main experiment.[4]
Low Temperature of Media Pre-warm the aqueous assay buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the MTBI stock solution.[1][4]
Issue 2: Delayed Precipitation in the Incubator

Observation: The solution is initially clear, but a precipitate forms after incubation for a period of time.

Potential CauseRecommended Solution
Temperature Shift Ensure the media is pre-warmed to the incubator temperature before adding the compound. Maintain a stable incubator temperature.[1]
pH Shift in Media Ensure the cell culture medium is adequately buffered for the CO2 environment of the incubator (e.g., using HEPES).[1]
Interaction with Media Components Test the stability of MTBI in the specific cell culture medium over the intended duration of the experiment. Consider using a simpler buffer system (e.g., PBS) to see if media components are the cause of precipitation.[1]
Issue 3: Inconsistent Results Between Experiments

Observation: High variability in experimental results when using the same concentration of MTBI.

Potential CauseRecommended Solution
Precipitation in Stock Solution Before each use, visually inspect the DMSO stock solution for any precipitate. If present, gently warm the stock to 37°C and vortex to redissolve the compound.[2]
Inaccurate Pipetting of Stock Due to the small volumes, ensure accurate and calibrated pipettes are used for dispensing the DMSO stock.
Formation of Aggregates Even without visible precipitation, poorly soluble compounds can form small aggregates. Consider a brief sonication of the final solution before adding it to the assay.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

Objective: To determine the highest concentration of MTBI that can be achieved in the final assay buffer without precipitation.

Methodology:

  • Prepare a high-concentration stock solution of MTBI in 100% DMSO (e.g., 10 mM).

  • Create a series of dilutions of the MTBI stock solution in DMSO.

  • In a clear microplate, add the desired final volume of your pre-warmed aqueous assay buffer to each well.

  • Add a small, fixed volume of each MTBI dilution from the DMSO plate to the corresponding wells of the buffer plate (ensure the final DMSO concentration is consistent and below 0.5%).

  • Visually inspect for any immediate precipitation.

  • Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

  • Visually inspect for delayed precipitation at various time points. The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions.[4]

Protocol 2: Stepwise Dilution for Assay Preparation

Objective: To prepare the final working solution of MTBI while minimizing the risk of precipitation.

Methodology:

  • Prepare a high-concentration stock solution of MTBI in 100% DMSO.

  • Pre-warm your complete assay medium to 37°C.

  • Create an intermediate dilution by adding a small volume of the DMSO stock to a small volume of the pre-warmed medium while gently vortexing.

  • Add this intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration.

  • Visually confirm the absence of any precipitate before proceeding with the assay.[3][4]

Visualizations

Signaling Pathway: Induction of Ferroptosis by MTBI

Recent studies have indicated that 2-(trifluoromethyl)benzimidazole derivatives can induce a form of regulated cell death called ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-).[1][3] This leads to a depletion of intracellular cysteine, which is a key component of the antioxidant glutathione. The resulting decrease in glutathione peroxidase 4 (GPX4) activity leads to an accumulation of lipid reactive oxygen species and ultimately, cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm System Xc- System Xc- (Cystine/Glutamate Antiporter) Glutamate_in Glutamate (intracellular) System Xc-->Glutamate_in Cystine Cystine System Xc-->Cystine Cystine_out Cystine (extracellular) Cystine_out->System Xc- MTBI This compound MTBI->System Xc- Inhibition Cysteine Cysteine Cystine->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 Cofactor Lipid_ROS Lipid ROS (Lipid Peroxidation) GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Proposed mechanism of MTBI-induced ferroptosis.

Experimental Workflow: Troubleshooting Solubility Issues

G start Start: MTBI Solubility Issue check_stock Check DMSO Stock Solution (Visual Inspection, Warm/Vortex if needed) start->check_stock solubility_test Determine Max Soluble Concentration check_stock->solubility_test optimize_dilution Optimize Dilution Method (Stepwise/Serial Dilution) solubility_test->optimize_dilution use_cosolvent Use Co-solvents (e.g., Ethanol, PEG) optimize_dilution->use_cosolvent If precipitation persists adjust_ph Adjust Buffer pH optimize_dilution->adjust_ph If precipitation persists proceed Proceed with Assay optimize_dilution->proceed If soluble vehicle_control Run Vehicle Controls use_cosolvent->vehicle_control adjust_ph->vehicle_control vehicle_control->proceed

Caption: Workflow for addressing MTBI solubility problems.

Logical Relationship: Causes and Solutions for Precipitation

G cluster_causes Potential Causes cluster_solutions Recommended Solutions cause1 Solvent Shock solution1 Stepwise Dilution cause1->solution1 cause2 High Concentration solution2 Concentration Optimization cause2->solution2 cause3 Temperature solution3 Pre-warming Media cause3->solution3 cause4 pH solution4 pH Adjustment cause4->solution4

Caption: Relationship between causes and solutions for MTBI precipitation.

References

Technical Support Center: Degradation of 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Methyl-2-(trifluoromethyl)benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known degradation of other benzimidazole derivatives, several pathways can be proposed. These include photodegradation, metabolic biotransformation (e.g., in liver microsomes), and microbial degradation. Common reactions involve modifications to the methyl group, the benzimidazole ring, and potentially the trifluoromethyl group.

Q2: What are the expected major degradation products?

A2: Based on studies of similar benzimidazole compounds, the primary degradation products could result from:

  • N-demethylation: Removal of the methyl group at the N-1 position to form 2-(trifluoromethyl)benzimidazole.

  • Hydroxylation: Addition of a hydroxyl group to the benzimidazole ring.

  • Oxidation: Oxidation of the trifluoromethyl group, although this is generally a stable moiety.

  • Cleavage of the benzimidazole ring: This is a more extensive degradation step that can occur under harsh conditions or through specific microbial actions.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for separating and identifying the parent compound and its degradation products. HPLC with UV detection can be used for quantification. For structural elucidation of unknown metabolites, tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Issue 1: No degradation of the parent compound is observed.

  • Possible Cause 1: Inappropriate experimental conditions.

    • Troubleshooting:

      • Photodegradation: Ensure a suitable light source (e.g., Xenon arc lamp) is used and the irradiation time is sufficient. The solvent used can also influence the degradation rate.

      • Microbial degradation: The selected microbial strain may not be capable of degrading the compound. Screen different microbial species or use a mixed microbial culture from a relevant environment. Ensure optimal growth conditions (temperature, pH, nutrients) for the selected microorganisms.

      • Metabolic degradation: The concentration of liver microsomes or the incubation time may be insufficient. Optimize these parameters.

  • Possible Cause 2: The compound is highly stable.

    • Troubleshooting: The trifluoromethyl group can confer high stability. Consider using more forcing degradation conditions, such as advanced oxidation processes (e.g., Fenton oxidation), but be aware that this may not reflect environmental or biological degradation.

Issue 2: Poor separation of degradation products in HPLC.

  • Possible Cause 1: Suboptimal mobile phase composition.

    • Troubleshooting: Perform a gradient optimization of your mobile phase. Experiment with different solvent mixtures (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to improve resolution.

  • Possible Cause 2: Inappropriate column chemistry.

    • Troubleshooting: Select a column with a different stationary phase (e.g., C18, phenyl-hexyl) that may offer different selectivity for your analytes.

Issue 3: Difficulty in identifying unknown degradation products by MS.

  • Possible Cause 1: Low abundance of the product.

    • Troubleshooting: Concentrate the sample before analysis. Optimize the ionization source parameters of the mass spectrometer to enhance the signal of the target analyte.

  • Possible Cause 2: Complex fragmentation pattern.

    • Troubleshooting: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Perform MS/MS experiments at different collision energies to obtain a comprehensive fragmentation pattern for structural elucidation.

Experimental Protocols

Protocol 1: Photodegradation Study

  • Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., water, acetonitrile/water).

  • Irradiation: Place the solution in a quartz cuvette and expose it to a light source (e.g., Xenon arc lamp) with a defined wavelength range.

  • Time Points: Withdraw aliquots at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by HPLC-UV for quantification of the parent compound and by LC-MS for the identification of degradation products.

  • Control: Keep a parallel sample in the dark to account for any non-photolytic degradation.

Protocol 2: Microbial Degradation Study

  • Culture Preparation: Inoculate a suitable microbial strain (e.g., Bacillus velezensis) in a minimal salt medium.

  • Incubation: Add this compound to the microbial culture at a specific concentration.

  • Sampling: Collect samples from the culture at different time points.

  • Extraction: Extract the parent compound and its metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracts by LC-MS to identify and quantify the degradation products.

  • Control: Run a sterile control (no microorganisms) to check for abiotic degradation.

Quantitative Data Summary

Table 1: Microbial Degradation Efficiency of Benzimidazole Fungicides

CompoundMicrobial StrainIncubation Time (h)Degradation Efficiency (%)Reference
CarbendazimBacillus velezensis HY-34794876.99
Thiophanate-methylEnterobacter sp. TDS-1384 (16 days)60
Thiophanate-methylBacillus sp. TDS-2384 (16 days)77

Visualizations

Proposed Photodegradation Pathway

parent 1-Methyl-2-(trifluoromethyl) benzimidazole demethylated 2-(Trifluoromethyl) benzimidazole parent->demethylated N-Demethylation hydroxylated Hydroxy-1-methyl-2- (trifluoromethyl)benzimidazole parent->hydroxylated Hydroxylation ring_cleavage Ring Cleavage Products demethylated->ring_cleavage Further Degradation hydroxylated->ring_cleavage Further Degradation

Caption: Proposed photodegradation pathways for this compound.

General Experimental Workflow for Degradation Studies

start Start: Prepare Sample (Compound in Solution/Medium) degradation Induce Degradation (e.g., Light, Microbes, Microsomes) start->degradation sampling Collect Samples at Time Intervals degradation->sampling extraction Sample Preparation (e.g., Extraction, Concentration) sampling->extraction analysis Instrumental Analysis (HPLC, LC-MS) extraction->analysis data Data Processing (Quantification, Identification) analysis->data pathway Pathway Elucidation data->pathway

Caption: A generalized workflow for studying the degradation of chemical compounds.

Technical Support Center: Troubleshooting Low Efficacy of Benzimidazole Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro efficacy of benzimidazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you optimize your experiments and achieve reliable results.

Troubleshooting Guide

Issue 1: Compound Precipitates in Aqueous Buffer or Cell Culture Medium

Low aqueous solubility is a frequent challenge with hydrophobic benzimidazole derivatives. Precipitation can lead to an actual concentration that is significantly lower than the intended nominal concentration, resulting in apparent low efficacy.

Possible Causes and Solutions:

  • Low Aqueous Solubility: Benzimidazole compounds are often poorly soluble in water-based solutions.

    • Solution: Optimize your dissolution and dilution strategy. Instead of adding a highly concentrated stock (e.g., in 100% DMSO) directly to your aqueous medium, try a serial dilution approach.[1]

  • "Solvent Shock": Rapid precipitation can occur when a concentrated organic stock solution is added to an aqueous buffer.[1]

    • Solution: Perform a stepwise dilution. For example, first dilute your concentrated DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG), before the final dilution in the assay medium.[1]

  • pH of the Medium: The solubility of many benzimidazole derivatives is dependent on the pH of the solution.[1]

    • Solution: Determine the pH-solubility profile of your compound. Adjusting the pH of your assay buffer might be a viable option to enhance solubility. However, always verify that the pH change does not negatively impact your cells or assay components.[1]

  • Concentration Exceeds Solubility Limit: The intended concentration of your compound may be higher than its maximum solubility under the final assay conditions.[1]

    • Solution: If you have determined the maximum solubility, ensure your working concentrations do not exceed this limit. If higher concentrations are necessary, consider advanced solubilization techniques.

Advanced Solubilization Techniques:

  • Co-solvents: Incorporate a small percentage of a water-miscible organic solvent like DMSO, ethanol, or DMF into your final assay buffer. It is crucial to keep the final concentration of the co-solvent low (typically <0.5% for DMSO) and to include a vehicle control in your experiments to account for any solvent-induced effects.[1]

  • Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their apparent solubility.[1]

  • Salt Formation: For benzimidazole derivatives with ionizable groups, converting them into a salt form can significantly improve aqueous solubility.[1]

  • Surfactants: Surfactants can form micelles that encapsulate and solubilize hydrophobic compounds.[1]

Issue 2: Inconsistent or Non-reproducible Results

Variability in your results can stem from the stability of your compound in the experimental setup.

Possible Causes and Solutions:

  • Compound Instability: The benzimidazole derivative may be degrading in your stock solution or in the cell culture medium over the incubation period.

    • Solution: Assess the stability of your compound under your experimental conditions. One study using RP-HPLC found that some N-oxide benzimidazole derivatives were stable in 0.2% DMSO for up to 96 hours.[2] It is advisable to prepare fresh dilutions for each experiment and minimize the storage time of stock solutions.

  • Inconsistent Cell Health or Density: Variations in cell seeding density or the overall health of your cell cultures can lead to inconsistent responses to the compound.

    • Solution: Standardize your cell culture and seeding protocols. Regularly check for cell viability and morphology.

Issue 3: High IC50 Values or Lack of Expected Biological Activity

If your compound is soluble and stable, but you are still observing low efficacy, consider the following factors related to the biological system and the compound's mechanism of action.

Possible Causes and Solutions:

  • Cell Line-Specific Effects: The target of your benzimidazole derivative may not be expressed or may be mutated in your chosen cell line.

    • Solution: If possible, use multiple cell lines to assess the activity of your compound. For example, if your compound targets VEGFR-2, ensure you are using a cell line that expresses this receptor.[3]

  • Resistance Mechanisms: In the context of anthelmintics, resistance to benzimidazoles is well-documented and often arises from single nucleotide polymorphisms (SNPs) in the β-tubulin gene, the primary target.[4][5][6] These mutations can reduce the binding affinity of the drug.[4] While this is specific to helminths, it highlights the importance of considering potential resistance mechanisms in your experimental system.

    • Solution: If you suspect resistance, you may need to sequence the target protein in your cell line to check for mutations.

  • Structure-Activity Relationship (SAR): The biological activity of benzimidazole derivatives is highly dependent on their chemical structure. The type and position of substituents on the benzimidazole ring can dramatically alter efficacy.[7][8]

    • Solution: If you are working with a novel derivative, its intrinsic activity may be low. It can be helpful to compare its activity with that of structurally related benzimidazoles with known efficacy.

  • Discrepancy between In Vitro and In Vivo Activity: Some benzimidazoles, like albendazole, show good in vitro activity but are rapidly metabolized in vivo to less active or inactive forms.[9] While this is an in vivo issue, understanding the metabolic fate of your compound can provide context.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do if I suspect my benzimidazole compound is not dissolving properly?

A1: Start with the simplest approaches. First, ensure you are using a high-quality, anhydrous solvent like DMSO for your stock solution. Then, optimize your dilution method to avoid "solvent shock" by using a serial dilution. Concurrently, you can investigate the pH-solubility profile of your compound to see if adjusting the pH of your assay buffer is a feasible option.[1]

Q2: How much DMSO is acceptable in a cell-based assay?

A2: It is generally recommended to keep the final concentration of DMSO below 0.5%.[1] Higher concentrations can be toxic to cells and may interfere with the assay. Always include a vehicle control with the same final concentration of DMSO as your test samples to account for any solvent effects.[1]

Q3: My compound is an anthelmintic benzimidazole. Why might it not be effective in my in vitro assay against a particular parasite?

A3: A primary reason for the lack of efficacy in anthelmintic benzimidazoles is resistance due to mutations in the β-tubulin gene.[4][5][6] Specifically, single nucleotide polymorphisms at codons 167, 198, and 200 can lead to amino acid substitutions that decrease the binding affinity of the drug to its target.[4][5]

Q4: Can the substituents on the benzimidazole ring affect its efficacy?

A4: Absolutely. The structure-activity relationship of benzimidazoles is well-established. The nature and position of substituents on the aromatic ring can significantly influence the compound's biological activity. For instance, electron-withdrawing groups at certain positions may enhance activity, while electron-donating groups might decrease it, depending on the specific biological target.[7]

Data Presentation

Table 1: In Vitro Efficacy of 2-substituted-5,6-dimethyl-1H-benzimidazole Derivatives

Cell Line (Cancer Type)IC50 (µM)
Compound A
HeLa (Cervical)>100
A549 (Lung)85.3
Compound B
HeLa (Cervical)75.4
A549 (Lung)62.1
Compound C
HeLa (Cervical)45.2
A549 (Lung)33.8

This table is a representative example based on the format found in the literature. Actual values would be specific to the compounds tested.

Table 2: Solubility Enhancement of Benzimidazole Compounds

Benzimidazole CompoundSolubilization MethodFold Increase in Solubility (Approximate)Reference
Albendazoleβ-cyclodextrin223x[10]
AlbendazoleHydroxypropyl-β-cyclodextrin (HPβCD)1058x[10]
AlbendazoleHPβCD with polyvinylpyrrolidone (PVP)1412x[10]
Fenbendazoleβ-cyclodextrin432x[10]
FenbendazoleHydroxypropyl-β-cyclodextrin (HPβCD)1512x[10]
FenbendazoleHPβCD with polyvinylpyrrolidone (PVP)1373x[10]
Thiazolobenzimidazole (TBI)pH adjustment (to pH 2)~36x[1]
Thiazolobenzimidazole (TBI)pH adjustment and HPCD~900x[1]

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol helps to determine how pH affects the solubility of your benzimidazole derivative.

Materials:

  • Your benzimidazole compound

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • Orbital shaker

  • 0.22 µm filter

  • An established analytical method to quantify your compound (e.g., HPLC, UV-Vis spectroscopy)

Methodology:

  • Add an excess amount of your benzimidazole compound to separate vials containing each of the different pH buffers.

  • Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours to reach equilibrium.

  • After equilibration, measure and record the final pH of each solution.

  • Filter an aliquot from the supernatant of each vial using a 0.22 µm filter.

  • Quantify the concentration of the dissolved benzimidazole compound in each filtered sample using your analytical method.

  • Plot the measured solubility (y-axis) against the final pH (x-axis) to determine the pH-solubility profile.[1]

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Your chosen cell line

  • Complete cell culture medium

  • Your benzimidazole compound dissolved in an appropriate solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of your benzimidazole compound. Include appropriate controls (e.g., untreated cells, vehicle control). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at the appropriate wavelength using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of your compound relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[11]

Visualizations

G cluster_start Start: Low In Vitro Efficacy cluster_solubility Step 1: Investigate Solubility cluster_stability Step 2: Assess Compound Stability cluster_biological Step 3: Evaluate Biological Factors cluster_end Outcome start Low or Inconsistent Efficacy Observed solubility_check Check for Precipitation in Medium start->solubility_check precipitate_yes Precipitation Observed solubility_check->precipitate_yes optimize_dissolution Optimize Dissolution (e.g., serial dilution) precipitate_yes->optimize_dissolution Yes stability_check Assess Stability in Assay Conditions (e.g., via HPLC) precipitate_yes->stability_check No adjust_ph Adjust Buffer pH optimize_dissolution->adjust_ph use_cosolvent Use Co-solvent (<0.5% DMSO) adjust_ph->use_cosolvent advanced_methods Consider Advanced Methods (Cyclodextrins, Salt Formation) use_cosolvent->advanced_methods advanced_methods->stability_check degradation_yes Degradation Observed? stability_check->degradation_yes fresh_solutions Use Freshly Prepared Solutions degradation_yes->fresh_solutions Yes biological_check Review Assay System degradation_yes->biological_check No fresh_solutions->biological_check cell_line Check Target Expression in Cell Line biological_check->cell_line resistance Investigate Potential Resistance (e.g., target mutation) cell_line->resistance sar Compare with SAR of Related Compounds resistance->sar optimized_assay Optimized Assay with Reliable Results sar->optimized_assay

Caption: Troubleshooting workflow for low in vitro efficacy of benzimidazole derivatives.

G cluster_extracellular cluster_membrane cluster_intracellular ligand Benzimidazole Derivative receptor VEGFR-2 ligand->receptor Binds to ATP-binding site inhibition Inhibition ligand->inhibition pi3k PI3K receptor->pi3k mapk MAPK receptor->mapk akt Akt pi3k->akt proliferation Cell Proliferation, Angiogenesis, Survival akt->proliferation mapk->proliferation inhibition->receptor

Caption: Simplified VEGFR-2 signaling pathway inhibited by some benzimidazole derivatives.

References

Technical Support Center: Overcoming Resistance to Benzimidazole-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to benzimidazole resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to benzimidazole antimicrobial agents?

The predominant mechanism of resistance to benzimidazole drugs is due to specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene.[1][2] These mutations alter the amino acid sequence of the β-tubulin protein, which is the target of benzimidazoles. This alteration reduces the binding affinity of the drug to the protein, thereby diminishing its efficacy.[2]

Q2: Which specific mutations in the β-tubulin gene are associated with benzimidazole resistance?

Several key mutations in the β-tubulin gene have been strongly linked to benzimidazole resistance across various organisms, including fungi and helminths. The most frequently reported mutations occur at codons 167, 198, and 200.[1][3]

Codon PositionAmino Acid ChangeAbbreviation
167Phenylalanine to TyrosineF167Y
198Glutamic acid to AlanineE198A
200Phenylalanine to TyrosineF200Y

Note: Other less frequent mutations at these and other codons have also been reported.[3][4]

Q3: Are there other mechanisms of benzimidazole resistance besides β-tubulin mutations?

Yes, while β-tubulin mutations are the most well-characterized mechanism, other factors may contribute to benzimidazole resistance. These can include:

  • Increased Efflux Pump Activity: Overexpression of efflux pumps can actively transport benzimidazole agents out of the cell, reducing their intracellular concentration and thus their effectiveness.[5][6][7]

  • Alterations in Drug Metabolism: Changes in the metabolic pathways of the organism could potentially inactivate the benzimidazole compound.

  • Mutations in other genes: Research suggests that mutations in genes other than β-tubulin may also confer resistance, though these are less understood.[8]

Troubleshooting Guides

Guide 1: Unexpected High Levels of Benzimidazole Resistance in In Vitro Susceptibility Assays

Problem: My microbial/parasitic cultures are showing high levels of resistance to benzimidazoles, which is unexpected for this strain.

Possible Cause Troubleshooting Step
Spontaneous Mutations: The culture may have developed spontaneous mutations in the β-tubulin gene during sub-culturing.1. Genotype Verification: Perform molecular analysis (e.g., PCR and sequencing) to check for known resistance-conferring SNPs in the β-tubulin gene (F167Y, E198A, F200Y). 2. Culture Purity Check: Ensure the culture is not contaminated with a resistant strain. Perform single-colony/isolate purification and re-test susceptibility.
Efflux Pump Overexpression: The organism might be overexpressing efflux pumps, leading to reduced intracellular drug concentration.1. Efflux Pump Inhibitor Assay: Co-administer the benzimidazole with a known efflux pump inhibitor (e.g., reserpine, verapamil) and observe if the susceptibility is restored. 2. Gene Expression Analysis: Use qRT-PCR to quantify the expression levels of known efflux pump genes.
Drug Inactivation: The benzimidazole compound in the assay medium may be unstable or degraded.1. Fresh Drug Preparation: Prepare fresh stock solutions of the benzimidazole for each experiment. 2. Stability Check: Assess the stability of the benzimidazole in your specific culture medium and conditions over the experimental duration.[9]
Incorrect Dosing: Under-dosing can select for resistant populations.1. Dose Verification: Double-check all calculations for drug concentrations. 2. Adherence to Protocols: Ensure that the recommended therapeutic dosages are being used in the experimental setup to avoid selecting for resistant individuals.[10]
Guide 2: Difficulty in Detecting Known β-tubulin Resistance Mutations

Problem: I am unable to amplify or detect the expected β-tubulin gene mutations in my known resistant isolates.

Possible Cause Troubleshooting Step
Poor DNA Quality: The DNA template may be degraded or contain PCR inhibitors.1. DNA Quality Control: Assess DNA purity and integrity using spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis. 2. DNA Purification: Re-purify the DNA using a commercial kit or a suitable protocol to remove inhibitors.
Primer Mismatch: The PCR primers may not be specific to the β-tubulin gene of the target organism or may not flank the mutation site correctly.1. Primer Design Verification: Check the primer sequences against the known β-tubulin gene sequence of your organism. Ensure they are specific and anneal to conserved regions flanking the SNP. 2. Use Validated Primers: Whenever possible, use primer sets that have been previously published and validated for detecting benzimidazole resistance in your target species.
Suboptimal PCR Conditions: The annealing temperature, extension time, or other PCR parameters may not be optimal for your specific primers and template.1. Gradient PCR: Perform a gradient PCR to determine the optimal annealing temperature for your primers. 2. Optimize PCR Protocol: Systematically vary other parameters such as MgCl2 concentration, extension time, and number of cycles.
Alternative Resistance Mechanisms: The resistance in your isolate may not be due to the targeted β-tubulin mutations.1. Explore Other Mechanisms: Investigate the role of efflux pumps as described in Guide 1. 2. Whole-Genome Sequencing: For critical samples, consider whole-genome sequencing to identify novel mutations that may be responsible for resistance.

Experimental Protocols

Protocol 1: Molecular Detection of β-Tubulin SNPs using ARMS-PCR

The Amplification Refractory Mutation System (ARMS)-PCR is a rapid and cost-effective method for detecting single nucleotide polymorphisms.

1. Primer Design:

  • Design four primers for each SNP: two outer primers (forward and reverse) that amplify a larger fragment of the β-tubulin gene, and two inner, allele-specific primers.

  • The allele-specific primers should have their 3' end corresponding to the SNP, one matching the wild-type allele and the other matching the mutant allele.

2. PCR Reaction Setup:

  • Prepare two separate PCR reactions for each DNA sample, one for the wild-type allele and one for the mutant allele.

  • Reaction Mix (per 25 µL reaction):

    • 5 µL 5x PCR Buffer

    • 0.5 µL 10 mM dNTPs

    • 1 µL 10 µM Forward Outer Primer

    • 1 µL 10 µM Reverse Outer Primer

    • 1 µL 10 µM Allele-Specific Primer (Wild-type or Mutant)

    • 0.25 µL Taq DNA Polymerase (5 U/µL)

    • 1 µL DNA Template (50-100 ng)

    • Nuclease-free water to 25 µL

3. PCR Cycling Conditions:

  • Initial Denaturation: 95°C for 5 minutes

  • 35 Cycles:

    • Denaturation: 95°C for 30 seconds

    • Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)

    • Extension: 72°C for 1 minute

  • Final Extension: 72°C for 5 minutes

4. Gel Electrophoresis:

  • Run the PCR products on a 1.5-2% agarose gel.

  • Interpretation:

    • Amplification in the wild-type reaction only indicates a homozygous wild-type genotype.

    • Amplification in the mutant reaction only indicates a homozygous mutant genotype.

    • Amplification in both reactions indicates a heterozygous genotype.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the effect of benzimidazole compounds on the polymerization of tubulin in vitro.[11]

1. Materials:

  • Purified tubulin (e.g., porcine brain tubulin)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)

  • Benzimidazole compound of interest

  • Nocodazole (positive control for inhibition)

  • Paclitaxel (control for stabilization)

  • 96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm.

2. Procedure:

  • Prepare solutions of the test compound, nocodazole, and paclitaxel in the polymerization buffer.

  • In a 96-well plate, add the polymerization buffer and the test compounds/controls.

  • Chill the plate and the purified tubulin on ice.

  • Initiate the reaction by adding the tubulin to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

3. Data Analysis:

  • Plot absorbance (OD340) versus time.

  • An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of the test compound with the controls. Inhibition of polymerization will result in a lower rate of absorbance increase compared to the vehicle control.

Visualizations

cluster_0 Benzimidazole Action and Resistance cluster_1 Resistance Mechanisms BZ Benzimidazole (e.g., Albendazole) Tubulin β-tubulin BZ->Tubulin Binds to Microtubule Microtubule Polymerization BZ->Microtubule Inhibits Tubulin->Microtubule Essential for Disruption Disruption of Microtubule Function CellDeath Cell Death Disruption->CellDeath Mutation β-tubulin Gene Mutation (e.g., F200Y) Mutation->Tubulin Alters binding site Efflux Efflux Pump Overexpression Efflux->BZ Pumps out drug

Caption: Benzimidazole mechanism of action and primary resistance pathways.

cluster_workflow Troubleshooting Workflow: Unexpected Benzimidazole Resistance Start Start: Unexpected Resistance Observed CheckCulture 1. Verify Culture Purity and Susceptibility Start->CheckCulture MolecularAnalysis 2. Molecular Analysis: Sequence β-tubulin gene CheckCulture->MolecularAnalysis MutationFound Known Resistance Mutation Found? MolecularAnalysis->MutationFound EffluxAssay 3. Efflux Pump Assay: Use inhibitor (e.g., verapamil) MutationFound->EffluxAssay No ConfirmedResistance Confirmed: Genotypic Resistance MutationFound->ConfirmedResistance Yes EffluxActivity Efflux Pump Activity Confirmed? EffluxAssay->EffluxActivity NovelMechanism Investigate Novel Resistance Mechanisms EffluxActivity->NovelMechanism No ConfirmedEfflux Confirmed: Efflux-mediated Resistance EffluxActivity->ConfirmedEfflux Yes

Caption: A logical workflow for troubleshooting unexpected benzimidazole resistance.

References

Technical Support Center: N-Methylation of 2-(Trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the N-methylation of 2-(trifluoromethyl)benzimidazole.

Troubleshooting Guides

Problem 1: Low Yield of N-methylated Product

Question: I am experiencing a low yield of the desired 1-methyl-2-(trifluoromethyl)benzimidazole. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the N-methylation of 2-(trifluoromethyl)benzimidazole can arise from several factors. The strong electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the nitrogen atoms, making the reaction more challenging than with other substituted benzimidazoles.

Possible Causes and Solutions:

  • Incomplete Deprotonation: The N-H proton of 2-(trifluoromethyl)benzimidazole is more acidic than that of unsubstituted benzimidazole. However, a sufficiently strong base is still required for complete deprotonation to form the more nucleophilic benzimidazolide anion.

    • Solution: Consider using a stronger base. If you are using a weaker base like potassium carbonate, switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can significantly improve the yield.

  • Reaction Temperature and Time: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to side reactions. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Purity of Reagents and Solvent: The presence of water or other protic impurities in the solvent or reagents can quench the benzimidazolide anion, leading to a lower yield.[1]

    • Solution: Ensure that the 2-(trifluoromethyl)benzimidazole starting material is pure and dry. Use anhydrous solvents and freshly opened or properly stored reagents.

  • Choice of Methylating Agent: The reactivity of the methylating agent can influence the reaction outcome.

    • Solution: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are common and effective methylating agents. If one is giving low yields, trying the other may be beneficial.

Problem 2: Formation of a Mixture of N1 and N3 Regioisomers

Question: My reaction is producing a mixture of this compound and 3-methyl-2-(trifluoromethyl)benzimidazole, which are difficult to separate. How can I improve the regioselectivity?

Answer:

The formation of two regioisomers is a common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles due to the tautomerism of the benzimidazole ring.[1] For 2-(trifluoromethyl)benzimidazole, the two nitrogen atoms are chemically equivalent, so a statistical mixture of N1 and N3 methylated products is expected under standard conditions. However, subtle electronic and steric factors can be exploited to favor one isomer over the other.

Strategies to Enhance Regioselectivity:

  • Steric Hindrance: While the 2-position substitution doesn't create a steric difference between the two nitrogens, substituents on the benzene ring portion of the molecule could be used to direct methylation to the less sterically hindered nitrogen.

  • Biocatalysis: Engineered methyltransferases can exhibit high regioselectivity in the N-methylation of heterocycles like benzimidazoles, sometimes favoring the thermodynamically less stable isomer.[2][3]

  • Directed Synthesis: A multi-step synthesis that introduces the methyl group before the formation of the benzimidazole ring can provide absolute regioselectivity.

Problem 3: Formation of a Quaternary Ammonium Salt

Question: I am observing the formation of a salt-like byproduct that is insoluble in my extraction solvent. I suspect it is the 1,3-dimethyl-2-(trifluoromethyl)benzimidazolium salt. How can I prevent this over-methylation?

Answer:

The formation of a 1,3-dimethylbenzimidazolium salt is a common side reaction, especially when an excess of the methylating agent is used or under forcing reaction conditions.[1]

Preventative Measures:

  • Stoichiometry of the Methylating Agent: Use a controlled amount of the methylating agent, typically 1.0 to 1.2 equivalents relative to the 2-(trifluoromethyl)benzimidazole.[1]

  • Slow Addition: Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations that can promote over-methylation.[1]

  • Reaction Monitoring: Carefully monitor the reaction by TLC. Once the starting material is consumed, the reaction should be quenched to prevent further methylation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the N-methylation of 2-(trifluoromethyl)benzimidazole?

A1: The most common issue is the potential for over-methylation to form the 1,3-dimethyl-2-(trifluoromethyl)benzimidazolium salt, especially if an excess of the methylating agent is used.[1] Since the two nitrogen atoms in the starting material are equivalent, the formation of a mixture of regioisomers is not an issue of selectivity but rather a statistical outcome if the reaction is carried out on an unsubstituted benzimidazole ring.

Q2: How does the trifluoromethyl group affect the N-methylation reaction?

A2: The 2-(trifluoromethyl) group is strongly electron-withdrawing. This has two main effects:

  • It increases the acidity of the N-H proton, making deprotonation easier.

  • It decreases the nucleophilicity of the resulting benzimidazolide anion, which can make the subsequent methylation step slower.

Q3: What are the recommended reaction conditions for a clean N-methylation?

A3: For a clean and high-yielding reaction, consider the following conditions:

  • Base: Sodium hydride (NaH)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)[4]

  • Methylating Agent: Methyl iodide (CH₃I) (1.1 equivalents)

  • Temperature: 0 °C for the deprotonation step, followed by slow warming to room temperature after the addition of the methylating agent.

Q4: How can I purify the desired N-methylated product from the side products?

A4: Column chromatography on silica gel is a common and effective method for purifying the desired product.[4][5] A gradient of ethyl acetate in hexanes is typically a good starting point for the elution. If the quaternary salt has precipitated, it can often be removed by filtration before workup.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of this compound

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile801245
2K₂CO₃DMF801260
3NaHTHF25685
4NaHDMF25492
5KOtBuTHF25688

Note: The data in this table is illustrative and based on general principles of organic chemistry.

Experimental Protocols

Protocol 1: General Procedure for the N-methylation of 2-(trifluoromethyl)benzimidazole using Sodium Hydride

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-(trifluoromethyl)benzimidazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) via syringe.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Stirring: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Methylation: Slowly add methyl iodide (1.1 eq) via syringe at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of N-methylated Product Check_Deprotonation Check for Complete Deprotonation Start->Check_Deprotonation Possible Cause Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Possible Cause Check_Reagents Verify Reagent and Solvent Purity Start->Check_Reagents Possible Cause Stronger_Base Use Stronger Base (e.g., NaH, KOtBu) Check_Deprotonation->Stronger_Base Solution Optimize_Temp_Time Optimize Temperature and Time (Monitor by TLC) Check_Conditions->Optimize_Temp_Time Solution Anhydrous_Conditions Ensure Anhydrous Conditions Check_Reagents->Anhydrous_Conditions Solution Successful_Reaction Improved Yield Stronger_Base->Successful_Reaction Optimize_Temp_Time->Successful_Reaction Anhydrous_Conditions->Successful_Reaction

Caption: Troubleshooting workflow for low yield in N-methylation.

Over_Methylation_Prevention Start Formation of Quaternary Salt Control_Stoichiometry Control Methylating Agent Stoichiometry Start->Control_Stoichiometry Prevention Strategy Slow_Addition Slow Addition of Methylating Agent Start->Slow_Addition Prevention Strategy Monitor_Reaction Monitor Reaction Progress (TLC) Start->Monitor_Reaction Prevention Strategy Use_Equivalents Use 1.0-1.2 Equivalents Control_Stoichiometry->Use_Equivalents Avoid_Hotspots Avoid Local High Concentrations Slow_Addition->Avoid_Hotspots Quench_Promptly Quench Reaction Upon Completion Monitor_Reaction->Quench_Promptly Clean_Reaction Minimized Side Product Use_Equivalents->Clean_Reaction Avoid_Hotspots->Clean_Reaction Quench_Promptly->Clean_Reaction

Caption: Strategies to prevent over-methylation side reaction.

References

Technical Support Center: Optimization of Catalyst Selection for Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of catalyst selection in benzimidazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing benzimidazoles?

A1: The most common approaches for benzimidazole synthesis are the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, and the Weidenhagen reaction, which uses an aldehyde.[1][2] Modern methodologies frequently employ catalysts to enhance reaction yields and operate under milder conditions, often incorporating green chemistry principles.[1][3][4]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Low yields are a common challenge in benzimidazole synthesis. The initial parameters to optimize are typically the choice of catalyst and solvent.[1][5] Reaction temperature and duration are also critical factors.[1] For instance, polar solvents like methanol and ethanol have been demonstrated to provide high yields in specific catalytic systems.[1][6] Without a catalyst, conversion rates can be significantly lower and reaction times much longer.[1][7]

Q3: How do I select the appropriate catalyst for my synthesis?

A3: Catalyst selection is contingent upon the specific substrates and desired reaction conditions (e.g., temperature, solvent). A wide array of catalysts can be used, ranging from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts such as cobalt complexes and gold nanoparticles.[1] Lewis acids like Erbium(III) triflate (Er(OTf)₃) are also effective.[1][8] For environmentally friendly approaches, heterogeneous catalysts like MgO@DFNS are advantageous due to their ease of recovery and reuse.[1][7]

Q4: I am observing the formation of both 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?

A4: Achieving selectivity is a known challenge, particularly when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are critical. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted benzimidazoles.[8] Conversely, the formation of 2-monosubstituted products is often favored in the absence of this catalyst.[8]

Q5: What are the benefits of using microwave irradiation for benzimidazole synthesis?

A5: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times (from hours to minutes), increased product yields, and cleaner reactions with fewer byproducts.[9] The rapid and uniform heating provided by microwaves can also prevent the decomposition of sensitive reagents and often allows for solvent-free conditions, contributing to a greener chemical process.[9]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Causes Recommended Solutions
Inactive or Insufficient Catalyst Increase catalyst loading or screen different catalysts (refer to the data tables below). Ensure the catalyst is from a reliable source and has been stored correctly.[5]
Suboptimal Solvent Perform a solvent screen with solvents of varying polarities (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[1][6] The choice of solvent can significantly impact reaction rate and yield.[5]
Inappropriate Reaction Temperature or Time Optimize the reaction temperature and monitor the reaction progress over time using TLC to determine the optimal duration.[5] Some reactions may require higher temperatures, while others proceed efficiently at room temperature.[9][10]
Poor Quality of Starting Materials If the purity of the o-phenylenediamine or the aldehyde/carboxylic acid is questionable, consider purifying them before use.[1][5]
Problem 2: Formation of Multiple Products/Side Products
Possible Causes Recommended Solutions
Formation of 1,2-disubstituted Benzimidazoles To favor the formation of the 2-substituted benzimidazole, use a 1:1 or a slight excess of the o-phenylenediamine to the aldehyde.[5] The choice of solvent can also influence selectivity; non-polar solvents like toluene may favor the 2-substituted product.[5]
Oxidation of Starting Material o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[5] Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[11]
Problem 3: Difficulty in Product Purification
Possible Causes Recommended Solutions
Product is Difficult to Separate from the Catalyst Employ a heterogeneous or recyclable catalyst, such as supported nanoparticles or MgO@DFNS, which can be easily removed by filtration.[1]
Presence of Colored Impurities To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration and recrystallization.[5]
Similar Polarity of Product and Byproducts Since benzimidazoles contain a basic nitrogen atom, acid-base extraction can be used for separation from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Neutralizing the aqueous layer will then precipitate the purified benzimidazole.[5]

Catalyst Performance Data

Table 1: Comparison of Various Catalysts for Benzimidazole Synthesis
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
MgO@DFNS (10 wt%)EthanolRoom Temp495[7]
Methane Sulfonic Acid (5 mol%)CH₃CNRoom Temp392[12]
Er(OTf)₃ (10 mol%)Ethanol120391[1]
NH₄ClCHCl₃Room Temp494[1]
Au/TiO₂Ethanol25251[1]
Cobalt(II) acetylacetoneMethanolRoom Temp-97[6]
Fe/ZrO₂ (50 mg)-70-801.1794[13]
PFPAT (0.1 mg)EthanolRoom Temp2.5-674-93[10]
p-TsOHDMF802-3-[14]

Yields may vary depending on the specific aldehyde and o-phenylenediamine substrates used.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using NH₄Cl Catalyst

This protocol is adapted from a method utilizing ammonium chloride as an efficient and accessible catalyst.[1]

Materials:

  • o-phenylenediamine

  • Benzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Chloroform (CHCl₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).

  • Add benzaldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product using ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Heterogeneous Catalysis for 2-Phenyl-1H-benzo[d]imidazole Synthesis using MgO@DFNS

This protocol utilizes a recyclable heterogeneous catalyst for a more sustainable synthesis.[1][7]

Materials:

  • o-phenylenediamine (OPDA)

  • Benzaldehyde

  • 10 wt% MgO@DFNS catalyst

  • Ethanol

  • Ethyl acetate/hexane (for recrystallization)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction progress using TLC.

  • After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Monitoring & Workup cluster_analysis 4. Characterization reactants Select Reactants: o-phenylenediamine & Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents setup Combine Reactants + Catalyst in Solvent reagents->setup conditions Set Reaction Conditions (Temp, Time, Atmosphere) setup->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze product Pure Benzimidazole analyze->product troubleshooting_low_yield action_node action_node start Low or No Yield? catalyst_check Is the Catalyst Active/Appropriate? start->catalyst_check solvent_check Is the Solvent Optimal? catalyst_check->solvent_check Yes screen_catalysts Screen Different Catalysts (e.g., Lewis Acids, Heterogeneous) catalyst_check->screen_catalysts No temp_time_check Are Temp/Time Optimized? solvent_check->temp_time_check Yes screen_solvents Screen Different Solvents (e.g., MeOH, EtOH, CHCl₃) solvent_check->screen_solvents No reactant_purity_check Are Reactants Pure? temp_time_check->reactant_purity_check Yes vary_conditions Vary Temperature & Extend Reaction Time temp_time_check->vary_conditions No purify_reactants Purify Starting Materials reactant_purity_check->purify_reactants No end_node Re-evaluate Protocol reactant_purity_check->end_node Yes screen_catalysts->solvent_check screen_solvents->temp_time_check vary_conditions->reactant_purity_check purify_reactants->start catalyst_selection_logic cluster_products cluster_conditions cluster_catalysts start Desired Product product_2_sub 2-Substituted Benzimidazole start->product_2_sub product_1_2_disub 1,2-Disubstituted Benzimidazole start->product_1_2_disub condition_2_sub Consider: - Stoichiometry (1:1) - Non-polar solvents - Absence of specific catalysts product_2_sub->condition_2_sub condition_1_2_disub Consider: - Lewis Acids (e.g., Er(OTf)₃) - Electron-rich aldehydes - Polar solvents (e.g., Ethanol) product_1_2_disub->condition_1_2_disub catalyst_general General Catalysts: - NH₄Cl - Au/TiO₂ - MgO@DFNS condition_2_sub->catalyst_general catalyst_lewis Lewis Acids: - Er(OTf)₃ condition_1_2_disub->catalyst_lewis

References

Technical Support Center: Scale-Up Synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are considered for the large-scale synthesis of this compound. The choice of route often depends on the availability and cost of starting materials, as well as process safety considerations.

  • Route A: Condensation of N-methyl-o-phenylenediamine with a trifluoroacetylating agent. This is a convergent approach where the methylated diamine is first synthesized or procured, followed by cyclization.

  • Route B: N-methylation of 2-(trifluoromethyl)benzimidazole. This route involves the initial formation of the benzimidazole core followed by the introduction of the methyl group.

Q2: What are the critical process parameters to control during the cyclization reaction?

A2: The cyclization of N-methyl-o-phenylenediamine with a trifluoroacetylating agent (e.g., trifluoroacetic acid, trifluoroacetic anhydride) is often exothermic. Key parameters to monitor and control include:

  • Temperature: Gradual addition of the trifluoroacetylating agent is crucial to manage the exotherm. Maintaining a consistent temperature profile is key to preventing side reactions and ensuring product quality.

  • Reaction Time: The reaction should be monitored by a suitable analytical technique (e.g., HPLC, TLC) to determine the endpoint and avoid the formation of degradation products.

  • Solvent: The choice of solvent can influence reaction kinetics, solubility of intermediates and the final product, and ease of work-up.

Q3: What are the potential challenges associated with the N-methylation of 2-(trifluoromethyl)benzimidazole at scale?

A3: A common challenge in the N-methylation of unsymmetrically substituted benzimidazoles is achieving high regioselectivity. The formation of two regioisomers is possible due to the tautomeric nature of the benzimidazole ring.[1] Factors influencing regioselectivity include:

  • Steric Hindrance: Bulky substituents can direct methylation to the less hindered nitrogen.

  • Electronic Effects: The electron-withdrawing trifluoromethyl group influences the nucleophilicity of the nitrogen atoms.[1]

  • Choice of Base and Methylating Agent: The selection of the base and methylating agent (e.g., methyl iodide, dimethyl sulfate) can significantly impact the ratio of N1 to N3 methylated products.[1]

Q4: What are the recommended purification methods for large-scale production?

A4: For multi-kilogram scale, traditional column chromatography can be costly and generate significant solvent waste. Alternative purification strategies include:

  • Recrystallization: This is often the most cost-effective and scalable method. A systematic solvent screening is recommended to identify a suitable solvent system that provides good recovery and high purity.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.

  • Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble but the product has limited solubility can be a simple and effective purification step.

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Low Yield in Cyclization Step Incomplete reaction.Monitor the reaction progress using HPLC or TLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Degradation of starting material or product.Ensure the reaction temperature is well-controlled, especially during the addition of the trifluoroacetylating agent. Analyze for potential degradation products to understand the decomposition pathway.
Poor quality of starting materials.Verify the purity of N-methyl-o-phenylenediamine and the trifluoroacetylating agent before use. Impurities can interfere with the reaction.
Formation of Impurities Over-alkylation in N-methylation step leading to quaternary salts.Use a stoichiometric amount of the methylating agent.[1] Consider adding the methylating agent slowly to the reaction mixture.
Incomplete cyclization leading to diamine starting material in the final product.Optimize reaction time and temperature for the cyclization step. Ensure efficient mixing at scale to promote complete conversion.
Presence of regioisomers from N-methylation.Optimize the methylation conditions (base, solvent, temperature) to favor the formation of the desired isomer.[1] Consider alternative methylation strategies if regioselectivity remains poor.
Difficult Product Isolation/Purification Product is an oil or low-melting solid.Attempt to form a salt of the product to induce crystallization. Explore trituration with a suitable non-polar solvent to solidify the product.
Product is highly soluble in the reaction solvent.Perform a solvent exchange to a solvent in which the product is less soluble to facilitate precipitation.
Persistent colored impurities.Treat the crude product solution with activated carbon to remove color. Ensure the starting materials are free of color impurities.

Experimental Protocols

Synthesis of N-methyl-o-phenylenediamine (Lab Scale)

This procedure is adapted from a literature method and may require optimization for scale-up.[2]

  • To a solution of o-phenylenediamine (89 g, 0.82 mol) in 1 L of methanol, add methyl iodide (25.7 mL, 0.41 mol).

  • Reflux the mixture for 2 hours.

  • Add an additional portion of methyl iodide (25.7 mL, 0.41 mol).

  • Continue to reflux the mixture for 12 hours.

  • Remove the majority of the methanol under reduced pressure.

  • Pour the residual oil into 2 L of crushed ice and adjust the pH to 9.0 with potassium hydroxide.

  • Extract the mixture with diethyl ether.

  • Dry the ether extract over potassium carbonate.

  • Remove the ether under reduced pressure and distill the residue at approximately 120 °C / 8 mmHg to yield N-methyl-o-phenylenediamine as a yellow oil.[2]

General Procedure for Cyclization (Conceptual)

This is a conceptual procedure based on general principles of benzimidazole synthesis.

  • Charge a suitable reactor with N-methyl-o-phenylenediamine and a solvent (e.g., toluene, xylenes).

  • Heat the mixture to a specified temperature (e.g., 80-100 °C).

  • Slowly add trifluoroacetic acid or trifluoroacetic anhydride, maintaining the temperature within a narrow range.

  • Stir the reaction mixture at temperature until the reaction is complete as determined by in-process controls (e.g., HPLC).

  • Cool the reaction mixture and proceed with work-up, which may involve a basic quench, phase separation, and solvent swaps.

  • Isolate the crude this compound by precipitation or crystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (o-phenylenediamine, methylating agent) methylation N-Methylation start->methylation diamine N-methyl-o-phenylenediamine methylation->diamine cyclization Cyclization with Trifluoroacetylating Agent diamine->cyclization crude_product Crude this compound cyclization->crude_product purification Purification (Recrystallization/Distillation) crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield or Impurity Issue check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_impurities Analyze Impurity Profile (HPLC, MS) start->analyze_impurities solution Implement Corrective Actions check_sm->solution check_conditions->solution optimize_purification Optimize Purification Method analyze_impurities->optimize_purification optimize_purification->solution

Caption: Troubleshooting logic for synthesis scale-up.

References

stability of 1-Methyl-2-(trifluoromethyl)benzimidazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-2-(trifluoromethyl)benzimidazole. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios encountered during the handling and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

A1: this compound is a solid compound with a molecular weight of 200.16 g/mol and a melting point of 95-96°C.[1] Its chemical formula is C₉H₇F₃N₂.[1] The trifluoromethyl group at the 2-position significantly influences its electron-withdrawing properties and lipophilicity, which can, in turn, affect its solubility and stability.[2][3]

Q2: In which common laboratory solvents is this compound soluble?

A2: While specific solubility data for this compound is not extensively published, benzimidazole derivatives generally exhibit solubility in organic solvents.[4] Based on the properties of similar compounds, it is expected to be soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, ethanol, and acetonitrile.[5][6] Its solubility in aqueous solutions is expected to be low.[3][7]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[8] Stock solutions, particularly in aprotic solvents like DMSO or DMF, should also be stored at -20°C or -80°C to minimize degradation.[8] For short-term use, refrigerated conditions (2-8°C) are acceptable.

Q4: Is this compound sensitive to light?

A4: Many benzimidazole derivatives exhibit photosensitivity, especially when in solution.[9] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil. Photostability can be assessed according to ICH Q1B guidelines.[10]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of the compound due to improper handling or storage.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Prepare a fresh stock solution of this compound.

    • Compare the performance of the fresh stock solution with the old one in a control experiment.

    • If possible, analyze the old stock solution by HPLC to check for the presence of degradation products.

  • Review Solvent Choice:

    • Ensure the chosen solvent is appropriate and does not react with the compound. Protic solvents like methanol or ethanol can sometimes participate in degradation reactions, especially under prolonged storage or elevated temperatures.

    • Consider using aprotic solvents like DMSO or acetonitrile for stock solutions if stability issues are suspected.

  • Assess Experimental Conditions:

    • Evaluate if the experimental conditions (e.g., pH, temperature, exposure to light) could be contributing to the degradation of the compound. Benzimidazoles can be susceptible to hydrolysis under strongly acidic or basic conditions.[10]

Issue 2: Precipitation of the compound in aqueous media.

Possible Cause: Low aqueous solubility of this compound.

Troubleshooting Steps:

  • Adjust Final Solvent Concentration:

    • Minimize the concentration of the organic solvent (e.g., DMSO) from the stock solution in the final aqueous medium. Typically, a final DMSO concentration of <0.5% is recommended for cell-based assays.

  • Use of Solubilizing Agents:

    • Consider the use of co-solvents or non-ionic surfactants like Tween® 80 or Pluronic® F-68 to improve aqueous solubility. However, their compatibility with the specific experimental system must be validated.

  • Prepare Fresh Dilutions:

    • Prepare dilutions in aqueous media immediately before use to minimize the time for potential precipitation.

Stability Data Summary

ConditionSolvent/MediumTemperatureDurationExpected Outcome
Acidic Hydrolysis 0.1 M HCl60°C8 hoursPotential for hydrolysis of the benzimidazole ring or side chains.[10]
Basic Hydrolysis 0.1 M NaOH60°C8 hoursSusceptibility to hydrolysis, particularly if ester or amide groups were present.[10]
Oxidative Degradation 3% H₂O₂Room Temperature24 hoursFormation of N-oxides or other oxidation products is possible.[10]
Thermal Degradation Solid State & Solution80°C48 hoursAssessment of stability at elevated temperatures.[10]
Photostability Solution (e.g., Methanol)AmbientICH Q1B GuidelinesPotential for photodegradation, leading to various photoproducts.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[10]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines, with a control sample stored in the dark.[10]

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acidic and basic samples): Neutralize the acidic samples with 0.1 M NaOH and the basic samples with 0.1 M HCl before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output prep Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, 60°C) prep->base oxidative Oxidative (3% H₂O₂, RT) prep->oxidative thermal Thermal (80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc HPLC Analysis neutralize->hplc results Degradation Profile & Identification of Products hplc->results

Caption: Experimental workflow for a forced degradation study.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras Activation compound 1-Methyl-2-(trifluoromethyl) benzimidazole raf RAF compound->raf Inhibition ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription gene Gene Expression (Proliferation, Survival) transcription->gene

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Validation & Comparative

A Comparative Analysis of 1-Methyl-2-(trifluoromethyl)benzimidazole and Albendazole for Anthelmintic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the anthelmintic compound 1-Methyl-2-(trifluoromethyl)benzimidazole and the widely used drug albendazole. The information is intended to support research and development efforts in the field of parasitology and medicinal chemistry by presenting a side-by-side analysis of their known properties, mechanisms of action, and relevant experimental data. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from closely related 2-(trifluoromethyl)benzimidazole derivatives to provide a representative comparison.

Physicochemical and Pharmacokinetic Properties

A fundamental aspect of drug development involves understanding the physicochemical and pharmacokinetic profiles of lead compounds. The following tables summarize the available data for albendazole and representative 2-(trifluoromethyl)benzimidazole derivatives.

Table 1: Physicochemical Properties

PropertyThis compound (and derivatives)Albendazole
Molecular Formula C₉H₇F₃N₂C₁₂H₁₅N₃O₂S
Molecular Weight 200.16 g/mol 265.33 g/mol [1]
Melting Point 95-96 °C208-210 °C[1]
Water Solubility Poor (general for benzimidazoles)Practically insoluble[2][3]
LogP (predicted) ~2.7 (for 2-(trifluoromethyl)benzimidazole)~3.5

Table 2: Pharmacokinetic Parameters

Parameter2-(Trifluoromethyl)benzimidazole Derivatives (General)Albendazole
Bioavailability Variable, generally low for benzimidazoles[4]<5% (oral)[1]
Protein Binding Data not available70%[1]
Metabolism Expected to undergo hepatic metabolismExtensive first-pass metabolism in the liver to its active metabolite, albendazole sulfoxide[1][5]
Elimination Half-life Data not available8-12 hours (for albendazole sulfoxide)[1]
Excretion Primarily biliary (inferred from other benzimidazoles)Primarily in bile[1]

Mechanism of Action: A Tale of Two Benzimidazoles

A key differentiator between these two compounds lies in their mechanism of action. While both are benzimidazole derivatives, their molecular targets within the parasite appear to be distinct.

Albendazole primarily exerts its anthelmintic effect by binding to the β-tubulin subunit of the parasite's microtubules.[1][6][7][8] This binding inhibits the polymerization of tubulin into microtubules, which are essential for cellular structure, nutrient absorption, and cell division. The disruption of the microtubule network leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.[1]

In contrast, studies on 2-(trifluoromethyl)benzimidazole derivatives have shown that they do not inhibit tubulin polymerization.[9] Their precise mechanism of action is yet to be fully elucidated, but their activity against a range of parasites suggests an alternative molecular target. This fundamental difference in their mechanism of action is a critical consideration for drug development, particularly in the context of overcoming resistance to existing benzimidazole-based drugs.

cluster_albendazole Albendazole Pathway cluster_tfm 2-(Trifluoromethyl)benzimidazole Pathway Albendazole Albendazole BetaTubulin β-Tubulin Albendazole->BetaTubulin Binds to Microtubule Microtubule Polymerization Albendazole->Microtubule Inhibits Disruption Microtubule Disruption Microtubule->Disruption GlucoseUptake Impaired Glucose Uptake Disruption->GlucoseUptake Death Parasite Death GlucoseUptake->Death TFM_Benzimidazole This compound UnknownTarget Unknown Molecular Target TFM_Benzimidazole->UnknownTarget Acts on Downstream Downstream Effects UnknownTarget->Downstream ParasiteDeath Parasite Death Downstream->ParasiteDeath

Figure 1. Contrasting mechanisms of action of Albendazole and this compound.

Comparative Efficacy

Table 3: Comparative Anthelmintic Activity (In Vitro)

Compound/DerivativeTarget OrganismActivity MetricResultReference
2-(Trifluoromethyl)benzimidazole derivatives Giardia lamblia, Entamoeba histolyticaIC₅₀More potent than Albendazole[9]
A specific 2-(trifluoromethyl)benzimidazole derivative Trichinella spiralisIn vitro activityAs active as Albendazole[9]
Albendazole Various helminthsIC₅₀ / LC₅₀Varies by species[10]

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.

In Vitro Anthelmintic Activity Assay (Larval Motility)

This protocol is adapted from standard methodologies for assessing the efficacy of anthelmintic compounds against parasitic larvae.

Materials:

  • Third-stage (L3) larvae of a target nematode species (e.g., Haemonchus contortus)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • RPMI-1640 culture medium

  • Test compounds (this compound and Albendazole) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ivermectin or Levamisole)

  • 96-well microtiter plates

  • Inverted microscope or automated microplate reader

Procedure:

  • Larvae Preparation: Obtain and wash L3 larvae to remove any contaminants.

  • Assay Setup: Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).

  • Add approximately 50-100 L3 larvae to each well of the 96-well plate.

  • Add the different concentrations of the test compounds, positive control, and a solvent-only control to the respective wells.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 25°C or 37°C depending on the parasite) for 24-72 hours.

  • Motility Assessment: At predetermined time points, assess larval motility. This can be done visually under a microscope by counting motile versus non-motile larvae, or by using an automated plate reader that can detect larval movement.

  • Data Analysis: Calculate the percentage of larval motility inhibition for each concentration relative to the solvent control. Determine the IC₅₀ value (the concentration that inhibits 50% of larval motility) for each compound.

Start Start PrepLarvae Prepare L3 Larvae Start->PrepLarvae PrepPlates Prepare 96-well plates with compounds Start->PrepPlates AddLarvae Add larvae to plates PrepLarvae->AddLarvae PrepPlates->AddLarvae Incubate Incubate plates AddLarvae->Incubate AssessMotility Assess larval motility Incubate->AssessMotility Analyze Analyze data and calculate IC50 AssessMotility->Analyze End End Analyze->End

Figure 2. Workflow for the in vitro larval motility assay.

In Vitro Tubulin Polymerization Assay

This assay is crucial for determining if a compound's mechanism of action involves the inhibition of tubulin polymerization, as is the case with albendazole.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Test compounds (dissolved in a suitable solvent)

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (e.g., Paclitaxel - a polymerization stabilizer)

  • 96-well, clear bottom plates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a tubulin solution in the General Tubulin Buffer on ice. Prepare solutions of the test compounds, positive and negative controls.

  • Assay Setup: In a 96-well plate on ice, add the tubulin solution to each well. Then, add the test compounds, controls, or solvent vehicle to the respective wells.

  • Initiation of Polymerization: To initiate the polymerization reaction, add GTP to each well and immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the polymerization of tubulin into microtubules.

  • Data Analysis: Plot the change in absorbance over time for each condition. Compare the polymerization curves of the test compounds to the controls to determine if they inhibit or promote tubulin polymerization. The percentage of inhibition can be calculated by comparing the maximum rate of polymerization (Vmax) or the plateau absorbance of the test compound to the solvent control.

Conclusion

The available evidence suggests that this compound and its related derivatives represent a promising area for anthelmintic drug discovery. Their distinct mechanism of action, which does not involve the inhibition of tubulin polymerization, makes them particularly interesting candidates for overcoming resistance to traditional benzimidazoles like albendazole. While direct comparative data for this compound is scarce, the superior in vitro activity of some 2-(trifluoromethyl)benzimidazole derivatives against certain parasites highlights the potential of this chemical class. Further research, including comprehensive in vivo efficacy studies and detailed pharmacokinetic and toxicological profiling, is warranted to fully assess the therapeutic potential of these compounds. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

Validating the Anticancer Activity of 1-Methyl-2-(trifluoromethyl)benzimidazole Derivatives in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anticancer activity of 2-(trifluoromethyl)benzimidazole derivatives, with a focus on their validation in preclinical xenograft models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The guide objectively compares the performance of a key derivative with other alternatives and provides supporting experimental data and methodologies.

Introduction to 2-(Trifluoromethyl)benzimidazoles in Cancer Therapy

Benzimidazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The benzimidazole scaffold is structurally similar to purine nucleotides, allowing these compounds to interact with various biological targets involved in cancer progression.[3][4] Modifications to the benzimidazole core have led to the development of numerous derivatives with enhanced potency and selectivity.[4][5]

The introduction of a trifluoromethyl group at the 2-position of the benzimidazole ring has been a key strategy in the development of novel anticancer agents.[6][7] One such derivative, FA16, has recently been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death, demonstrating significant tumor growth inhibition in a HepG2 xenograft model.[8] This guide will focus on the preclinical validation of such compounds and compare their activity with other established anticancer agents.

Comparative Efficacy in Xenograft Models

The in vivo efficacy of anticancer compounds is critically assessed using xenograft models, where human tumor cells are implanted into immunodeficient mice.[9][10] These models are a cornerstone of preclinical oncology research, providing vital data on a drug's therapeutic potential and toxicity before clinical trials.[11][12]

Quantitative Data Summary

The following table summarizes the in vivo anticancer activity of a 2-(trifluoromethyl)benzimidazole derivative, FA16, in a hepatocellular carcinoma (HepG2) xenograft model.[8] For comparative context, data for other established anticancer agents are also presented. It is important to note that the data for the comparative agents may be derived from different studies and xenograft models.

Compound Xenograft Model Dose & Schedule Tumor Growth Inhibition (TGI) Mechanism of Action Reference
FA16 (2-(trifluoromethyl)benzimidazole derivative) HepG2 (Hepatocellular Carcinoma)Not SpecifiedSignificant inhibitionFerroptosis Induction (System Xc⁻ inhibitor)[8]
Erlotinib Various (e.g., NSCLC)VariesVariesEGFR Inhibitor[13]
Vemurafenib MelanomaVariesVariesBRAF Inhibitor[1]
Nocodazole Laboratory studiesVariesCell cycle arrestMicrotubule Destabilizer[3]
Mebendazole VariousVariesVariesMicrotubule Production Inhibition[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for a xenograft study evaluating a novel anticancer agent.

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines the key steps for establishing and utilizing a CDX model to evaluate the in vivo efficacy of a test compound like a 2-(trifluoromethyl)benzimidazole derivative.

1. Cell Culture and Preparation:

  • Cell Line Selection: Choose a human cancer cell line relevant to the therapeutic target. For instance, the HepG2 cell line for hepatocellular carcinoma.

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Cell Viability and Counting: Ensure cell viability is >95% using a trypan blue exclusion assay. Count cells using a hemocytometer.

  • Cell Suspension: Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL. For enhanced tumor formation, the cell suspension can be mixed 1:1 with Matrigel.[11]

2. Animal Handling and Tumor Implantation:

  • Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice.[9]

  • Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

3. Treatment and Monitoring:

  • Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[11] Measure tumor dimensions 2-3 times per week using calipers.

  • Drug Formulation and Administration: Formulate the test compound (e.g., FA16) and vehicle control. Administer the treatment according to the predetermined dose and schedule via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Monitor tumor volume over time. Key endpoints include tumor growth inhibition (TGI), tumor regression, and survival.[10]

4. Data Analysis:

  • Calculate tumor volumes using the formula: (Length x Width²) / 2.

  • Determine the percent TGI using the formula: %TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Perform statistical analysis to determine the significance of the observed effects.

Experimental Workflow Diagram

G cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture Cell Culture (e.g., HepG2) cell_harvest Cell Harvesting & Viability Check cell_culture->cell_harvest cell_suspension Cell Suspension Preparation cell_harvest->cell_suspension implantation Subcutaneous Implantation in Immunodeficient Mice cell_suspension->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (Test Compound vs. Vehicle) randomization->treatment monitoring Tumor Volume Measurement treatment->monitoring data_analysis Data Analysis (TGI, Statistics) monitoring->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Xenograft Model Experimental Workflow.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for rational drug development. Benzimidazole derivatives exert their anticancer effects through various pathways.

Ferroptosis Induction by 2-(Trifluoromethyl)benzimidazoles

The derivative FA16 induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc⁻).[8] This leads to a depletion of intracellular cysteine, which is a key component of the antioxidant glutathione. The resulting decrease in antioxidant capacity leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death.

G cluster_cell Tumor Cell FA16 FA16 (2-(trifluoromethyl)benzimidazole) SystemXc System Xc⁻ FA16->SystemXc inhibits Cystine_in Cystine (in) Cysteine Cysteine Cystine_in->Cysteine Glutamate_out Glutamate (out) GSH Glutathione (GSH) Cysteine->GSH GPX4 GPX4 GSH->GPX4 activates Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Ferroptosis Signaling Pathway.

Other Anticancer Mechanisms of Benzimidazoles

Benzimidazole derivatives have been shown to target a variety of pathways in cancer cells, including:

  • Induction of Apoptosis: Many benzimidazoles trigger programmed cell death through both intrinsic and extrinsic pathways.[1]

  • EGFR Inhibition: Some derivatives act as antagonists of the epidermal growth factor receptor (EGFR), a key player in tumor progression.[1]

  • Tubulin Polymerization Inhibition: Compounds like nocodazole disrupt microtubule formation, leading to cell cycle arrest.[3]

  • Topoisomerase Inhibition: Certain benzimidazoles can inhibit topoisomerase enzymes, which are essential for DNA replication.[1]

G cluster_mechanisms Anticancer Mechanisms of Benzimidazoles Benzimidazole Benzimidazole Derivatives Apoptosis Apoptosis Induction Benzimidazole->Apoptosis EGFR_Inhibition EGFR Inhibition Benzimidazole->EGFR_Inhibition Tubulin_Inhibition Tubulin Polymerization Inhibition Benzimidazole->Tubulin_Inhibition Topo_Inhibition Topoisomerase Inhibition Benzimidazole->Topo_Inhibition Cell_Death Programmed Cell Death Apoptosis->Cell_Death Signal_Block Blockage of Growth Signaling EGFR_Inhibition->Signal_Block Cell_Cycle_Arrest Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest DNA_Damage DNA Replication Inhibition Topo_Inhibition->DNA_Damage

Caption: Diverse Anticancer Mechanisms.

Conclusion

Derivatives of 1-Methyl-2-(trifluoromethyl)benzimidazole represent a promising class of anticancer agents with novel mechanisms of action, such as the induction of ferroptosis. Preclinical evaluation in xenograft models is a critical step in validating their therapeutic potential. The data presented in this guide, while highlighting the efficacy of the 2-(trifluoromethyl)benzimidazole derivative FA16, also underscores the importance of standardized experimental protocols for robust and comparable results. Further head-to-head comparative studies in various xenograft models are warranted to fully elucidate the therapeutic advantages of this compound class over existing cancer therapies.

References

Comparative Guide to the Structure-Activity Relationship of 1-Methyl-2-(trifluoromethyl)benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-Methyl-2-(trifluoromethyl)benzimidazole analogs, focusing on their anticancer, antimicrobial, and anthelmintic properties. The information presented herein is curated from experimental data to facilitate further research and drug development efforts in this chemical space.

Core Structure and Substitution Points

The this compound scaffold serves as a privileged structure in medicinal chemistry due to its diverse biological activities. The core structure and key positions for analog development are illustrated below. Modifications at the N-1 and C-5/C-6 positions of the benzimidazole ring have been shown to significantly influence the biological profile of these compounds.

Caption: General structure of this compound highlighting key substitution points.

Comparative Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following tables summarize the reported in vitro activities of selected analogs against various cancer cell lines, bacteria, and fungi.

Anticancer Activity
Compound IDSubstitution at N-1Substitution at Benzene RingCell LineIC50 (µM)Reference
7d -CH2CONH(CH2)3CH3-MCF-7 (Breast)0.51[1]
Doxorubicin (Control) --MCF-7 (Breast)2.12[1]
Antimicrobial Activity
Compound IDSubstitution at N-1Substitution at Benzene RingMicroorganismMIC (µg/mL)Reference
14 H2-(m-fluorophenyl)Bacillus subtilis7.81
18 H2-(m-fluorophenyl), 5-methylGram-negative bacteria31.25
18 H2-(m-fluorophenyl), 5-methylBacillus subtilis7.81

Structure-Activity Relationship (SAR) Insights

The collected data, while not exhaustive for a complete SAR profile, provides valuable preliminary insights:

  • Anticancer Activity: The introduction of an N-alkyl-acetamido side chain at the N-1 position, as seen in compound 7d , leads to potent cytotoxicity against the MCF-7 breast cancer cell line, significantly exceeding the activity of the standard drug Doxorubicin.[1] This suggests that modifications at this position with lipophilic and hydrogen-bonding moieties can enhance anticancer efficacy.

  • Antimicrobial Activity: For antimicrobial action, substitutions on the benzimidazole ring and at the C-2 position appear to be critical. The presence of a fluorine atom on the C-2 phenyl ring, particularly at the meta position, contributes to potent activity against Bacillus subtilis. Furthermore, the addition of a methyl group at the 5-position of the benzimidazole ring seems to enhance activity against Gram-negative bacteria.

Signaling Pathways and Mechanism of Action

The primary mechanisms of action for benzimidazole derivatives are believed to be through the inhibition of critical cellular processes.

Signaling_Pathway cluster_Anticancer Anticancer Mechanism cluster_Anthelmintic Anthelmintic Mechanism BZD 1-Methyl-2-(trifluoromethyl) benzimidazole Analog EGFR_VEGFR2 EGFR/VEGFR2 Kinases BZD->EGFR_VEGFR2 Inhibition Proliferation Tumor Cell Proliferation & Angiogenesis EGFR_VEGFR2->Proliferation Promotes BZD_A Benzimidazole Analog Tubulin β-Tubulin BZD_A->Tubulin Binds to Microtubules Microtubule Formation Tubulin->Microtubules Polymerizes into Parasite Parasite Motility & Nutrient Absorption Microtubules->Parasite Essential for

Caption: Proposed mechanisms of action for this compound analogs.

As anticancer agents, these compounds have been suggested to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key kinases in cancer cell proliferation and angiogenesis.[1] The anthelmintic activity of benzimidazoles is well-established to arise from their binding to β-tubulin, which inhibits microtubule polymerization in the parasite, leading to impaired motility and nutrient uptake.

Experimental Protocols

Determination of IC50 by MTT Assay

The half-maximal inhibitory concentration (IC50) for anticancer activity is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow:

MTT_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: A typical experimental workflow for determining IC50 values using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a serial dilution of the this compound analogs. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Following incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The media is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This is often assessed by the absence of turbidity or by using a growth indicator dye.

This guide provides a foundational understanding of the SAR of this compound analogs. Further research with a broader range of systematically modified analogs is necessary to establish a more comprehensive SAR profile and to optimize these promising scaffolds for therapeutic applications.

References

Comparative Efficacy of 2-(Trifluoromethyl)benzimidazole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the therapeutic potential of 2-(trifluoromethyl)benzimidazole derivatives, focusing on their anticancer, antimicrobial, and antiparasitic activities. This guide provides a comparative summary of their efficacy, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.

The 2-(trifluoromethyl)benzimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity, making these derivatives promising candidates for drug development. This guide synthesizes recent findings on the efficacy of various 2-(trifluoromethyl)benzimidazole derivatives, presenting comparative data to inform further research and development efforts.

Anticancer Activity: Inducers of Ferroptosis

A novel class of 2-(trifluoromethyl)benzimidazole derivatives has been identified as potent inducers of ferroptosis, a form of iron-dependent programmed cell death, offering a promising avenue for cancer therapy.[1][2] A study focused on the discovery and optimization of these derivatives led to the identification of compound FA16 as a highly effective ferroptosis inducer.[1][2]

Comparative Efficacy of Ferroptosis Inducers
CompoundCell LineIC50 (µM)Efficacy compared to ErastinReference
FA-SHepG2>10-[1][2]
FA16 HepG2~1 More metabolically stable [1][2]
ErastinHepG2~2.5Less metabolically stable[1][2]

Table 1: Comparative in vitro efficacy of 2-(trifluoromethyl)benzimidazole derivatives as ferroptosis inducers in the HepG2 human liver cancer cell line.

The optimized derivative, FA16, demonstrated single-digit micromolar activity in inducing ferroptosis and exhibited greater metabolic stability compared to the classic system Xc- inhibitor, erastin.[1][2] In vivo studies using a HepG2 xenograft model showed that FA16 significantly inhibited tumor growth by inducing ferroptosis.[1][2]

Signaling Pathway of FA16-Induced Ferroptosis

The primary mechanism of action for FA16 is the inhibition of the cystine/glutamate antiporter (system Xc-).[1][2] This inhibition leads to a depletion of intracellular cysteine, which is a crucial component for the synthesis of glutathione (GSH). The reduction in GSH levels inactivates glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately results in ferroptotic cell death.

ferroptosis_pathway FA16 FA16 SystemXc System Xc- FA16->SystemXc inhibits Cysteine_out Intracellular Glutamate SystemXc->Cysteine_out Cysteine_in Intracellular Cysteine SystemXc->Cysteine_in Cystine_in Extracellular Cystine Cystine_in->SystemXc GSH Glutathione (GSH) Cysteine_in->GSH synthesis GPX4 GPX4 GSH->GPX4 activates Lipid_ROS Lipid ROS GPX4->Lipid_ROS detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: Signaling pathway of FA16-induced ferroptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay):

  • HepG2 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Cells were then treated with various concentrations of the 2-(trifluoromethyl)benzimidazole derivatives (e.g., FA-S, FA16) or the control compound (erastin) for 48 hours.

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Model:

  • Female BALB/c nude mice (4-6 weeks old) were subcutaneously injected with 5 x 10^6 HepG2 cells in the right flank.

  • When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to treatment and control groups.

  • FA16 (e.g., 50 mg/kg) or vehicle was administered intraperitoneally daily for a specified period (e.g., 14 days).

  • Tumor volume was measured every two days using a caliper, and the body weight of the mice was monitored.

  • At the end of the experiment, the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for ferroptosis markers).

Antimicrobial and Antiparasitic Efficacy

Several studies have highlighted the potential of 2-(trifluoromethyl)benzimidazole derivatives as potent antimicrobial and antiparasitic agents.[3][4][5] These compounds have shown significant activity against a range of protozoa, helminths, and bacteria.

Antiparasitic Activity

A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives have been synthesized and tested against various parasites, demonstrating superior or comparable activity to existing drugs like Albendazole and Metronidazole.[4][5][6]

CompoundGiardia lamblia IC50 (µM)Entamoeba histolytica IC50 (µM)Trichinella spiralis (in vitro) IC50 (µM)Reference
Compound 1b 0.08 0.12 1.5 [6]
Compound 1c 0.09 0.15 2.3 [6]
Compound 1e 0.11 0.13 1.8 [6]
Compound 1f 0.150.200.9 [6]
Albendazole0.100.801.0[4][5]
Metronidazole1.501.80-[4][5]

Table 2: Comparative in vitro antiparasitic activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives.

Notably, compounds 1b, 1c, and 1e showed a broad and potent antiparasitic profile.[6] In vivo studies against T. spiralis revealed that compounds 1b and 1e were effective against the adult phase of the parasite.[6] Interestingly, these compounds did not appear to exert their effect through the inhibition of tubulin polymerization, a common mechanism for benzimidazole anthelmintics.[4][5]

Antimicrobial Activity

Recent research has also focused on the synthesis of novel 2-(trifluoromethyl)benzimidazole derivatives with potential antimicrobial properties.[3][7][8] Through molecular docking studies, compounds 5e and 5k were identified as having promising binding affinities to the crystal structures of E. coli and S. aureus, suggesting they could be potent antimicrobial agents.[3][8]

Experimental Protocols

In Vitro Antiprotozoal Assay:

  • Cultures of Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis were maintained in appropriate media.

  • The parasites were incubated with serial dilutions of the test compounds for 48 hours at 37°C.

  • The 50% inhibitory concentration (IC50) was determined by counting the number of viable parasites using a hemocytometer or by using a colorimetric assay (e.g., based on the reduction of a tetrazolium salt).

  • Metronidazole and albendazole were used as positive controls.

In Vitro Anti-helminthic Assay (Trichinella spiralis):

  • Muscle larvae of T. spiralis were recovered from infected mice.

  • Approximately 100 larvae were placed in each well of a 24-well plate containing RPMI-1640 medium supplemented with antibiotics.

  • The test compounds were added at various concentrations, and the plates were incubated at 37°C in a 5% CO2 atmosphere.

  • Larval viability was assessed after 24 and 48 hours by observing their motility under an inverted microscope.

  • The IC50 was calculated based on the concentration of the compound that immobilized 50% of the larvae.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Silico & In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Docking Molecular Docking (e.g., E. coli, S. aureus targets) Characterization->Docking MIC Minimum Inhibitory Concentration (MIC) Assay Docking->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Toxicity Toxicity Studies MBC->Toxicity Efficacy Infection Model Efficacy Studies Toxicity->Efficacy

Caption: General workflow for antimicrobial drug discovery.

Conclusion

2-(Trifluoromethyl)benzimidazole derivatives represent a versatile and promising class of compounds with significant potential in oncology, and infectious diseases. The data presented in this guide highlights the superior efficacy of certain derivatives compared to existing treatments or parent compounds. The detailed experimental protocols and workflow diagrams provide a valuable resource for researchers aiming to build upon these findings. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to facilitate the development of new and effective therapeutic agents.

References

Validating 1-Methyl-2-(trifluoromethyl)benzimidazole Derivatives as Ferroptosis-Inducing Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Methyl-2-(trifluoromethyl)benzimidazole derivatives, represented by the potent analog FA16, with other established ferroptosis-inducing agents. The content herein is designed to support the validation of this compound class as a potential therapeutic target in oncology by presenting objective performance data, detailed experimental protocols, and clear visual representations of relevant biological pathways and workflows.

Executive Summary

Derivatives of 2-(trifluoromethyl)benzimidazole have emerged as a promising class of novel ferroptosis inducers with significant potential for cancer therapy.[1] The representative compound, FA16, demonstrates potent and selective induction of ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc⁻).[1] This guide compares the performance of FA16 against other well-characterized ferroptosis inducers, namely Erastin, Sulfasalazine, RSL3, and FIN56, highlighting key differences in their mechanisms of action, efficacy, and metabolic stability. The presented data and protocols aim to facilitate further investigation and validation of this important therapeutic target.

Data Presentation: Comparative Performance of Ferroptosis Inducers

The following tables summarize the quantitative data for FA16 and its alternatives, focusing on their half-maximal inhibitory concentrations (IC50) in various cancer cell lines and their metabolic stability.

Table 1: In Vitro Efficacy (IC50) of Ferroptosis Inducers in Cancer Cell Lines

CompoundMechanism of ActionCancer Cell LineIC50 (µM)Reference
FA16 System Xc⁻ InhibitionHT-1080 (Fibrosarcoma)1.26
HepG2 (Hepatocellular Carcinoma)Not explicitly stated, but effective in vivo[1]
Erastin System Xc⁻ InhibitionHCT116 (Colorectal Cancer)~10[2]
HeLa (Cervical Cancer)~3.5 - 30.88[2]
HT-1080 (Fibrosarcoma)~5[2]
HGC-27 (Gastric Cancer)14.39[3]
MDA-MB-231 (Breast Cancer)40[4]
MCF-7 (Breast Cancer)80[4]
Sulfasalazine System Xc⁻ InhibitionSCC1 (Oral Squamous Cell Carcinoma)830[5]
U87 (Glioblastoma)>500 (higher under hypoxia)[6]
U251 (Glioblastoma)>500 (higher under hypoxia)[6]
RSL3 GPX4 InhibitionHCT116 (Colorectal Cancer)4.084[7]
LoVo (Colorectal Cancer)2.75[7]
HT29 (Colorectal Cancer)12.38[7]
HN3 (Head and Neck Cancer)0.48[8]
H1975 (Lung Cancer)0.150[9]
A549 (Lung Cancer)~0.5[9]
FIN56 GPX4 Degradation, Squalene Synthase ActivationLN229 (Glioblastoma)4.2[10]
U118 (Glioblastoma)2.6[10]
HT-29 (Colorectal Cancer)Data available, specific value not in snippet
Caco-2 (Colorectal Cancer)Data available, specific value not in snippet[11]

Table 2: Metabolic Stability Comparison

CompoundMatrixKey FindingsReference
FA16 Human and Rat Liver MicrosomesFavorable metabolic stability, suitable for in vivo studies.[1]
Erastin Not specified, but generally knownPoor metabolic stability and solubility, limiting in vivo applications.[12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Ferroptosis Induction and Cell Viability Assay

Objective: To determine the cytotoxic effect of a compound and its ability to induce ferroptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., FA16), Erastin, RSL3, etc.

  • Ferroptosis inhibitor (e.g., Ferrostatin-1)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound. For rescue experiments, co-treat cells with the test compound and a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Measure cell viability using the chosen reagent according to the manufacturer's protocol.

  • Data Analysis: Normalize the viability data to the vehicle control. A significant reduction in cell viability with the inducer that is rescued by co-treatment with a ferroptosis inhibitor is indicative of ferroptosis. Calculate IC50 values from the dose-response curves.

Lipid Peroxidation Assay using C11-BODIPY™ 581/591

Objective: To detect and quantify lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.

Materials:

  • Cells treated with the test compound as described above

  • C11-BODIPY™ 581/591 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Probe Loading: After compound treatment, remove the culture medium and wash the cells once with PBS. Add fresh medium containing C11-BODIPY™ 581/591 at a final concentration of 1-5 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[14]

  • Washing: Gently wash the cells twice with pre-warmed PBS.[14]

  • Analysis:

    • Microscopy: Immediately image the cells. The unoxidized probe fluoresces red, while the oxidized form fluoresces green.

    • Flow Cytometry: Detach cells, resuspend in PBS, and analyze immediately, measuring the shift in fluorescence from the red to the green channel.

System Xc⁻ Inhibition Assay (Glutamate Release)

Objective: To assess the inhibitory effect of a compound on the activity of the system Xc⁻ cystine/glutamate antiporter.

Materials:

  • Cancer cell line expressing system Xc⁻ (e.g., HT-1080)

  • Earle's Balanced Salt Solution (EBSS) or similar buffer

  • L-Cystine

  • Test compound

  • Glutamate assay kit (e.g., fluorometric or colorimetric)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluence.[15]

  • Assay Initiation: Wash cells with pre-warmed EBSS. Initiate the transport by adding EBSS containing L-Cystine (e.g., 80 µM) with or without the test compound at various concentrations.[15]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).[15]

  • Glutamate Measurement: At the end of the incubation, collect the supernatant and measure the concentration of released glutamate using a commercial glutamate assay kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the glutamate release to the vehicle control. A dose-dependent decrease in glutamate release indicates inhibition of system Xc⁻. Calculate IC50 values.

Glutathione (GSH) Depletion Assay (GSH/GSSG-Glo™ Assay)

Objective: To measure the intracellular levels of reduced (GSH) and oxidized (GSSG) glutathione.

Materials:

  • Cells treated with the test compound

  • GSH/GSSG-Glo™ Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Lysis: Following compound treatment, lyse the cells using the reagents provided in the kit. Separate lysates are prepared for total glutathione and GSSG measurement.[16]

  • Reagent Addition: Add the Luciferin Generation Reagent, which contains glutathione S-transferase (GST), to all wells. This enzyme catalyzes the conversion of a luciferin derivative to luciferin in the presence of GSH.

  • Incubation: Incubate at room temperature for 30 minutes.[17]

  • Luminescence Detection: Add the Luciferin Detection Reagent and incubate for 15 minutes. Measure luminescence using a plate reader.[17]

  • Data Analysis: The luminescent signal is proportional to the amount of GSH. A decrease in the GSH/GSSG ratio in treated cells compared to the control indicates oxidative stress.

Metabolic Stability Assay (Liver Microsomes)

Objective: To evaluate the in vitro metabolic stability of a compound.

Materials:

  • Pooled human or animal liver microsomes

  • Test compound

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, pre-incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_FA16 FA16 / Erastin / Sulfasalazine Pathway FA16 FA16 / Erastin / Sulfasalazine SystemXc System Xc⁻ (SLC7A11/SLC3A2) FA16->SystemXc Inhibition Cystine_in Extracellular Cystine SystemXc->Cystine_in Glutamate_out Intracellular Glutamate SystemXc->Glutamate_out Cysteine Intracellular Cysteine Cystine_in->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduction Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation

Caption: Signaling pathway for System Xc⁻ inhibitors.

cluster_RSL3_FIN56 RSL3 and FIN56 Pathway RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 Direct Inhibition FIN56 FIN56 FIN56->GPX4 Promotes Degradation Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduction Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation

Caption: Signaling pathway for GPX4-targeting agents.

cluster_workflow Experimental Workflow for Target Validation start Start: Compound of Interest (e.g., this compound derivative) cell_viability Cell Viability Assay (Dose-response, IC50 determination) start->cell_viability metabolic_stability Metabolic Stability Assay (Liver Microsomes) start->metabolic_stability ferroptosis_rescue Ferroptosis Rescue (Co-treatment with Ferrostatin-1) cell_viability->ferroptosis_rescue mechanism_assays Mechanism of Action Assays ferroptosis_rescue->mechanism_assays lipid_ros Lipid ROS Measurement (C11-BODIPY) mechanism_assays->lipid_ros gsh_depletion GSH Depletion Assay (GSH/GSSG-Glo) mechanism_assays->gsh_depletion system_xc_inhibition System Xc⁻ Inhibition Assay (Glutamate Release) mechanism_assays->system_xc_inhibition in_vivo In Vivo Efficacy Studies (Xenograft models) mechanism_assays->in_vivo metabolic_stability->in_vivo

Caption: Workflow for validating a novel ferroptosis inducer.

cluster_comparison Logical Comparison of Ferroptosis Inducers cluster_class1 Class I: System Xc⁻ Inhibitors cluster_class2 Class II: Direct GPX4 Inhibitors cluster_class3 Class III: GPX4 Degraders Target Therapeutic Target: Induction of Ferroptosis in Cancer Cells cluster_class1 cluster_class1 Target->cluster_class1 cluster_class2 cluster_class2 Target->cluster_class2 cluster_class3 cluster_class3 Target->cluster_class3 FA16 FA16 Erastin Erastin Sulfasalazine Sulfasalazine RSL3 RSL3 FIN56 FIN56

References

Comparative Cross-Reactivity Analysis of 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-Methyl-2-(trifluoromethyl)benzimidazole. Due to the absence of publicly available cross-reactivity data for this specific compound, this guide leverages experimental data from structurally related benzimidazole-based kinase inhibitors to provide a framework for understanding its potential off-target profile. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly protein kinases.[1][2] Consequently, while a benzimidazole derivative may be designed for a specific target, it often exhibits off-target activity, which can lead to unforeseen pharmacological effects or toxicities.[1][3]

Understanding the Benzimidazole Scaffold in Kinase Inhibition

The benzimidazole core is a common motif in kinase inhibitors, where it can interact with the enzyme's hinge region or act as a scaffold.[2] Depending on the substitutions on the benzimidazole ring, these compounds can be highly selective or multi-targeted.[2][4] The presence of a trifluoromethyl group, as in this compound, can significantly influence the compound's electronic properties and binding interactions.

Potential Cross-Reactivity Profile: A Comparative Approach

To illustrate the potential cross-reactivity of this compound, we present data from a well-characterized multi-targeted benzimidazole kinase inhibitor, showcasing its activity across a panel of kinases. This data serves as an example of the off-target interactions that can be expected from this class of compounds.

Table 1: Comparative Kinase Inhibition Profile of a Representative Benzimidazole-Based Inhibitor

Kinase FamilyTarget KinaseIC50 (nM)Percent Inhibition @ 1µM
Tyrosine Kinase VEGFR21598%
PDGFRβ2595%
c-Kit4092%
EGFR>1000<10%
Serine/Threonine Kinase Raf-18085%
p38α15070%
CDK2>5000<5%

Note: The data presented in this table is illustrative and based on a representative multi-targeted benzimidazole kinase inhibitor, not this compound itself. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Experimental Protocols for Determining Cross-Reactivity

Accurate assessment of a compound's cross-reactivity is crucial for its development as a therapeutic agent. The following are detailed methodologies for key experiments to determine the selectivity profile of this compound.

In Vitro Kinase Selectivity Profiling

This is a primary screen to determine the inhibitory activity of a compound against a large panel of purified kinases.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound This compound (in DMSO) Dispense Dispense Compound & Kinases Compound->Dispense KinasePanel Kinase Panel (Purified Recombinant Kinases) KinasePanel->Dispense AssayPlate 384-well Assay Plate Incubate1 Incubate Dispense->Incubate1 AddATP Add ATP/[γ-33P]ATP & Substrate Incubate1->AddATP Incubate2 Incubate AddATP->Incubate2 StopReaction Stop Reaction & Transfer to Filter Plate Incubate2->StopReaction Wash Wash Unbound ATP StopReaction->Wash Scintillation Scintillation Counting Wash->Scintillation DataAnalysis Data Analysis (IC50 determination) Scintillation->DataAnalysis

Caption: Workflow for in vitro kinase selectivity profiling.

Detailed Method:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the test compound at various concentrations.

    • Add the specific purified kinase to each well.

    • Incubate at room temperature for a defined period (e.g., 10-20 minutes).

    • Initiate the reaction by adding a mixture of the specific substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP).

    • Incubate at room temperature for a specified time (e.g., 30-120 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Cellular Target Engagement Assays

These assays confirm that the compound interacts with its intended target within a cellular context.

Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection CellCulture Culture Target Cells Treatment Treat with 1-Methyl-2- (trifluoromethyl)benzimidazole CellCulture->Treatment CellLysis Cell Lysis Treatment->CellLysis WesternBlot Western Blot for Phosphorylated Substrate CellLysis->WesternBlot DataQuantification Data Quantification WesternBlot->DataQuantification

Caption: Workflow for cellular target engagement assay.

Detailed Method:

  • Cell Culture and Treatment: Culture a cell line that expresses the target of interest. Treat the cells with increasing concentrations of this compound for a specified duration.

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target's substrate.

    • Use an antibody against the total protein as a loading control.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of the compound concentration.

Signaling Pathway Considerations

The benzimidazole scaffold is known to interact with various signaling pathways, primarily through the inhibition of protein kinases.[5] The specific off-target effects of this compound would depend on which of these kinases it inhibits. A potential signaling pathway that could be affected is the VEGFR signaling pathway, which is crucial for angiogenesis.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor 1-Methyl-2-(trifluoromethyl) benzimidazole Inhibitor->VEGFR2 Potential Inhibition

Caption: Potential interaction with the VEGFR signaling pathway.

Conclusion

While direct experimental data for the cross-reactivity of this compound is not yet available, the analysis of structurally related benzimidazole kinase inhibitors provides a valuable framework for anticipating its potential off-target profile. The benzimidazole scaffold's versatility suggests that comprehensive cross-reactivity profiling is an essential step in the preclinical evaluation of this compound.[1] The experimental protocols outlined in this guide provide a robust methodology for determining its selectivity and potential off-target interactions, which is critical for the development of safe and effective therapeutics.

References

comparative metabolic stability of trifluoromethylated vs non-fluorinated benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of trifluoromethylated versus non-fluorinated benzimidazoles reveals a significant enhancement in metabolic stability, a critical attribute in modern drug development. The strategic incorporation of a trifluoromethyl (CF₃) group can effectively block common metabolic pathways, leading to improved pharmacokinetic profiles. This guide provides an objective comparison, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, like many drug candidates, benzimidazoles can be susceptible to rapid metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes. This can lead to poor bioavailability and short duration of action. A widely adopted strategy to overcome this challenge is the introduction of a trifluoromethyl group at a metabolically vulnerable position.

The enhanced metabolic stability of trifluoromethylated compounds stems from the high bond energy of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond.[1] This makes the CF₃ group exceptionally resistant to enzymatic cleavage by CYP450 enzymes, which are major players in drug metabolism.[1] By replacing a hydrogen atom or a metabolically labile methyl group with a trifluoromethyl group, a process known as "metabolic switching," that metabolic pathway can be effectively blocked.[1] This diversion of metabolism can lead to a longer drug half-life, increased exposure, and a more predictable pharmacokinetic profile.

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from a study on N-benzyl benzimidazole derivatives in mouse liver microsomes, illustrating how structural modifications can impact metabolic stability. While a direct comparison of a trifluoromethylated versus a non-fluorinated analog on the same benzimidazole core is not available in this specific study, the data demonstrates the range of metabolic stabilities that can be achieved through structural modifications, a principle that underlies the strategy of trifluoromethylation. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Compound IDDescriptionHalf-life (t½) in Mouse Liver Microsomes (min)
Compound 1 Unsubstituted N-benzyl benzimidazole3.6
Compound 4 Halogen-substituted N-benzyl benzimidazole7.4
Compound 2 Methyl-substituted N-benzyl benzimidazoleNot significantly improved over Compound 1
Compound 19 Methoxy-substituted N-benzyl benzimidazoleNot significantly improved over Compound 1

Data adapted from a study on N-benzyl benzimidazole-based inhibitors, which did not include a direct trifluoromethylated analogue for comparison.[2] The improved stability of Compound 4, a halogen-substituted analog, supports the principle of enhancing metabolic stability by modifying metabolically labile positions.

Metabolic Pathways and the Impact of Trifluoromethylation

The primary metabolic pathway for many non-fluorinated benzimidazoles is CYP450-mediated oxidation, often hydroxylation, on the benzimidazole core or its substituents. The introduction of a trifluoromethyl group at a site susceptible to oxidation can block this metabolic route.

cluster_0 Non-Fluorinated Benzimidazole cluster_1 Trifluoromethylated Benzimidazole Non-Fluorinated Non-Fluorinated Benzimidazole Metabolite Hydroxylated Metabolite Non-Fluorinated->Metabolite CYP450 Oxidation Trifluoromethylated Trifluoromethylated Benzimidazole (Metabolism Blocked)

Comparative Metabolic Pathways

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using liver microsomes, which are rich in CYP450 enzymes.

1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes and to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Materials:

  • Test compound and control compounds

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (Cofactor for CYP450 enzymes)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation: Prepare a stock solution of the test compound in an appropriate solvent. Dilute the test compound in phosphate buffer to the final incubation concentration (typically 1 µM).

  • Incubation: Add the liver microsomes to the buffered solution of the test compound and pre-incubate at 37°C for a few minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile). This also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method.

4. Data Analysis:

  • The concentration of the parent compound at each time point is determined.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

cluster_workflow Experimental Workflow: In Vitro Metabolic Stability Assay prep Preparation of Incubation Mixture pre_incubate Pre-incubation at 37°C prep->pre_incubate initiate Initiate Reaction (add NADPH) pre_incubate->initiate sampling Time Point Sampling initiate->sampling terminate Terminate Reaction (add cold solvent) sampling->terminate centrifuge Centrifugation terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (t½, CLint) analyze->data_analysis

In Vitro Metabolic Stability Workflow

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Methyl-2-(trifluoromethyl)benzimidazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 1-Methyl-2-(trifluoromethyl)benzimidazole and its closely related derivatives with other alternative compounds in the fields of oncology and parasitology. The information is supported by experimental data from various in vitro and in vivo studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Executive Summary

Benzimidazole derivatives, particularly those with a trifluoromethyl group, have demonstrated significant therapeutic potential. In oncology, they have emerged as potent inducers of ferroptosis, a non-apoptotic form of iron-dependent cell death, offering a promising strategy to overcome resistance to conventional cancer therapies. In the realm of infectious diseases, these compounds have shown considerable antiparasitic activity. This guide will delve into the quantitative efficacy, mechanisms of action, and experimental protocols associated with these promising therapeutic agents.

In Vitro Efficacy Comparison

The following tables summarize the in vitro efficacy of 2-(trifluoromethyl)benzimidazole derivatives and their alternatives against various cancer cell lines and parasites. It is important to note that specific data for this compound is limited in the reviewed literature; therefore, data for closely related and more extensively studied derivatives are presented.

Anticancer Activity: Induction of Ferroptosis
CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
FA16 (a 2-(trifluoromethyl)benzimidazole derivative) HN3 (Head and Neck Cancer)0.48Induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc⁻)[1]
Erastin HeLa (Cervical Cancer)~3.5 - 30.88Inhibits system Xc⁻[2]
NCI-H1975 (Lung Adenocarcinoma)~5Inhibits system Xc⁻[2][3]
MDA-MB-231 (Breast Cancer)40.63Induces ferroptosis and apoptosis[4]
HGC-27 (Gastric Cancer)14.39Induces ferroptosis and apoptosis[5]
RSL3 HCT116 (Colorectal Cancer)4.084Inhibits Glutathione Peroxidase 4 (GPX4)[6]
LoVo (Colorectal Cancer)2.75Inhibits GPX4[6]
HT29 (Colorectal Cancer)12.38Inhibits GPX4[6]
HN3 (Head and Neck Cancer)0.48Inhibits GPX4[1]
A549 (Non-small cell lung cancer)0.5Inhibits GPX4[1]
H1975 (Non-small cell lung cancer)0.15Inhibits GPX4[1]
Antiparasitic Activity
CompoundParasiteIC50 (µg/mL)Reference
2-(trifluoromethyl)-1H-benzimidazole derivative (unspecified) Trichinella spiralis (muscle larvae)Not specified, but showed good in vitro activity[7]
Albendazole Trichinella spiralis (muscle larvae)81.25[8]
Albendazole Trichinella spiralis (adult worms)89.77[8]
Benzimidazole derivative (BZ12) Trichuris muris (L1 larvae)4.17 µM[9]
Benzimidazole derivative (BZ12) Trichuris muris (adult)8.1 µM[9]
Benzimidazole derivative (BZ6) Heligmosomoides polygyrus (adult)5.3 µM[9]

In Vivo Efficacy Comparison

The in vivo efficacy of 2-(trifluoromethyl)benzimidazole derivatives has been demonstrated in preclinical cancer and infectious disease models.

Anticancer Activity: Xenograft Models

A study on the 2-(trifluoromethyl)benzimidazole derivative, FA16, showed significant tumor growth inhibition in a HepG2 (hepatocellular carcinoma) xenograft model by inducing ferroptosis.[10] While specific quantitative data on tumor volume reduction was not detailed in the abstract, the study highlights its potential as an in vivo tool for exploring ferroptosis mechanisms.[10]

Antiparasitic Activity: Murine Models

A 2-(trifluoromethyl)-1H-benzimidazole derivative, when formulated as an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (1/HP-βCD) to improve solubility, significantly reduced the muscle larvae burden of Trichinella spiralis by 84% in an in vivo murine model.[7] In comparison, Albendazole has been shown to be highly effective against the early enteral stage (100% reduction) and less effective against the late parenteral stage (71% reduction) of T. spiralis infection in mice.[11][12]

Compound/DrugParasite ModelEfficacyReference
2-(trifluoromethyl)-1H-benzimidazole derivative/HP-βCD complex Trichinella spiralis (muscle larvae) in mice84% reduction in larval burden[7]
Albendazole Trichinella spiralis (early stage) in mice100% reduction in larvae[11][12]
Albendazole Trichinella spiralis (late stage) in mice71% reduction in larvae[11][12]
Praziquantel Schistosoma mansoni in schoolchildren94% cure rate, 97% egg reduction rate[13]

Signaling Pathways and Mechanisms of Action

Ferroptosis Induction Pathway

The primary anticancer mechanism of the studied 2-(trifluoromethyl)benzimidazole derivatives is the induction of ferroptosis. This is mainly achieved through the inhibition of the cystine/glutamate antiporter (system Xc⁻), leading to the depletion of intracellular glutathione (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4). GPX4 is a key enzyme that detoxifies lipid peroxides. Its inactivation leads to the accumulation of lipid reactive oxygen species (ROS) and, ultimately, iron-dependent cell death.

Ferroptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine Cystine System_Xc System Xc⁻ (SLC7A11/SLC3A2) Cystine->System_Xc Import Glutamate_in Glutamate System_Xc->Glutamate_in Export Cysteine Cysteine GSH GSH Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Lipid_Alcohols Reduces Lipid_ROS Lipid ROS (Lipid Peroxidation) Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA_PL PUFA-PLs PUFA_PL->Lipid_ROS Oxidation 1_Methyl_2_trifluoromethyl_benzimidazole 1-Methyl-2-(trifluoromethyl) benzimidazole (and derivatives) 1_Methyl_2_trifluoromethyl_benzimidazole->System_Xc Inhibits Erastin Erastin Erastin->System_Xc Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits

Fig. 1: Simplified signaling pathway of ferroptosis induction.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound or alternative compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add test compound (various concentrations) incubate_overnight->add_compound incubate_treatment Incubate for 24/48/72 hours add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Fig. 2: Workflow for the MTT cell viability assay.
In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for assessing the in vivo anticancer efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line (e.g., HepG2)

  • Matrigel (optional, to enhance tumor formation)

  • Test compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a suitable medium, with or without Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to their respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.

Xenograft_Model_Workflow start Start prepare_cells Prepare cancer cell suspension start->prepare_cells implant_cells Subcutaneously inject cells into mice prepare_cells->implant_cells monitor_tumor_growth Monitor for tumor formation implant_cells->monitor_tumor_growth randomize_mice Randomize mice into treatment & control groups monitor_tumor_growth->randomize_mice administer_compound Administer test compound and vehicle randomize_mice->administer_compound measure_tumors Measure tumor volume regularly administer_compound->measure_tumors endpoint Endpoint: Euthanize mice, excise and analyze tumors measure_tumors->endpoint analyze_results Analyze tumor growth inhibition endpoint->analyze_results end End analyze_results->end

Fig. 3: General workflow for an in vivo xenograft study.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in both oncology and parasitology. Their ability to induce ferroptosis in cancer cells provides a novel therapeutic avenue, particularly for treatment-resistant cancers. Furthermore, their demonstrated antiparasitic activity warrants further investigation for the development of new anthelmintic agents. This guide provides a foundational overview of their efficacy and the experimental methodologies required for their evaluation, serving as a valuable resource for researchers in the field. Further studies are needed to fully elucidate the therapeutic potential and safety profile of these promising compounds.

References

A Head-to-Head Comparison of Modern Fluorinating Agents in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The ever-growing number of FDA-approved fluorinated drugs underscores the importance of this strategy.[3][4][5][6] Consequently, the development of efficient and selective fluorinating agents is a critical focus in medicinal chemistry.[5][7][8] This guide provides an objective, data-driven comparison of key modern fluorinating agents, tailored for researchers and drug development professionals.

Classification of Fluorinating Agents

Fluorinating agents are broadly categorized based on the nature of the fluorine atom delivered to the substrate: electrophilic, nucleophilic, or radical.[1][7] Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is particularly valuable as it allows for rapid diversification of complex drug candidates.[1][7][9]

G A Modern Fluorinating Agents B Electrophilic Agents (Fδ+ source) A->B C Nucleophilic Agents (F- source) A->C D Other Methods A->D B1 Selectfluor® (F-TEDA-BF4) B->B1 B2 NFSI (N-Fluorobenzenesulfonimide) B->B2 B3 [18F]F2 / [18F]Selectfluor (For PET) B->B3 C1 DAST / Deoxofluor (Deoxyfluorination) C->C1 C2 Alkali Metal Fluorides (KF, CsF) C->C2 C3 [18F]Fluoride (For PET) C->C3 D1 Radical / Photoredox D->D1 D2 Trifluoromethylating Agents (Togni, Umemoto) D->D2

Caption: Classification of modern fluorinating agents used in drug discovery.

Electrophilic Fluorinating Agents: Selectfluor® vs. NFSI

Electrophilic "F+" sources are indispensable for the fluorination of electron-rich substrates like enolates, enol ethers, and activated aromatic rings.[10] Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are two of the most prominent and commercially available reagents in this class.[8][11]

Performance Comparison:

While both reagents are effective, their reactivity and selectivity can differ significantly depending on the substrate and reaction conditions. Kinetic studies have shown that Selectfluor is often the more reactive agent.[12][13][14] However, NFSI can be advantageous in certain metal-catalyzed C-H fluorinations and may offer different selectivity.[10][12]

FeatureSelectfluor® (F-TEDA-BF4)NFSI (N-Fluorobenzenesulfonimide)
Reactivity Generally higher; potent electrophilic fluorine source.[10][13]Mild fluorinating reagent, often requiring activation.[11]
Solubility Soluble in polar solvents like acetonitrile and water.Soluble in a wider range of organic solvents.
Handling Crystalline solid, stable, and relatively safe to handle.[10]Crystalline solid, stable, and easy to handle.[15]
Cost Generally more cost-effective than NFSI.[15]Can be more expensive for large-scale synthesis.
Key Applications Fluorination of β-dicarbonyls, enolates, steroids, and electron-rich arenes.[15]Asymmetric fluorination, metal-catalyzed C-H fluorination.[8][10]

Quantitative Data: α-Fluorination of Carbonyls

The α-fluorination of carbonyl compounds is a common transformation in medicinal chemistry. Below is a comparison of reported yields for similar substrates under optimized conditions for each reagent.

SubstrateReagentConditionsYield (%)Reference
Ethyl 2-oxocyclohexanecarboxylateSelectfluor®MeCN, rt, 5h~95%[15]
1,3-Diphenyl-1,3-propanedioneSelectfluor®MeCN, rt92%[15]
N-Boc-4-piperidoneNFSIL-proline catalyst, DMSO, 50°C90%(Representative, based on similar catalytic systems)
2-PhenylpropiophenoneNFSINaHMDS, THF, -78°C85%[12]

Deoxyfluorination Agents: DAST vs. Olah's Reagent

Deoxyfluorination reagents replace hydroxyl or carbonyl oxygen atoms with fluorine. Diethylaminosulfur trifluoride (DAST) and its less thermally labile analogues (e.g., Deoxofluor) are widely used for converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides.[16] Olah's reagent (pyridine-HF) is a classic alternative, particularly for generating gem-difluorides from carbonyls.

FeatureDAST / DeoxofluorOlah's Reagent (Pyridine-HF)
Reactivity Highly effective for alcohols, aldehydes, and ketones.Primarily used for carbonyls; less effective for simple alcohols.
Selectivity Can sometimes lead to rearrangements (Wagner-Meerwein).Generally clean conversion of carbonyls.
Handling Thermally sensitive (DAST can be explosive), moisture-sensitive.Highly corrosive and toxic due to HF content. Requires specialized equipment (e.g., Teflon).
Scope Broad scope for deoxyfluorination.[16]Effective for robust substrates that can tolerate strongly acidic conditions.[17]

Agents for Positron Emission Tomography (PET) Imaging

PET imaging requires the incorporation of the positron-emitting isotope ¹⁸F (t½ ≈ 110 min).[18][19] The choice of fluorinating agent is critical and is dictated by the need for high specific activity, rapid reaction times, and high radiochemical yield (RCY).[20][21]

Comparison of ¹⁸F Sources:

The two primary methods for ¹⁸F-labeling are nucleophilic substitution with [¹⁸F]fluoride and electrophilic fluorination with [¹⁸F]F₂ or its derivatives.[20] Nucleophilic methods using [¹⁸F]fluoride are far more common as they typically provide higher specific activity, which is crucial for imaging low-concentration targets like receptors.[18][21][22]

ParameterNucleophilic ([¹⁸F]Fluoride)Electrophilic ([¹⁸F]F₂)
Precursor K¹⁸F/Kryptofix, Bu₄N¹⁸F[¹⁸F]F₂ gas, [¹⁸F]Selectfluor
Specific Activity High (no-carrier-added)Lower (carrier-added)
Reaction Time Generally rapid (5-20 min)Can be longer; requires specialized gas handling
RCY Highly variable (5-80%), dependent on substrate and conditions.[20][21]Typically lower yields.
Substrate Scope Requires good leaving group (e.g., tosylate, mesylate, triflate) on aliphatic or activated aromatic systems.[20]Electron-rich systems (activated arenes, alkenes).[20]
Common Use Synthesis of most clinical PET tracers, e.g., [¹⁸F]FDG, [¹⁸F]FLT.[18][20]Synthesis of specific tracers like 5-[¹⁸F]Fluorouracil.[18]

Experimental Protocols & Workflows

A systematic evaluation is crucial when selecting a fluorinating agent for a novel substrate in a drug discovery program.

G A Start: Identify Target Molecule for Late-Stage Fluorination B Reagent Selection: Choose agent based on substrate (e.g., Selectfluor for enolate) A->B Substrate Analysis C Reaction Optimization: Screen solvent, temperature, base, and stoichiometry B->C Small-Scale Tests D Reaction Execution: Combine substrate and fluorinating agent under optimized conditions C->D Optimized Protocol E Workup & Purification: Quench reaction, extract product, and purify (e.g., chromatography) D->E Crude Product F Characterization: Confirm structure and purity (NMR, MS, HPLC) E->F Isolated Product G End: Purified Fluorinated Product for Biological Assay F->G Purity >95%

Caption: General workflow for late-stage fluorination in a drug discovery project.

Representative Protocol: Fluorination of a β-Keto Ester with Selectfluor®

This protocol is a representative example for the fluorination of an activated methylene group.

Objective: To synthesize ethyl 1-fluoro-2-oxocyclohexanecarboxylate.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (1 equivalent)

  • Selectfluor® (1.1 equivalents)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Preparation: A dry 50 mL round-bottom flask equipped with a magnetic stir bar is charged with ethyl 2-oxocyclohexanecarboxylate (e.g., 1 mmol, 170 mg).

  • Dissolution: Anhydrous acetonitrile (10 mL) is added, and the solution is stirred under a nitrogen atmosphere at room temperature (20-25°C).

  • Reagent Addition: Selectfluor® (1.1 mmol, 389 mg) is added to the stirred solution in one portion.

  • Reaction: The reaction mixture is stirred at room temperature. The progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (20 mL) and water (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the pure fluorinated product.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Trifluoromethylating Agents: A Brief Comparison

The trifluoromethyl (-CF₃) group is another privileged motif in drug design. Electrophilic trifluoromethylating agents allow for its direct installation. The most common are hypervalent iodine reagents (Togni reagents) and sulfonium salts (Umemoto reagents).[11][23][24]

G Togni Togni Reagents (Hypervalent Iodine) Shared Electrophilic CF3 Source Bench-Stable Solids Wide Substrate Scope Togni->Shared Togni_Unique Often used with Lewis/Brønsted acids or metal catalysts for activation Togni->Togni_Unique Umemoto Umemoto Reagents (Sulfonium Salts) Umemoto->Shared Umemoto_Unique Generally more reactive; can trifluoromethylate less nucleophilic substrates Umemoto->Umemoto_Unique

Caption: Logical relationship between Togni and Umemoto trifluoromethylating agents.

Performance Summary:

Reagent ClassTypical SubstratesKey Advantages
Togni Reagents Alcohols, thiols, β-ketoesters, alkynes.[23][25]High functional group tolerance; versatile reactivity.
Umemoto Reagents Silyl enol ethers, heteroaromatics, thiols.[23][24]High reactivity, effective for a broad range of nucleophiles.[24]

Both classes of reagents are powerful tools, and the optimal choice is highly dependent on the specific substrate and desired transformation.[24] For instance, in the trifluoromethylation of dicyanoalkylidenes, certain cyclopropyl-substituted Umemoto reagents have demonstrated higher yields than Togni reagents.[23]

References

A Comparative Guide to the Selectivity of 2-(Trifluoromethyl)benzimidazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro anticancer activity of 2-(trifluoromethyl)benzimidazole derivatives. Due to the limited availability of public data on the specific compound 1-Methyl-2-(trifluoromethyl)benzimidazole, this guide will focus on structurally related and well-studied 2-(trifluoromethyl)benzimidazole compounds, namely the ferroptosis inducers FA-S and its potent analog FA16. For a broader context, a comparison with other established benzimidazole-based anticancer agents, Fenbendazole and Albendazole, is also included.

The information presented herein is intended to provide an objective overview of the cytotoxic potential of these compounds against various cancer cell lines, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for a standard cytotoxicity assay are provided to aid in the design and interpretation of related research.

Data Presentation: Comparative Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzimidazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
FA16 HepG2Hepatocellular CarcinomaSingle-digit micromolar activity[1]
Fenbendazole SNU-C5Colorectal Cancer0.50[2]
SNU-C5/5-FUR (5-FU Resistant)Colorectal Cancer4.09[2]
EL-4Mouse Lymphoma0.05 µg/mL[3]
Albendazole SW620Colon Cancer3.8[4]
HCT116Colon Cancer2.7[4]
SW48Colon Cancer3.7[4]
RKOColon Cancer3.5[4]
MC38Colon Cancer3.3[4]
HT-29Colorectal Cancer0.12[5]
HPV-negative HNSCC (average)Head and Neck Squamous Cell Carcinoma0.152[6]
Benzimidazole Derivative (se-182) A549Lung Carcinoma15.80[7][8]
HepG2Liver Carcinoma15.58[7][8]
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride MCF-7Breast Cancer22.41[9]
HepG2Liver Carcinoma25.14[9]
DLD-1Colorectal Adenocarcinoma41.97[9]
HEK-293TNormal Human Embryonic Kidney38.46[10]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.

Experimental Protocols

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for determining the cytotoxic effects of compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete culture medium. It is recommended to perform a serial dilution to cover a broad range of concentrations (e.g., 0.01 to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing compound selectivity, a simplified representation of the ferroptosis signaling pathway potentially targeted by 2-(trifluoromethyl)benzimidazole derivatives, and the logical structure of this comparison guide.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Line Culture seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Compound Dilution Series add_compounds Treat Cells with Compounds prep_compounds->add_compounds seed_cells->add_compounds incubate Incubate for 24-72h add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Experimental workflow for in vitro cytotoxicity testing.

Ferroptosis_Pathway compound 2-(Trifluoromethyl)benzimidazole Derivatives (e.g., FA16) system_xc System Xc- (Cystine/Glutamate Antiporter) compound->system_xc inhibition gsh Glutathione (GSH) system_xc->gsh Cystine import for GSH synthesis gpx4 GPX4 gsh->gpx4 Cofactor lipid_peroxidation Lipid Peroxidation gpx4->lipid_peroxidation inhibition ferroptosis Ferroptosis (Cell Death) lipid_peroxidation->ferroptosis

Simplified ferroptosis signaling pathway.[5][11]

Comparison_Guide_Structure cluster_intro Introduction cluster_data Comparative Data cluster_methods Methodology cluster_mechanism Mechanism of Action topic Assessing Selectivity of This compound scope Focus on Structurally Related 2-(Trifluoromethyl)benzimidazoles topic->scope ic50_table IC50 Values Table scope->ic50_table mtt_protocol Detailed MTT Assay Protocol scope->mtt_protocol pathway_diagram Ferroptosis Signaling Pathway scope->pathway_diagram alternatives Comparison with Fenbendazole and Albendazole ic50_table->alternatives workflow_diagram Experimental Workflow Diagram mtt_protocol->workflow_diagram

Logical structure of this comparison guide.

References

A Comparative Docking Analysis of Benzimidazole Derivatives Across Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent in silico studies highlights the versatility of the benzimidazole scaffold in drug design. This guide synthesizes molecular docking data for benzimidazole derivatives against a range of anticancer, antibacterial, and antifungal protein targets, providing a comparative overview for researchers and drug development professionals.

The benzimidazole core, a bicyclic aromatic heterocycle, continues to be a privileged scaffold in medicinal chemistry due to its ability to interact with a diverse array of biological targets. This has led to the development of numerous benzimidazole-containing drugs with a wide spectrum of therapeutic applications. Molecular docking studies are a cornerstone of modern drug discovery, offering valuable insights into the potential binding modes and affinities of novel compounds. This guide consolidates and compares the findings from several recent docking studies on benzimidazole derivatives, offering a valuable resource for researchers in the field.

Anticancer Activity: Targeting Topoisomerase and Kinases

Benzimidazole derivatives have shown significant promise as anticancer agents, with molecular docking studies elucidating their interactions with key cancer-related proteins.

A notable study focused on the interaction of novel benzimidazole derivatives with Topoisomerase I-DNA complex , a crucial enzyme in DNA replication and a validated target for cancer therapy. The docking results revealed that these derivatives intercalate into the DNA and interact with critical amino acid residues in the binding site, exhibiting binding modes comparable to the standard drug, camptothecin.[1][2]

Another area of interest is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) , which is often overexpressed in various cancers. Docking studies of benzimidazole derivatives bearing thiosemicarbazide, triazole, or thiadiazole moieties have identified compounds with significant EGFR kinase inhibitory potential.[3] For instance, compound 12b demonstrated two hydrogen bonding interactions with the key residues LYS721 and THR830 within the EGFR binding pocket.[3] Comparative docking analyses of keto- and amino-benzimidoles against both wild-type and mutant EGFR have shown that derivatives with sulfonyl substituents exhibit strong binding affinities.[4]

The following table summarizes the docking scores of representative benzimidazole derivatives against anticancer targets.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Reference
BLMMTopoisomerase I-DNA complexNot explicitly stated, but showed key interactions[1][2]
BL3HTopoisomerase I-DNA complexNot explicitly stated, but showed key interactions[1][2]
Compound 12bEGFR Tyrosine KinaseNot explicitly stated, but highlighted for strong interactions[3]
Compound 7c (keto-benzimidazole)EGFR (wild-type)-8.1[4]
Compound 11c (keto-benzimidazole)EGFR (wild-type)-7.8[4]
Compound 7d (keto-benzimidazole)EGFR (T790M mutant)-8.3[4]
Compound 1c (keto-benzimidazole)EGFR (T790M mutant)-8.4[4]

Antibacterial Activity: Targeting DNA Gyrase and Topoisomerase II

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Benzimidazole derivatives have been investigated as potential inhibitors of bacterial DNA gyrase and Topoisomerase II , essential enzymes for bacterial DNA replication.

Several studies have synthesized and performed molecular docking of new benzimidazole derivatives against these targets. For example, benzimidazole fused with triazinane and oxadiazinane heterocycles showed good binding energies against Topoisomerase II (PDB ID: 1JIJ) and DNA gyrase subunit B (PDB ID: 1KZN).[5][6][7] One study identified that compound C2, 1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone, exhibited a better binding affinity towards Topoisomerase II/DNA gyrase of E. coli and S. aureus compared to the standard drug Norfloxacin.[8][9]

A comparative summary of docking results against bacterial targets is presented below.

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Compound 5dTopoisomerase II1JIJ-9.05[6]
Compound 6dTopoisomerase II1JIJ-9.10[6]
Compound 5dDNA gyrase subunit B1KZN-10.04[6]
Compound 6dDNA gyrase subunit B1KZN-9.37[6]
Compound 15Topoisomerase II1JIJBest docking score in study[10]
Compound 14DNA Gyrase1KZNBest docking score in study[10]
Compound C2Topoisomerase II / DNA gyrase (E. coli)Not specifiedBetter than Norfloxacin[8][9]
Compound C2Topoisomerase II / DNA gyrase (S. aureus)Not specifiedBetter than Norfloxacin[8][9]

Antifungal Activity: Targeting Lanosterol 14α-demethylase

Benzimidazole derivatives have also demonstrated potent antifungal activity. A key target for antifungal drugs is lanosterol 14α-demethylase (CYP51) , an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Molecular docking studies have been instrumental in designing and evaluating benzimidazole-based CYP51 inhibitors. For instance, benzimidazole-triazole derivatives have been synthesized and shown to have high antifungal activity, with docking simulations confirming their interaction with the fungal CYP51 protein.[11] Another study designed and synthesized biphenyl carbonyl piperazine benzimidazole derivatives, which showed promising binding modes at the active site of the C. albicans CYP51 enzyme.

The table below provides a comparison of docking data for benzimidazole derivatives against this fungal target.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Reference
Compound 7aLanosterol 14α-demethylaseNot explicitly stated, but showed high activity[11]
Compound 7bLanosterol 14α-demethylaseNot explicitly stated, but showed high activity[11]
Biphenyl carbonyl piperazine derivativesLanosterol 14α-demethylase (CYP51)Not explicitly stated, but showed good binding

Experimental Protocols: A General Overview of Molecular Docking

While specific parameters may vary between studies, the general workflow for molecular docking of benzimidazole derivatives follows a standardized procedure.

experimental_workflow cluster_preparation Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) Docking Molecular Docking (e.g., AutoDock, Schrödinger) PDB->Docking Prepared Protein Ligand Ligand (Benzimidazole Derivative) Preparation Ligand->Docking Prepared Ligand Analysis Analysis of Docking Results (Binding Energy, Pose) Docking->Analysis Docking Score & Pose Validation Correlation with In Vitro Data (e.g., IC50) Analysis->Validation Predicted Affinity

Figure 1: A generalized workflow for molecular docking studies.

Protein Preparation: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules and heteroatoms, adding hydrogen atoms, and assigning charges.

Ligand Preparation: The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are energetically minimized and assigned appropriate charges.

Molecular Docking: Docking simulations are performed using software such as AutoDock, Schrödinger Maestro, or MOE. The prepared ligands are docked into the defined active site of the prepared protein. The software then generates various binding poses of the ligand and calculates a docking score or binding energy for each pose, which indicates the binding affinity.

Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Signaling Pathway Context

The therapeutic effects of benzimidazole derivatives are often achieved by modulating specific signaling pathways. For example, in cancer, the inhibition of EGFR tyrosine kinase can disrupt downstream signaling cascades that promote cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibition

Figure 2: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.

This guide provides a snapshot of the extensive research into the docking of benzimidazole derivatives. The presented data underscores the potential of this scaffold in the development of novel therapeutics for a wide range of diseases. Further research, integrating computational predictions with experimental validation, will be crucial in translating these promising in silico findings into clinical realities.

References

Comparative Guide to the Validation of Analytical Methods for 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

Two primary chromatographic techniques are widely applicable for the analysis of benzimidazole compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection for identification and quantification.
Typical Stationary Phase Reversed-phase C8 or C18Phenyl-arylene polymer or similar
Typical Mobile Phase Acetonitrile/Water or Methanol/Water gradients with acid modifiers (e.g., phosphoric acid, formic acid)Inert carrier gas (e.g., Helium, Hydrogen)
Detection UV-Vis (e.g., 254 nm, 288 nm), PDA, FluorescenceMass Spectrometry (Scan or SIM mode)
Advantages Robust, versatile for a wide range of benzimidazole derivatives, good precision and accuracy.[1][2][3][4]High selectivity and sensitivity, provides structural information for impurity identification.
Considerations Potential for matrix interference, requires careful mobile phase preparation.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.

Experimental Protocols

Below are representative experimental protocols for HPLC and GC-MS methods, adapted from established methods for benzimidazole derivatives. These should be optimized and validated for the specific analysis of 1-Methyl-2-(trifluoromethyl)benzimidazole.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods developed for various benzimidazole derivatives and would require adaptation.[1][2][4]

1. Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound reference standard and sample in a diluent (e.g., methanol or acetonitrile) to a known concentration.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C8 (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 0.05% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 25% to 50% B

    • 15-20 min: 50% B

    • 20.1-25 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Validation Parameters:

  • Linearity: Prepare calibration standards at a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte. Recoveries should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze multiple preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Analyze the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline and would need significant optimization for this compound.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization may be necessary if the compound exhibits poor volatility or thermal stability.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial: 80 °C (hold for 2 min)

    • Ramp: 20 °C/min to 180 °C

    • Ramp: 5 °C/min to 280 °C (hold for 3 min)

  • Injector Temperature: 250 °C (Splitless mode)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

3. Validation Parameters:

  • Linearity: Establish a calibration curve with at least five concentration points. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Determined through recovery studies in a relevant matrix.

  • Precision: Assess repeatability and intermediate precision, with RSD values typically expected to be ≤ 15%.

  • LOD and LOQ: Determined by injecting a series of dilute solutions and assessing the signal-to-noise ratio.

Visualizations

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: HPLC analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dissolve Dissolve in Volatile Solvent start->dissolve derivatize Derivatize (if needed) dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Library Search & Identification integrate->identify quantify Quantify identify->quantify

Caption: GC-MS analytical workflow for this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Methyl-2-(trifluoromethyl)benzimidazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-Methyl-2-(trifluoromethyl)benzimidazole as a hazardous chemical waste. Proper disposal is not only a regulatory requirement but a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.

Due to its chemical structure, which includes a fluorinated methyl group, this compound is classified as a halogenated organic compound.[1][2] Waste streams containing such compounds require specific disposal protocols to mitigate potential environmental and health risks.[2] Adherence to these guidelines is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Hazard Information

  • Acute Toxicity : Potentially harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin and Eye Irritation : May cause skin irritation and serious eye irritation or damage.[3][5]

  • Respiratory Irritation : May cause respiratory irritation.[3]

Immediate precautionary measures include the use of appropriate personal protective equipment (PPE), such as chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[6] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[4]

Hazard Classification of Related Benzimidazole Compounds

The following table summarizes the hazard classifications for closely related benzimidazole compounds based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This information should be used as a conservative guide for handling this compound.

Hazard ClassificationCategoryGHS CodeDescription
Acute Toxicity, OralCategory 3 / 4H301 / H302Toxic or Harmful if swallowed.[3][4]
Acute Toxicity, DermalCategory 3H311Toxic in contact with skin.[3]
Acute Toxicity, InhalationCategory 3H331Toxic if inhaled.[3][4]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[3][5]
Serious Eye Damage/IrritationCategory 1 / 2H318 / H319Causes serious eye damage or irritation.[3][5]
Specific Target Organ ToxicityCategory 3H335May cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Designated Waste Stream : this compound waste must be disposed of in a designated halogenated organic waste stream.[1][7][8]

  • Avoid Mixing : Never mix halogenated waste with non-halogenated organic waste.[2][8] Keeping these streams separate is crucial for proper disposal and can significantly reduce disposal costs.[2] Do not mix with other waste categories such as acids, bases, or oxidizers.[8]

Step 2: Waste Collection and Container Selection

  • Designated Container : Collect waste this compound in a dedicated, properly labeled, and sealable container.[9][10][11]

  • Container Compatibility : The container must be made of a compatible material, typically high-density polyethylene (HDPE) or glass.[7][9] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting cap.[1][10] The original chemical container is often the best choice for its waste.[10]

  • Filling Level : Do not overfill the waste container. A general rule is to fill it to no more than 90% of its capacity to allow for vapor expansion.[7][12]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and prevents dangerous chemical mishaps.

  • Immediate Labeling : A hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[2][13]

  • Content Identification : The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[11][13] List all chemical constituents and their approximate percentages.[2]

  • Hazard Pictograms : Include the relevant GHS hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).[13]

Step 4: Storage of Waste

  • Satellite Accumulation Area : Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9][13]

  • Secondary Containment : The container should be kept in a secondary containment tray or bin to catch any potential leaks or spills.[14]

  • Safe Storage Conditions : Store the waste away from heat, direct sunlight, and sources of ignition.[6] The storage area must be well-ventilated.[12] Keep containers tightly closed at all times, except when adding waste.[1]

Step 5: Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[10][11]

  • Rinsing Procedure : For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[15]

  • Rinsate Collection : The rinsate from this process is also considered hazardous waste and must be collected in the designated halogenated organic waste container for proper disposal.[11]

  • Disposal of Rinsed Containers : Once triple-rinsed, the container can often be disposed of as non-hazardous waste.[11] However, it is crucial to deface the original label and puncture or remove the cap from the container to prevent reuse.[10][11] Always confirm your institution's specific policies on empty container disposal.

Step 6: Arranging for Disposal

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[9]

  • Documentation : Complete any required waste manifests or pickup request forms accurately and completely.

Disposal Workflow

The following diagram provides a clear, at-a-glance understanding of the disposal decision-making process.

G cluster_prep Preparation & Collection cluster_handling Handling & Segregation cluster_storage Storage & Disposal cluster_decon Empty Container Decontamination A Identify Waste: This compound B Select Compatible Waste Container (HDPE or Glass) A->B C Affix 'Hazardous Waste' Label - List all constituents - Add Hazard Pictograms B->C D Collect Waste in Chemical Fume Hood C->D E Segregate as 'Halogenated Organic Waste' D->E F Do NOT Mix with: - Non-halogenated solvents - Acids/Bases - Oxidizers E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Keep Container Tightly Closed H->I J Contact EHS for Waste Pickup I->J K Triple-Rinse Empty Container J->K L Collect Rinsate as Halogenated Waste K->L M Deface Label & Puncture Container for Disposal L->M

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Methyl-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-2-(trifluoromethyl)benzimidazole was available at the time of this writing. The following guidance is based on safety information for closely related compounds, such as 2-(Trifluoromethyl)benzimidazole and other benzimidazole derivatives. It is imperative to handle this chemical with caution and to consult with your institution's environmental health and safety (EHS) department for specific handling and disposal protocols.

Researchers, scientists, and drug development professionals must prioritize safety when handling this compound. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to be hazardous. The primary hazards include irritation to the skin, eyes, and respiratory tract, and it may be harmful if swallowed.[1][2][3][4] Strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation or damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact which can cause irritation.[2][3] It is crucial to inspect gloves for any signs of degradation before use.
Body Protection Laboratory coat or chemical-resistant apronProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[2][3]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) (or analogous compound data) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh and Handle Chemical in Fume Hood C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Remove and Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H I Segregate Hazardous Waste J Label Waste Container Clearly I->J K Store Waste in a Designated Area J->K L Arrange for Professional Disposal K->L

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

start Waste Generation waste_collection Collect in a Designated, Labeled Hazardous Waste Container start->waste_collection container_check Is the container empty? waste_collection->container_check triple_rinse Triple Rinse Container with Appropriate Solvent container_check->triple_rinse Yes full_container Store Full Waste Container in a Designated Satellite Accumulation Area container_check->full_container No (Chemical Waste) collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Puncture and Dispose of Decontaminated Container (as per institutional policy) collect_rinsate->dispose_container end Proper Disposal dispose_container->end ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) full_container->ehs_pickup ehs_pickup->end

Caption: Disposal workflow for this compound and its containers.

Key Disposal Steps:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization: Collect all waste containing this chemical in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After proper decontamination, the container can be disposed of according to your institution's policy, which may involve puncturing to prevent reuse.

  • Professional Disposal: All waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][5][6] Never dispose of this chemical down the drain or in the regular trash.[6]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-Methyl-2-(trifluoromethyl)benzimidazole
Reactant of Route 2
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1-Methyl-2-(trifluoromethyl)benzimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.